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Core Science & Biosynthesis

Foundational

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate CAS 100911-10-2 properties

An In-Depth Technical Guide to Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 100911-10-2): Properties, Synthesis, and Applications in Drug Discovery Executive Summary Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 100911-10-2): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core, a scaffold of significant interest in modern medicinal chemistry. The inherent structural rigidity and three-dimensionality of the pyrrolidine ring make it a valuable motif in the design of novel therapeutics, aiding in the "escape from flatland" design principle to improve pharmacological properties.[1] This guide provides a comprehensive technical overview of this compound, synthesizing available data on its physicochemical properties, proposing logical synthetic strategies based on related structures, and exploring its potential applications as a versatile building block in drug discovery and development. The document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in their work.

The Strategic Importance of the Pyrrolidine Scaffold in Drug Design

Nitrogen heterocycles are foundational components of pharmaceuticals, with 59% of FDA-approved small-molecule drugs containing such a moiety.[1] Among five-membered nonaromatic nitrogen heterocycles, the pyrrolidine ring is the most frequently utilized core structure.[1] Its prevalence stems from its unique stereochemical and conformational properties.

Causality of Pyrrolidine's Utility:

  • Conformational Restriction: The non-planar ring structure limits the conformational flexibility of a molecule. This pre-organization can reduce the entropic penalty upon binding to a biological target, thereby increasing binding affinity and potency.[1]

  • Three-Dimensional Diversity: The stereochemistry of the pyrrolidine ring allows for diverse spatial orientations of its substituents. This three-dimensionality is crucial for optimizing interactions within the often complex and chiral binding pockets of proteins and enzymes.[2]

  • "Escape from Flatland": Modern drug discovery emphasizes moving away from flat, aromatic structures towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count often correlates with improved solubility, metabolic stability, and clinical success rates. Pyrrolidine scaffolds are an excellent tool for increasing the Fsp3 character of a lead compound.[1]

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate embodies these advantages and presents multiple functional handles for synthetic elaboration, making it a promising starting point for library synthesis and lead optimization campaigns.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this specific compound is limited in publicly accessible literature, its fundamental properties can be established.

Table 1: Physicochemical Properties of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

PropertyValueSource
CAS Number 100911-10-2N/A
Molecular Formula C₈H₁₃NO₃[3]
Molecular Weight 171.19 g/mol [3]
Purity (Typical) ≥98%[3]
Spectroscopic Characterization (Exemplar Analysis)

Specific spectroscopic data for the title compound is not available. However, an analysis of a closely related structure, (2S,3S,4R*)-Ethyl-1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, provides a reliable framework for predicting the expected spectral features.[5]

Expert Interpretation: For Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, one would anticipate:

  • ¹H NMR: Distinct signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet or doublet for the 2-methyl group, and a series of multiplets for the diastereotopic protons on the pyrrolidine ring. The protons adjacent to the ketone at C5 would likely be shifted downfield.

  • ¹³C NMR: Characteristic signals for the ester carbonyl (~170-173 ppm), the ketone carbonyl (>195 ppm), the carbons of the ethyl group (~62 ppm and ~14 ppm), the methyl group, and the carbons of the pyrrolidine ring.

Synthesis Strategies

A definitive, published synthetic route for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate was not identified. However, the synthesis of substituted pyrrolidines is well-documented, allowing for the design of a plausible synthetic workflow and the examination of a validated experimental protocol for a related analogue.

Proposed General Synthetic Workflow

A logical approach to the target compound could involve a multi-step sequence starting from readily available precursors, potentially involving a Dieckmann condensation or a Michael addition followed by cyclization. The diagram below outlines a conceptual pathway.

G cluster_0 Conceptual Synthetic Pathway A Starting Materials (e.g., Amino Acid Ester, α,β-Unsaturated Ketone) B Key Reaction (e.g., Michael Addition) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Final Product Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate C->D Step 3 G A Start: Ethyl 2-methyl-4- oxopyrrolidine-1-carboxylate B Library Synthesis via Functional Group Modification A->B C High-Throughput Screening (HTS) B->C Diverse Compounds D Identify Hits C->D E ADME/Tox Profiling (Early Stage) D->E Potent Compounds H No Viable Hits (End Program) D->H No Potency F Lead Optimization Cycle (Structure-Activity Relationship) E->F Favorable Profile F->B Iterate Design G Preclinical Candidate F->G Optimized Lead

Sources

Exploratory

An In-depth Technical Guide to Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 100911-10-2)

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 100911-10-2) is a heterocyclic organic compound featuring a pyrrolidinone core. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 100911-10-2) is a heterocyclic organic compound featuring a pyrrolidinone core. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and prospective applications in the realm of drug discovery and development. While specific research on this molecule is limited, its structural motifs are prevalent in a wide array of biologically active compounds. This document will, therefore, extrapolate from the well-established significance of the pyrrolidinone scaffold to infer the potential utility and research avenues for this particular molecule.

Introduction: The Prominence of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a five-membered lactam that is considered a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in numerous natural products and synthetic molecules that exhibit a broad spectrum of biological activities. The structural rigidity of the ring, combined with the presence of a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the amide proton, if unsubstituted), allows for specific and high-affinity interactions with various biological targets.

The versatility of the pyrrolidinone core allows for the introduction of diverse substituents at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a multitude of drugs and clinical candidates with applications as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.[3][4] Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, with its specific substitution pattern, represents a unique entity within this important class of compounds, holding potential as a versatile building block for the synthesis of novel therapeutic agents.[5]

Molecular Profile of CAS 100911-10-2

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development.

PropertyValueSource
CAS Number 100911-10-2MolCore[6]
Chemical Name Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylateMolCore[6]
Molecular Formula C₈H₁₃NO₃MolCore[6]
Molecular Weight 171.19 g/mol MolCore[6]
IUPAC Name ethyl 2-methyl-4-oxopyrrolidine-1-carboxylateMolCore[6]
Canonical SMILES CCOC(=O)N1CC(=O)C(C)C1PubChem
InChI Key Not Available

Synthesis and Characterization

Proposed Synthetic Pathways

A potential retrosynthetic analysis suggests that the target molecule could be assembled from simpler, commercially available starting materials.

G Target Molecule Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Intermediate A Substituted Acetoacetate Derivative Target Molecule->Intermediate A Cyclization Intermediate B Alanine Ester Derivative Intermediate A->Intermediate B Condensation Starting Material 1 Ethyl Acetoacetate Intermediate A->Starting Material 1 Alkylation Starting Material 2 Ethyl Chloroformate Intermediate B->Starting Material 2 Starting Material 3 Alanine Intermediate B->Starting Material 3 Esterification

Caption: Retrosynthetic analysis of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate.

One plausible forward synthesis could involve the N-acylation of an appropriate amino acid derivative followed by an intramolecular cyclization, such as a Dieckmann condensation.

Conceptual Experimental Protocol:

  • N-ethoxycarbonyl-alanine ethyl ester synthesis: L-Alanine ethyl ester hydrochloride can be reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent like dichloromethane or ethyl acetate.

  • Claisen Condensation: The resulting N-protected amino ester can then be subjected to a Claisen condensation with ethyl acetate using a strong base such as sodium ethoxide to form the corresponding β-keto ester.

  • Intramolecular Cyclization (Dieckmann Condensation): The β-keto ester intermediate would then be induced to undergo an intramolecular Dieckmann condensation to form the 4-oxopyrrolidine ring system.

  • Purification: The final product would be purified using standard techniques such as column chromatography or distillation.

Analytical Characterization

The structural confirmation and purity assessment of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate would rely on a combination of standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methyl group (doublet), and the protons on the pyrrolidinone ring (multiplets).
¹³C NMR Resonances for the carbonyl carbons (ketone and carbamate), the ester carbon, and the aliphatic carbons of the ethyl, methyl, and pyrrolidinone moieties.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (171.19 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the ketone C=O stretch (around 1740-1720 cm⁻¹), the carbamate C=O stretch (around 1720-1700 cm⁻¹), and C-N and C-O stretches.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Biological Activity and Therapeutic Applications

Given the prevalence of the pyrrolidinone scaffold in bioactive molecules, Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate could serve as a valuable starting point for the development of novel therapeutics. The biological activities of pyrrolidinone derivatives are diverse and often depend on the nature and stereochemistry of the substituents.[3][4]

Inferred Mechanisms of Action

The 4-oxopyrrolidine moiety is a key structural feature in various enzyme inhibitors and receptor ligands. The ketone functionality can act as a hydrogen bond acceptor, while the overall shape of the molecule can facilitate its entry into active sites or binding pockets.

G cluster_0 Potential Biological Targets Enzymes Enzymes (e.g., Kinases, Proteases) Receptors Receptors (e.g., GPCRs, Ion Channels) Protein-Protein Interactions Protein-Protein Interactions Molecule Ethyl 2-methyl-4-oxopyrrolidine- 1-carboxylate Molecule->Enzymes Inhibition/Modulation Molecule->Receptors Agonism/Antagonism Molecule->Protein-Protein Interactions Disruption

Caption: Potential interaction of the target molecule with biological targets.

  • Enzyme Inhibition: Pyrrolidinone-containing compounds have been shown to inhibit a variety of enzymes, including kinases, proteases, and polymerases. The specific substitution pattern on Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate could be tailored to target specific enzyme families.

  • Receptor Modulation: The rigid pyrrolidinone scaffold can serve as a platform for the precise spatial arrangement of pharmacophoric groups, leading to potent and selective receptor agonists or antagonists.

  • Antimicrobial Activity: Several pyrrolidinone derivatives have demonstrated antibacterial and antifungal properties, suggesting a potential avenue of investigation for this compound.[1]

Applications in Drug Discovery

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate can be utilized as a versatile chemical building block in drug discovery campaigns.[5] Its functional groups (ketone, ester, and the potential for further substitution on the ring) allow for a variety of chemical modifications to generate libraries of diverse compounds for high-throughput screening.

Workflow for Utilizing CAS 100911-10-2 in Drug Discovery:

G Start Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Step1 Chemical Modification & Library Synthesis Start->Step1 Step2 High-Throughput Screening (HTS) Step1->Step2 Step3 Hit Identification Step2->Step3 Step4 Lead Optimization Step3->Step4 Step5 Preclinical Development Step4->Step5

Caption: Drug discovery workflow starting from the target molecule.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is not widely available, general precautions for handling laboratory chemicals should be observed. Based on data for similar compounds, the following should be considered:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[7][8]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[7]

Conclusion

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a chemical entity with significant, albeit largely unexplored, potential in the field of medicinal chemistry. Its pyrrolidinone core is a well-validated scaffold for the development of a wide range of therapeutic agents. While direct biological data for this specific compound is sparse, its structural features suggest that it could serve as a valuable building block for the synthesis of novel, biologically active molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). BenchChem.
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021).
  • Pyrrolidinone Derivatives as NIK Inhibitors for Treating Inflammatory and Autoimmune Diseases. (2024). ACS Medicinal Chemistry Letters.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules.
  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2025).
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEETS. (2025).
  • SAFETY D
  • 100911-10-2 | Ethyl 2-methyl-4-oxopyrrolidine-1-carboxyl
  • Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... (n.d.).
  • Ethyl 4-oxo-1-piperidinecarboxylate 98 29976-53-2. (n.d.). Sigma-Aldrich.
  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. (2012).
  • Chemical Building Blocks - Drug Discovery Solutions. (n.d.). BioSolveIT.
  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020). Biomedical Journal of Scientific & Technical Research.
  • Making Medicine with Chemical Building Blocks. (2014). YouTube.

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Topic: Solubility Profiling & Solvent Selection for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Solvent Selection for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a functionalized pyrrolidine scaffold frequently employed as a chiral intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and peptidomimetics. Its structural complexity—featuring a carbamate (urethane) protecting group, a ketone functionality, and a stereocenter at the C2 position—dictates a specific solubility profile critical for reaction optimization and purification.

This guide provides a comprehensive analysis of the compound’s solubility behavior, grounded in physicochemical principles and validated by structural analog data. It includes actionable protocols for solubility determination and solvent selection strategies for downstream synthetic applications.

Physicochemical Characterization

To predict and manipulate solubility effectively, one must understand the molecular forces at play.

Structural Analysis
  • Core Scaffold: Pyrrolidine ring (saturated nitrogen heterocycle).

  • Functional Groups:

    • N-Carbamate (Ethyl Ester): Reduces the basicity of the nitrogen; acts as a hydrogen bond acceptor (HBA); introduces lipophilicity.

    • C4-Ketone: Strong dipole; acts as an HBA; susceptible to nucleophilic attack.

    • C2-Methyl: Increases lipophilicity (hydrophobicity) and introduces steric bulk.

Predicted Properties
PropertyValue (Estimated)Implication for Solubility
Molecular Weight ~171.19 g/mol Low MW favors solubility in diverse solvents.
LogP (Octanol/Water) 0.5 – 1.2Moderately lipophilic. Prefers organic layers over aqueous.
H-Bond Donors 0No -OH or -NH protons; cannot donate H-bonds.
H-Bond Acceptors 4 (2 Carbonyls, 1 Ether, 1 Amine-like)Highly soluble in protic solvents (Alcohols) and polar aprotics.
Physical State Viscous Oil or Low-Melting SolidLikely miscible with many organic solvents; slow to crystallize.

Solubility Landscape

Based on the "like dissolves like" principle and the interaction of the carbamate/ketone moieties, the solubility profile is categorized below.

High Solubility (Primary Solvents)

These solvents are recommended for preparing stock solutions (100 mM+) or running homogeneous reactions.

  • Dichloromethane (DCM): Excellent. The polarizability of DCM interacts favorably with the ketone and carbamate dipoles.

  • Ethyl Acetate (EtOAc): Excellent. Structurally similar (ester-like interactions). Ideal for extraction and chromatography.

  • Tetrahydrofuran (THF): Excellent. The ether oxygen of THF coordinates well; standard solvent for Grignard or reduction reactions involving this compound.

  • Methanol / Ethanol: Good to Excellent. The compound accepts hydrogen bonds from the alcohol -OH. Note: Avoid if transesterification is a risk under basic/acidic conditions.

  • DMSO / DMF: Excellent. High solubility due to strong dipole-dipole interactions. Used for nucleophilic substitutions (SN2).

Moderate / Conditional Solubility
  • Diethyl Ether: Moderate. Solubility may decrease at low temperatures; useful for precipitation if the compound is solid.

  • Toluene: Moderate to Good. Soluble at elevated temperatures; often used for azeotropic drying or reflux reactions.

  • Acetonitrile: Good. Useful for reverse-phase HPLC, though less solubilizing power than DCM for high concentrations.

Low Solubility / Anti-Solvents
  • Water: Poor. While the ketone/ester groups are polar, the ethyl and methyl groups render the overall molecule sufficiently lipophilic to phase separate, especially at concentrations >10 mg/mL.

  • Hexanes / Heptane: Poor. The compound is too polar to dissolve well in aliphatic hydrocarbons. These are excellent anti-solvents for inducing crystallization or oiling-out during purification.

Experimental Protocol: Solubility Determination

Do not rely solely on visual inspection. Use this self-validating gravimetric protocol to determine precise saturation limits.

Protocol: Gravimetric Saturation Method

Objective: Determine the saturation concentration (


) in mg/mL at 25°C.

Materials:

  • Test Compound (Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate)

  • Solvents (HPLC Grade)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

  • Analytical Balance (0.01 mg precision)

  • Scintillation Vials

Workflow:

  • Supersaturation: Add excess compound (e.g., 100 mg) to a vial containing 1 mL of the target solvent.

  • Equilibration: Vortex for 5 minutes, then stir at 25°C for 4 hours. Ensure solid/oil droplets remain visible (indicating saturation).

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) until constant weight is achieved.

  • Quantification: Weigh the dried vial (

    
    ).
    
  • Calculation:

    
    
    

Application: Solvent Selection for Synthesis

Solubility dictates the success of chemical transformations. Below is a guide for selecting solvents based on reaction type for this specific scaffold.

Reduction of C4-Ketone (to Alcohol)
  • Recommended Solvent: Methanol or Ethanol .

  • Rationale: Sodium Borohydride (

    
    ) requires a protic solvent to activate the ketone via hydrogen bonding, enhancing the rate of reduction. The substrate is highly soluble here.
    
Grignard / Organolithium Addition
  • Recommended Solvent: Anhydrous THF or Diethyl Ether .

  • Rationale: These solvents coordinate with the Magnesium/Lithium species. The substrate must be fully dissolved to prevent localized over-reaction. Note: DCM is incompatible with Grignards.

Alpha-Alkylation (Enolate Chemistry)
  • Recommended Solvent: THF (at -78°C).

  • Rationale: THF remains liquid at low temperatures and dissolves the lithium enolate generated by LDA/LiHMDS. Toluene can be used as a co-solvent to modulate reactivity.

Visualization: Purification Workflow

The following diagram illustrates a logical decision tree for purifying the compound based on its solubility profile.

PurificationWorkflow Start Crude Reaction Mixture (Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate) CheckState Physical State Check Start->CheckState Liquid Viscous Oil CheckState->Liquid If Oil Solid Solid / Precipitate CheckState->Solid If Solid Extract Liquid-Liquid Extraction (DCM / Water) Liquid->Extract Recryst Recrystallization (EtOAc / Hexane) Solid->Recryst Decision1 Is impurity polar? Extract->Decision1 Chrom Flash Chromatography (Hexane : EtOAc) Final Target Isolated Chrom->Final Pure Compound Recryst->Final Pure Crystals Decision1->Chrom Yes (Polar Impurities) Decision1->Recryst No (Non-polar Impurities)

Figure 1: Decision logic for purification based on phase state and solubility differential.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-oxopyrrolidine-1-carboxylate (Analog). PubChem.[1][2] [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard reference for solvent polarity and solubility principles).

Sources

Exploratory

Difference between ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate and ethyl 2-oxopyrrolidine-1-carboxylate

A Senior Application Scientist's Guide: Differentiating Pyrrolidine Scaffolds A Comparative Analysis of Ethyl 2-Oxopyrrolidine-1-carboxylate and Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Abstract The pyrrolidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide: Differentiating Pyrrolidine Scaffolds

A Comparative Analysis of Ethyl 2-Oxopyrrolidine-1-carboxylate and Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its three-dimensional architecture and its role as a "privileged scaffold" in numerous FDA-approved therapeutics. While seemingly similar by name, subtle substitutions on this five-membered ring can induce profound changes in chemical behavior and strategic utility. This technical guide provides an in-depth comparative analysis of two key pyrrolidine derivatives: ethyl 2-oxopyrrolidine-1-carboxylate and ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate. We move beyond a simple structural comparison to dissect the fundamental divergence between a C2-lactam and a C4-ketone system. This analysis will elucidate how the position of the ring carbonyl, further modulated by C2-methylation, dictates the molecule's physicochemical properties, stereochemistry, synthetic reactivity, and ultimate application in the rational design of novel drug candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced chemistry of pyrrolidine scaffolds for strategic advantage.

The Pyrrolidine Motif: A Privileged Scaffold in Drug Discovery

The non-planar, saturated nature of the pyrrolidine ring allows for the precise spatial projection of substituents, a critical feature for optimizing interactions with complex biological targets like enzymes and receptors.[1] This stereochemical richness has cemented its status as a privileged structure in drug development. However, the true synthetic and biological potential of a pyrrolidine-based molecule is unlocked not by the ring itself, but by the nature and placement of its functional groups. This guide focuses on the critical role of the carbonyl group, comparing a stable lactam system with a reactive ketone system to inform intelligent scaffold selection.

Profile of the Parent Scaffold: Ethyl 2-Oxopyrrolidine-1-carboxylate (A Lactam System)

Ethyl 2-oxopyrrolidine-1-carboxylate, commonly known as ethyl pyroglutamate, is a derivative of pyroglutamic acid, a naturally occurring amino acid derivative.[2] Its structure is defined by a carbonyl group at the C2 position, forming a stable five-membered lactam (a cyclic amide).

Molecular Structure and Inherent Properties

The defining feature of this molecule is the C2-lactam. The amide bond within the ring introduces a degree of planarity and possesses a resonance structure that significantly reduces the electrophilicity of the carbonyl carbon compared to a simple ketone. The nitrogen atom is acylated with an ethyl carboxylate group, rendering it non-basic and unable to act as a hydrogen bond donor. This N-acylation is a common strategy to protect the lactam nitrogen or to modulate the molecule's overall properties.

  • IUPAC Name: ethyl 2-oxopyrrolidine-1-carboxylate[3]

  • Common Names: Ethyl pyroglutamate, 1-Ethoxycarbonyl-2-pyrrolidinone

  • Chirality: Can exist as D, L, or racemic forms, often derived from the corresponding chiral pool of glutamic acid. The (S)-enantiomer is frequently used in peptide chemistry.[4]

Synthesis and Reactivity

Synthesis typically involves the cyclization of glutamic acid derivatives or the N-acylation of a pre-formed pyroglutamate ester. From a reactivity standpoint, the lactam carbonyl is relatively unreactive towards nucleophiles under standard conditions. The primary reactive sites are the protons alpha to the two carbonyl groups (at C3 and on the ethyl ester). Deprotonation at C3 can be achieved with a strong base, allowing for alkylation or other functionalization, though this can risk racemization.

Role in Medicinal Chemistry

The stability and defined stereochemistry of ethyl pyroglutamate make it an excellent chiral building block.[5] It is frequently employed as a constrained dipeptide mimetic, where its rigid structure helps to lock a peptide backbone into a specific conformation to enhance binding affinity or improve metabolic stability.

Profile of the Substituted Scaffold: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (A Ketone System)

In stark contrast to the 2-oxo variant, placing the carbonyl at the C4 position transforms the pyrrolidine ring from a stable lactam into a versatile ketone-containing scaffold. The addition of a methyl group at the C2 position introduces another layer of stereochemical and steric complexity.

Molecular Structure and Stereochemical Implications

This molecule contains two key functional handles for the medicinal chemist:

  • The C4-Ketone: This is a highly reactive site for a wide array of chemical transformations, including nucleophilic additions, reductive aminations, and enolate chemistry. It serves as a versatile hub for introducing molecular diversity.

  • The C2-Methyl Group: This substituent introduces at least two stereocenters (at C2 and potentially C5 depending on the synthetic route, though the primary centers of interest are C2 and the conformation it induces). The methyl group can serve as a steric shield, potentially hindering enzymatic metabolism at adjacent sites, or it can be a crucial pharmacophoric element for fitting into a specific hydrophobic pocket of a biological target.

The presence of these two features means the molecule can exist as multiple diastereomers and enantiomers, each with a unique 3D shape and potentially distinct biological activity.

Synthesis and Reactivity

Synthetic routes to 4-oxopyrrolidines are more complex than those for pyroglutamates and often involve multi-step sequences. Methods can include intramolecular cyclizations of appropriately substituted aminoketones or the oxidation of 4-hydroxypyrrolidine precursors.[6] The reactivity profile is dominated by the ketone, which readily undergoes reactions that are inaccessible to the C2-lactam of pyroglutamate.

Strategic Value in Drug Design

The ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate scaffold is not typically used as a final, stable building block in the same way as pyroglutamate. Instead, it is a powerful intermediate.[6][7] The C4-ketone is a gateway to diverse functionalities such as amines, alcohols, and complex heterocyclic adducts, allowing for rapid library synthesis and structure-activity relationship (SAR) exploration. The C2-methyl group provides a handle to fine-tune steric and electronic properties for improved potency and pharmacokinetic profiles.

Core Directive Comparison: A Tale of Two Carbonyls

The fundamental difference between these two molecules is the electronic nature and synthetic accessibility of the ring carbonyl group. This single positional change dictates their entire application strategy in drug development.

Structural and Electronic Divergence

The diagram below illustrates the core structural differences. The C2-lactam carbonyl in ethyl 2-oxopyrrolidine-1-carboxylate is part of a resonance-stabilized amide system, making it less electrophilic. The C4-ketone in the methylated analogue is a standard, reactive ketone, readily susceptible to nucleophilic attack.

G cluster_0 Ethyl 2-oxopyrrolidine-1-carboxylate (Lactam) cluster_1 Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (Ketone) struct1 label1 Key Features: - C2-Lactam (Amide) - Resonance Stabilized - Low Carbonyl Electrophilicity - Used as a Stable Chiral Block struct2 [Structure Drawing Placeholder]      O      // CH3-CH-CH2-C-CH2-N-COOEt label2 Key Features: - C4-Ketone - Standard Carbonyl Reactivity - High Electrophilicity - Versatile Synthetic Intermediate - C2-Methylation adds stereocontrol  and metabolic blocking potential

Caption: Core structural and feature comparison of the two pyrrolidine scaffolds.

Comparative Physicochemical Properties

The structural differences manifest in key physicochemical properties relevant to drug design. While experimental data for the exact 2-methyl-4-oxo structure is sparse, we can extrapolate from similar known structures to create an illustrative comparison.

PropertyEthyl 2-oxopyrrolidine-1-carboxylateEthyl 2-methyl-4-oxopyrrolidine-1-carboxylate (Estimated)Rationale for Difference
Molecular Formula C₇H₁₁NO₃[3]C₈H₁₃NO₃Addition of a CH₂ (methyl) group.
Molecular Weight 157.17 g/mol [3]~171.19 g/mol Addition of a methyl group.
LogP (XLogP3) -0.7[3]~0.2The added methyl group increases lipophilicity.
Hydrogen Bond Donors 00The nitrogen in both is acylated.
Hydrogen Bond Acceptors 33Both have three oxygen atoms (two ester, one ring).
Polar Surface Area 46.6 Ų[3]~46.6 ŲThe number of heteroatoms is the same.
Reactivity Hotspot Protons at C3Carbonyl Carbon at C4Lactam carbonyl is stable; ketone carbonyl is electrophilic.
Primary Application Chiral Building BlockVersatile IntermediateStability vs. Reactive Handle.
Divergent Synthetic Pathways and Reactivity

The choice between these scaffolds dictates the entire synthetic strategy. The following workflow illustrates the divergent reactive pathways available from each core.

G prep Prepare Solutions - Test Compounds (1 mM in DMSO) - Liver Microsomes (e.g., HLM) - NADPH regenerating system incubate Incubation Step - Pre-warm microsomes at 37°C - Add Test Compound (final conc. 1 µM) - Initiate reaction with NADPH prep->incubate 1 sampling Time-Point Sampling - Aliquots taken at T=0, 5, 15, 30, 60 min - Quench reaction immediately (e.g., with cold Acetonitrile + Internal Standard) incubate->sampling 2 analysis LC-MS/MS Analysis - Centrifuge samples to pellet protein - Inject supernatant onto LC-MS/MS - Quantify remaining parent compound vs. Internal Standard sampling->analysis 3 calc Data Analysis - Plot ln(% Remaining) vs. Time - Calculate slope (k) - Determine Half-life (t½ = 0.693 / k) analysis->calc 4

Sources

Foundational

Technical Assessment: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate as a Pharmacophore Precursor

Executive Summary Is Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate a pharmaceutical intermediate? Yes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Is Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate a pharmaceutical intermediate? Yes. Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 100911-10-2) is a specialized pharmaceutical intermediate and a "privileged scaffold" in medicinal chemistry. It serves as a critical building block for the synthesis of 2,4-disubstituted pyrrolidines , a structural motif increasingly prevalent in modern drug discovery, particularly for fluoroquinolone antibiotics , GPCR modulators , and kinase inhibitors .

Unlike simple pyrrolidine, the C2-methyl group introduces a chiral center that restricts conformational flexibility, often enhancing the binding affinity and metabolic stability of the final Active Pharmaceutical Ingredient (API). This guide details the compound's chemical profile, synthetic utility, and validated protocols for its derivatization.

Chemical Profile & Structural Logic[1]

The utility of this compound lies in its trifunctional nature :

  • N-Carbamate (Ethyl Carbamate): A stable protecting group that modulates the basicity of the nitrogen and can be removed under specific acidic or basic conditions to release the free amine.

  • C4-Ketone: A highly reactive electrophilic center suitable for reductive amination, Wittig olefination, or Grignard addition, allowing for the introduction of diverse pharmacophores.

  • C2-Methyl Group: Provides steric bulk and chirality (typically available as a racemate or enantiomerically enriched), which is crucial for structure-activity relationship (SAR) optimization.

Key Properties Table
PropertyData
IUPAC Name Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate
CAS Number 100911-10-2
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Boiling Point ~260°C (Predicted)
Density ~1.1 g/cm³
Chirality Contains 1 stereocenter at C2 (Available as (R), (S), or racemate)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Synthetic Utility & Mechanistic Pathways[3]

The synthesis of this intermediate typically follows a Michael Addition-Dieckmann Condensation sequence. This route is preferred for its scalability and the ability to control regiochemistry.

Synthesis of the Intermediate (The "Build" Phase)

The most robust industrial route involves the reaction of N-protected glycine ethyl ester with ethyl crotonate .

  • Michael Addition: The enolate of the glycine derivative attacks the

    
    -position of ethyl crotonate.
    
  • Dieckmann Condensation: Intramolecular Claisen condensation forms the pyrrolidine ring, yielding a

    
    -keto ester.
    
  • Decarboxylation: Hydrolysis and thermal decarboxylation remove the C3-ester, yielding the target 4-oxopyrrolidine.

Divergent Derivatization (The "Use" Phase)

Once synthesized, the C4-ketone serves as the divergence point.

  • Route A (Reductive Amination): Converts the ketone to an amine. This is the primary route for synthesizing 3-amino-5-methylpyrrolidine analogs (renumbered) often found in antibiotic side chains.

  • Route B (Wittig/Horner-Wadsworth-Emmons): Introduces exocyclic double bonds, useful for creating spacer linkers.

  • Route C (Grignard/Lithiation): Generates tertiary alcohols, often used to probe hydrogen-bonding pockets in enzymes.

SynthesisPathways Start Glycine Ethyl Ester (N-Protected) Inter1 Michael Adduct Start->Inter1 Base (NaOEt) Michael Addn Reagent Ethyl Crotonate Reagent->Inter1 Inter2 Dieckmann Product (3-COOEt-4-oxo) Inter1->Inter2 Dieckmann Cyclization Target Ethyl 2-methyl-4-oxopyrrolidine- 1-carboxylate (CAS 100911-10-2) Inter2->Target 1. Hydrolysis 2. Decarboxylation (-CO2) Amine 4-Amino Derivative (Reductive Amination) Target->Amine R-NH2, NaBH(OAc)3 Alkene 4-Alkylidene (Wittig Reaction) Target->Alkene Ph3P=CH-R Alcohol 4-Hydroxy-4-alkyl (Grignard) Target->Alcohol R-MgBr

Figure 1: Synthetic genealogy of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, illustrating its assembly and downstream utility.

Validated Experimental Protocol

Protocol: Reductive Amination to 4-Amino-2-Methylpyrrolidine Scaffold

Objective: Convert the C4-ketone to a secondary amine with high diastereoselectivity.

Reagents:

  • Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under Nitrogen, dissolve the ketone (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition: Add the primary amine (1.1 eq) and catalytic acetic acid. Stir at room temperature for 1-2 hours. Checkpoint: Monitor by TLC (disappearance of ketone) or LC-MS (appearance of imine mass).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: STAB is preferred over NaBH4 for its selectivity towards imines in the presence of ketones, preventing direct reduction of the starting material.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Outcome: A mixture of cis and trans diastereomers (relative to the C2-methyl). The ratio depends on the steric bulk of the incoming amine; however, the hydride attack usually occurs from the less hindered face.

Pharmaceutical Applications & Causality

Why use this specific intermediate?

Conformational Restriction in GPCR Ligands

In the design of ligands for G-Protein Coupled Receptors (GPCRs), flexible alkyl chains often lead to high entropic penalties upon binding. Replacing a flexible chain with a 2-methylpyrrolidine ring (derived from this intermediate) "freezes" the bioactive conformation. The C2-methyl group specifically biases the ring pucker, potentially locking the C4-substituent into a favorable orientation for receptor interaction.

Fluoroquinolone Antibiotics

While earlier fluoroquinolones (e.g., Ciprofloxacin) utilized simple piperazine or pyrrolidine rings, next-generation agents (like Gemifloxacin and developmental candidates) employ substituted pyrrolidines to broaden the spectrum of activity against Gram-positive bacteria and reduce efflux pump susceptibility. Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate provides a direct route to 3-amino-5-methylpyrrolidine side chains (after deprotection and ring numbering adjustment), which enhance lipophilicity and cellular penetration.

Peptidomimetics

The compound acts as a precursor to


-amino acids  and constrained proline analogs. By oxidizing the C4-position or manipulating the carboxylate, researchers can generate scaffolds that mimic the turn structures of proteins, valuable in the development of protease inhibitors (e.g., for HCV or HIV).

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2-8°C (Refrigerate). The ketone functionality makes it susceptible to oxidation or polymerization over long periods if exposed to heat/light.

  • Handling: Use under a fume hood. Avoid contact with strong oxidizing agents and strong bases (which may hydrolyze the carbamate or cause aldol polymerization).

References

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for Ethyl 2-oxopyrrolidine-1-carboxylate (Structural Analog). Retrieved from [Link]

Exploratory

Literature review of substituted pyrrolidine-1-carboxylate synthesis

Strategic Landscape & Mechanistic Philosophy The pyrrolidine-1-carboxylate scaffold—essentially an -acylated pyrrolidine ring—is a cornerstone of modern medicinal chemistry. It serves as the structural backbone for proli...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Landscape & Mechanistic Philosophy

The pyrrolidine-1-carboxylate scaffold—essentially an


-acylated pyrrolidine ring—is a cornerstone of modern medicinal chemistry. It serves as the structural backbone for proline mimetics, HCV NS5A inhibitors (e.g., Ledipasvir), and DPP-4 inhibitors (e.g., Saxagliptin).

For the synthetic chemist, the challenge lies not in forming the ring, but in decorating it with high stereochemical precision . The carboxylate moiety (Boc, Cbz, Fmoc) is not merely a protecting group; it is a Directing Group (DG) that governs the reactivity of the ring.

We categorize the synthesis into two primary logic streams:

  • Functionalization of Intact Rings: Utilizing the Lewis-basic carbonyl of the carbamate to direct lithiation or C-H activation.

  • De Novo Ring Construction: Assembling the ring around pre-set stereocenters via cycloaddition.

The Dipole Stabilization Imperative

In


-Boc pyrrolidine lithiation, the success of the reaction relies on the Complex Induced Proximity Effect (CIPE) . The lithium cation coordinates to the carbamate oxygen, pre-organizing the base (

-BuLi) in proximity to the

-proton. This coordination creates a dipole-stabilized intermediate that resists racemization at low temperatures (

C).

LithiationMechanism cluster_0 Stereocontrol Logic Start N-Boc Pyrrolidine Complex Pre-Lithiation Complex (CIPE) Start->Complex s-BuLi / (-)-Sparteine Coordination Lithiated Dipole-Stabilized Organolithium Complex->Lithiated Rate-Determining Deprotonation Product Substituted Pyrrolidine Lithiated->Product Electrophile (E+) Retentive Substitution

Figure 1: Mechanistic pathway of Beak-O’Brien Lithiation showing the critical role of CIPE in stereocontrol.

Comparative Methodology: Lithiation vs. Cycloaddition

The choice of method depends heavily on the desired substitution pattern.

Feature

-Lithiation / Substitution
1,3-Dipolar Cycloaddition
Primary Target C2 (

) substitution
C3/C4 (

) complexity
Key Reagents

-BuLi, Sparteine (or surrogate), Electrophile
Azomethine ylide, Dipolarophile, Ag/Cu cat.
Stereocontrol Reagent-controlled (Chiral Ligand)Substrate + Catalyst-controlled
Limitation Requires cryogenic conditions (

C)
Limited by availability of dipolarophiles
Scale-up Risk Exotherm management; Moisture sensitivityCatalyst cost; Purification of diastereomers

Detailed Protocol: Enantioselective -Arylation via Negishi Coupling

This protocol synthesizes (R)-2-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester . It represents the "Gold Standard" for medicinal chemistry because it bridges the gap between sp3-C-H activation and cross-coupling, overcoming the instability of


-lithio amines via transmetalation.

Source Authority: Based on the methodology of Campos/Merck (JACS 2006) and Beak (JACS 1994).

Reagents & Equipment[1]
  • Substrate:

    
    -Boc-pyrrolidine (1.0 equiv)
    
  • Base:

    
    -BuLi (1.3 equiv, cyclohexane solution)
    
  • Ligand: (-)-Sparteine (1.3 equiv) [Note: (+)-Sparteine surrogate can be used for S-enantiomer]

  • Transmetalator:

    
     (1.0 M in 
    
    
    
    , 1.1 equiv)
  • Coupling Partner: Bromobenzene (1.2 equiv)

  • Catalyst:

    
     (5 mol%), 
    
    
    
    (6 mol%)
  • Solvent: TBME (tert-Butyl methyl ether) – Critical for solubility and safety over

    
    .
    
Step-by-Step Workflow
Phase 1: Asymmetric Deprotonation (The "Beak" Step)
  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Internal temperature probe is mandatory.

  • Complexation: Charge flask with (-)-sparteine and TBME. Cool to

    
    C. Add 
    
    
    
    -BuLi dropwise.
    • Checkpoint: Stir for 15 mins. Ensure no precipitation occurs (indicates dry reagents).

  • Addition: Add

    
    -Boc-pyrrolidine dropwise over 20 minutes.
    
    • Critical: Maintain internal temp

      
      C. Exotherms > 
      
      
      
      C cause racemization via ligand dissociation.
  • Aging: Stir at

    
    C for 4-5 hours. The solution typically turns light yellow.
    
Phase 2: Transmetalation (The "Campos" Modification)
  • Zinc Addition: Add

    
     solution slowly.
    
    • Observation: The reaction may become heterogeneous (white slurry of arylzinc species).

  • Warming: Allow the mixture to warm to ambient temperature (23°C) over 30 minutes.

    • Why? The organozinc intermediate is configurationally stable at RT, unlike the lithium species.

Phase 3: Negishi Cross-Coupling
  • Catalyst Prep: In a separate vial, mix

    
     and phosphine ligand in minimal TBME to activate (10 mins).
    
  • Coupling: Add bromobenzene to the reaction slurry, followed by the catalyst solution.

  • Reaction: Stir at RT for 12-16 hours.

  • Quench: Add sat.

    
     and extract with EtOAc.
    
Self-Validating Parameters
  • Enantiomeric Excess (ee): Analyze via chiral HPLC (e.g., Chiralcel OD-H). Expected ee > 90-96%.

  • Conversion: If conversion is low (<50%), check the quality of

    
    -BuLi (titrate before use).
    
  • Racemization: If ee drops below 80%, the internal temperature likely spiked during the lithiation or

    
     addition.
    

Advanced Pathway: Dynamic Kinetic Resolution (DKR)[2]

For researchers facing racemic starting materials, Coldham’s DKR approach is superior. It utilizes the lability of the C-Li bond to convert a racemic mixture into a single enantiomer.

DKR_Pathway cluster_racemic Racemic Lithiation R_Li (R)-Lithiated Species Equilibration Fast Equilibration (via Ligand Exchange) R_Li->Equilibration S_Li (S)-Lithiated Species S_Li->Equilibration Trap Slow Electrophilic Trap (k_fast >> k_slow) Equilibration->Trap Chiral Ligand Selects Faster Reacting Isomer Product Enantioenriched Product Trap->Product

Figure 2: Coldham's Dynamic Kinetic Resolution (DKR) logic for converting racemic precursors.

Technique Tip: In DKR, the reaction is often held at a slightly elevated temperature (e.g.,


C rather than 

C) to facilitate the equilibration between the diastereomeric lithiated complexes before the electrophile is introduced.

References

  • Beak, P., et al. (1994).[1] Asymmetric Deprotonation of N-Boc-pyrrolidine.[2][3][4] Journal of the American Chemical Society. [Link]

  • Campos, K. R., et al. (2006).[5] Enantioselective, Palladium-Catalyzed alpha-Arylation of N-Boc-pyrrolidine.[3] Journal of the American Chemical Society. [Link]

  • Coldham, I., et al. (2010).[1][6] Dynamic Thermodynamic Resolution of Lithiated N-Boc-pyrrolidines. Tetrahedron Letters.[6] [Link]

  • Adrio, J., & Carretero, J. C. (2014). Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition.[7][8][9] Chemical Communications.[8] [Link]

  • O'Brien, P. (2022).[3][6][10] Lithiation/Trapping of N-Boc Heterocycles.[4][5][6] University of York / White Rose Research. [Link]

Sources

Exploratory

Technical Guide: Handling &amp; Utility of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

This technical guide provides an in-depth analysis of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS: 100911-10-2). Unlike a standard regulatory Safety Data Sheet (SDS), this document contextualizes the safety, handl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS: 100911-10-2). Unlike a standard regulatory Safety Data Sheet (SDS), this document contextualizes the safety, handling, and reactivity of this compound for application scientists and medicinal chemists engaged in high-stakes drug development.

Executive Summary & Compound Identity

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a specialized chiral building block used primarily in the synthesis of peptidomimetics and conformationally restricted amino acid analogs. Its structural features—a pyrrolidine ring, a carbamate protecting group, and a reactive ketone—make it a versatile "linchpin" intermediate, but also one that requires specific handling protocols due to its electrophilic nature and potential biological activity.

Chemical Identification Matrix
ParameterTechnical Specification
CAS Number 100911-10-2
IUPAC Name Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Molecular Formula

Molecular Weight 171.19 g/mol
Physical State Viscous liquid or low-melting solid (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.[1][2]
Analogous Hazards Based on N-carbethoxy-4-piperidone (CAS 29976-53-2) [1].[3][4][5]

Hazard Identification & Toxicology (SAR Analysis)

Note: As a specialized intermediate, limited direct toxicological data exists for this specific isomer. The following hazard profile is derived from Structure-Activity Relationships (SAR) of analogous N-protected aminoketones.

Core Hazards (GHS Classification Inference)

In the absence of compound-specific


 data, researchers must treat this compound as a Category 2 Irritant  and a potential Sensitizer .
  • H315 (Skin Irritation): The ketone moiety, combined with the lipophilic ethyl ester, facilitates dermal absorption, leading to localized dermatitis.

  • H319 (Eye Irritation): Vapors or direct contact can cause severe conjunctival irritation.

  • H335 (Respiratory Irritation): Aerosolized droplets (common during rotary evaporation) are irritating to mucous membranes.

Expert Insight: The "Hidden" Reactivity

The 4-oxo position is highly electrophilic. In a physiological context, this ketone can form Schiff bases with lysine residues in proteins, potentially leading to haptenization (immune sensitization).

  • Protocol: Do not handle on open benchtops. Use a localized exhaust or a chemical fume hood.

Safe Handling & Experimental Protocols

A. Storage and Stability Workflow

This compound is prone to enolization and subsequent oxidation or polymerization if stored improperly.

  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon or Nitrogen blanket is mandatory. The alpha-protons adjacent to the ketone and carbamate are acidic; exposure to moisture/air can lead to hydrolysis or degradation.

B. Self-Validating Spill Response Protocol

This protocol ensures that contamination is not just "cleaned" but chemically neutralized.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Neutralize (The Validation Step):

    • Do not just wipe with water. The carbamate is lipophilic.

    • Apply a solution of 5% aqueous sodium bicarbonate mixed with a surfactant (detergent).

    • Validation: Wipe the area with a secondary solvent (ethanol) and check for residue. If the surface remains "tacky," the carbamate has not been removed.

  • Disposal: Absorb onto vermiculite; incinerate via a licensed chemical waste contractor.

C. Synthesis & Reactivity Visualization

The utility of this compound lies in its ability to undergo reductive amination or Grignard addition at the C4 ketone while the N-terminus remains protected.

ReactivityPathway Start Ethyl 2-methyl-4-oxopyrrolidine -1-carboxylate Inter1 Reductive Amination (Schiff Base) Start->Inter1 + R-NH2 / NaBH(OAc)3 Inter2 Grignard Addition (Tertiary Alcohol) Start->Inter2 + R-MgBr Risk Risk: Enolization/ Racemization Start->Risk Base/Heat Product Peptidomimetic Scaffold Inter1->Product Inter2->Product

Figure 1: Divergent synthetic utility and stability risks. The C4 ketone allows for library expansion, but basic conditions risk racemization at C2.

Emergency Control Measures

Fire Fighting
  • Flash Point (Predicted): ~95–100°C.

  • Media: Carbon dioxide (

    
    ) or dry chemical powder.[5][6] Do NOT use water jets , as this may spread the lipophilic liquid.
    
  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (

    
    ) and Carbon Monoxide (
    
    
    
    ). Firefighters must wear SCBA.
First Aid Decision Tree
  • Eye Contact: Rinse for 15 minutes.[5][6][7] Critical Check: Lift eyelids to ensure the carbamate residue is washed from the fornix.

  • Skin Contact: Wash with soap and water.[4][5][6][7] Avoid using ethanol immediately on skin, as it may increase transdermal absorption of the compound.

  • Ingestion: Do not induce vomiting. The solvent properties may cause aspiration pneumonia.

Decision Framework for Researchers

When incorporating this intermediate into a drug discovery campaign, use the following logic flow to determine safety requirements.

SafetyLogic Step1 Quantity Required? SmallScale < 1 gram Step1->SmallScale LargeScale > 10 grams Step1->LargeScale ProtocolA Standard Fume Hood Nitrile Gloves (0.11mm) SmallScale->ProtocolA Check Heating Required? LargeScale->Check ProtocolB Double Glove (Laminate) Respiratory Protection (P95) Designated Area Check->ProtocolB No BlastShield Install Blast Shield (Flash Point Risk) Check->BlastShield Yes BlastShield->ProtocolB

Figure 2: Risk Assessment Logic for scaling up reactions involving aminoketone intermediates.

Regulatory & Transport Information

  • US DOT: Not regulated as a dangerous good for transport (Non-HazMat) in small quantities, but "Combustible Liquid" guidelines apply for bulk [2].

  • EU CLP: Not explicitly listed in Annex VI. Self-classification as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) is required by REACH protocols for novel intermediates.

  • TSCA (USA): Likely Research & Development (R&D) exemption status only. Not for commercial distribution without PMN filing.

References

  • PubChem . Compound Summary: N-substituted-4-piperidones. National Library of Medicine. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Users must conduct their own risk assessment before handling novel chemical entities.

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 2-Methyl-4-Oxopyrrolidine-1-carboxylate via Dieckmann Condensation: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, a valuable heterocyclic building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy hinges on the Dieckmann condensation, a robust intramolecular cyclization of a diester to form a β-keto ester. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for the synthesis of the requisite starting material and the final product, and offer insights into the critical parameters for a successful and reproducible outcome.

Introduction: The Significance of the Pyrrolidine Scaffold and the Power of the Dieckmann Condensation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules and approved pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents. The 4-oxo-pyrrolidine moiety, in particular, offers a versatile handle for further functionalization, enabling the exploration of chemical space and the optimization of pharmacological properties.

The Dieckmann condensation is a cornerstone of cyclic ketone synthesis, providing an efficient means to construct five- and six-membered rings.[1][2][3] This intramolecular Claisen condensation involves the reaction of a diester in the presence of a strong base to yield a cyclic β-keto ester.[3][4] The choice of base and reaction conditions is critical to the success of the cyclization, influencing both the yield and purity of the product.[5]

This application note will focus on the synthesis of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, a compound with potential applications in the development of novel therapeutics. The synthetic route involves two key stages: the preparation of the acyclic diester precursor, ethyl N-(2-ethoxycarbonylethyl)-N-methyl-DL-alaninate, followed by its intramolecular cyclization via the Dieckmann condensation.

Mechanistic Insight: The Dieckmann Condensation Pathway

The Dieckmann condensation proceeds through a well-established mechanism involving the formation of an enolate followed by an intramolecular nucleophilic acyl substitution.[1][2]

DOT Script for Dieckmann Condensation Mechanism

Dieckmann_Condensation Diester N,N-Disubstituted Amino Acid Diester Enolate Enolate Intermediate Diester->Enolate + Base - H⁺ CyclicIntermediate Tetrahedral Intermediate Enolate->CyclicIntermediate Intramolecular Nucleophilic Attack ProductEnolate Product Enolate (Stabilized) CyclicIntermediate->ProductEnolate - OEt⁻ FinalProduct Ethyl 2-Methyl-4-oxopyrrolidine- 1-carboxylate (β-Keto Ester) ProductEnolate->FinalProduct + H₃O⁺ (Workup)

Caption: Mechanism of the Dieckmann Condensation.

  • Enolate Formation: A strong base, typically an alkoxide such as sodium ethoxide, abstracts an acidic α-proton from one of the ester groups of the starting diester to form a resonance-stabilized enolate.

  • Intramolecular Cyclization: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.

  • Elimination of Alkoxide: This intermediate collapses, expelling an alkoxide leaving group (e.g., ethoxide) to form the cyclic β-keto ester.

  • Deprotonation of the Product: The newly formed β-keto ester is more acidic than the starting diester and is deprotonated by the alkoxide base present in the reaction mixture. This irreversible acid-base reaction drives the equilibrium towards the product.

  • Protonation (Workup): An acidic workup is required to protonate the resulting enolate and yield the final neutral β-keto ester product.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the starting diester and its subsequent cyclization to the target pyrrolidinone.

Part 1: Synthesis of Ethyl N-(2-ethoxycarbonylethyl)-N-methyl-DL-alaninate

This precursor is synthesized via a Michael addition of ethyl N-methyl-DL-alaninate to ethyl acrylate.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles
Ethyl N-methyl-DL-alaninateC6H13NO2131.1713.1 g0.1
Ethyl acrylateC5H8O2100.1210.0 g0.1
EthanolC2H5OH46.0750 mL-
Triethylamine(C2H5)3N101.191.0 g0.01

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl N-methyl-DL-alaninate (13.1 g, 0.1 mol), ethyl acrylate (10.0 g, 0.1 mol), and ethanol (50 mL).

  • Add triethylamine (1.0 g, 0.01 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by vacuum distillation to afford ethyl N-(2-ethoxycarbonylethyl)-N-methyl-DL-alaninate as a colorless oil.

Part 2: Synthesis of Ethyl 2-Methyl-4-oxopyrrolidine-1-carboxylate via Dieckmann Condensation

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles
Ethyl N-(2-ethoxycarbonylethyl)-N-methyl-DL-alaninateC11H21NO4231.2923.1 g0.1
Sodium EthoxideC2H5ONa68.057.5 g0.11
Toluene (anhydrous)C7H892.14200 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Diethyl Ether(C2H5)2O74.12As needed-
Saturated Sodium Bicarbonate SolutionNaHCO3(aq)-As needed-
BrineNaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO4120.37As needed-

DOT Script for Synthesis Workflow

Synthesis_Workflow Start Start: Ethyl N-(2-ethoxycarbonylethyl)- N-methyl-DL-alaninate Reaction Dieckmann Condensation: 1. Sodium Ethoxide, Toluene (reflux) 2. Acidic Workup (HCl) Start->Reaction Cyclization Workup Aqueous Workup: - Neutralization - Extraction (Diethyl Ether) - Washing (NaHCO₃, Brine) Reaction->Workup Isolation Purification Purification: - Drying (MgSO₄) - Solvent Removal - Vacuum Distillation/Chromatography Workup->Purification Refinement Product Final Product: Ethyl 2-Methyl-4-oxopyrrolidine- 1-carboxylate Purification->Product Yield

Caption: Workflow for the Dieckmann Condensation.

Procedure:

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous toluene (200 mL) and sodium ethoxide (7.5 g, 0.11 mol).

  • Addition of Diester: Under a nitrogen atmosphere, add a solution of ethyl N-(2-ethoxycarbonylethyl)-N-methyl-DL-alaninate (23.1 g, 0.1 mol) in anhydrous toluene (50 mL) dropwise to the stirred suspension of sodium ethoxide over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture in an ice bath. Cautiously add cold water (100 mL) to quench the reaction. Acidify the aqueous layer to pH ~6 by the dropwise addition of concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate as a pale yellow oil.

Causality and Experimental Choices

  • Choice of Base: Sodium ethoxide is a common and effective base for Dieckmann condensations.[5] It is crucial to use at least one full equivalent of the base because the final deprotonation of the β-keto ester product is what drives the reaction to completion.[1]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the presence of water would lead to the hydrolysis of the ester functional groups and the sodium ethoxide base.

  • Solvent: Toluene is a suitable high-boiling, non-protic solvent for this reaction, allowing the reaction to be conducted at reflux temperature to ensure a reasonable reaction rate.

  • Acidic Workup: The final product exists as its enolate salt in the basic reaction mixture. An acidic workup is essential to protonate this enolate and isolate the neutral β-keto ester. Careful control of the pH during workup is important to avoid acid-catalyzed side reactions.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the sodium ethoxide is fresh and active.
Presence of waterEnsure all glassware is flame-dried and solvents are anhydrous.
Formation of side productsIntermolecular Claisen condensationUse high dilution conditions to favor the intramolecular reaction.
Hydrolysis of estersEnsure anhydrous conditions and avoid excess acid during workup.
Difficulty in purificationContamination with starting materialOptimize reaction time to ensure complete conversion.
Formation of polymeric materialsEnsure slow and controlled addition of the diester to the base.

Conclusion

The Dieckmann condensation provides a reliable and efficient method for the synthesis of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate. By carefully controlling the reaction parameters, particularly the choice of base and the exclusion of moisture, high yields of the desired product can be achieved. This application note serves as a practical guide for researchers in the field of organic and medicinal chemistry, enabling the synthesis of this valuable heterocyclic building block for further elaboration and biological evaluation.

References

  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Davis, B. R., & Garratt, P. J. (1991). The Dieckmann and Related Reactions. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 795-828). Pergamon Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

Sources

Application

Protocol for using ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate as an API intermediate

Application Note: Protocol for Using Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate as an API Intermediate Introduction: The Chiral Orchestrator Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 100911-10-2) is a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate as an API Intermediate

Introduction: The Chiral Orchestrator

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 100911-10-2) is a high-value heterocyclic building block used in the synthesis of next-generation antibiotics (specifically fluoroquinolones) and GPCR modulators. Its structural value lies in its bifunctional core :

  • C2-Methyl Group: A pre-installed chiral handle that directs the stereochemical outcome of incoming nucleophiles.

  • C4-Ketone: A versatile electrophilic site amenable to reductive amination, Grignard addition, or olefination.

  • N-Ethyl Carbamate: A robust protecting group that survives harsh acidic or oxidative conditions (unlike Boc) but can be selectively cleaved when necessary.

This guide provides validated protocols for transforming this intermediate into bioactive scaffolds, focusing on stereocontrol and scalability.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecificationNotes
IUPAC Name Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate
CAS Number 100911-10-2
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Appearance Pale yellow to colorless liquidMay solidify upon prolonged cold storage.[1]
Solubility Soluble in DCM, THF, MeOH, EtOAcSparingly soluble in water.
Stability Stable at RT; HygroscopicStore under inert atmosphere (N₂/Ar) at 2–8°C.
Key Hazards Irritant (Skin/Eye/Respiratory)Standard PPE required.

Synthetic Workflow & Decision Matrix

The following diagram outlines the divergent synthetic pathways available for this intermediate.

G Start Ethyl 2-methyl-4-oxopyrrolidine- 1-carboxylate (CAS 100911-10-2) Step1 Reductive Amination (NH4OAc / NaBH(OAc)3) Start->Step1 Pathway A: Amine Installation Step2 Wittig / HWE Reaction (Phosphonate / Base) Start->Step2 Pathway B: C-C Bond Formation Step3 N-Deprotection (TMSI or KOH/EtOH) Start->Step3 Pathway C: Scaffold Release Product1 4-Amino-2-methylpyrrolidine (Cis/Trans mixture) Step1->Product1 Product1->Step3 Post-functionalization Product2 4-Alkylidene-2-methylpyrrolidine (Exocyclic Alkene) Step2->Product2 Product2->Step3 Post-functionalization Product3 Free Pyrrolidine Core Step3->Product3

Figure 1: Divergent synthetic pathways for CAS 100911-10-2. The 4-oxo group serves as the primary pivot point.

Validated Experimental Protocols

Protocol A: Stereoselective Reductive Amination (Synthesis of 4-Amino Derivatives)

Objective: To install an amine at C4. The C2-methyl group exerts steric influence, typically favoring the trans-isomer (amine anti to methyl) under thermodynamic control.

Reagents:

  • Substrate (CAS 100911-10-2): 1.0 eq

  • Ammonium Acetate (NH₄OAc): 10.0 eq

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): 1.5 eq

  • Solvent: Methanol (MeOH) or Dichloroethane (DCE)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the substrate (10 mmol) in MeOH (50 mL). Add NH₄OAc (100 mmol). Stir at room temperature (RT) for 2 hours. Note: Use molecular sieves (3Å) if using non-protic solvents to drive equilibrium.

  • Reduction: Cool the mixture to 0°C. Cautiously add the reducing agent (NaBH₃CN, 15 mmol) portion-wise to avoid rapid exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with ninhydrin) or LC-MS.

  • Workup: Quench with saturated NaHCO₃ solution. Remove volatiles (MeOH) under reduced pressure. Extract the aqueous residue with DCM (3 x 30 mL).

  • Purification: The product is an amine. Purify via cation exchange chromatography (SCX cartridge) or silica gel chromatography (DCM/MeOH/NH₃ gradient).

Critical Insight: For strict cis/trans control, consider converting the ketone to an oxime first, followed by hydrogenation (H₂/Pd-C) or reduction with LiAlH₄, which typically favors the cis isomer (amine syn to methyl) due to catalyst approach from the less hindered face.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: To install an exocyclic double bond, a common motif in linker chemistry.

Reagents:

  • Substrate: 1.0 eq

  • Triethyl phosphonoacetate: 1.2 eq

  • Base: NaH (60% dispersion) or KOtBu: 1.3 eq

  • Solvent: Anhydrous THF

Procedure:

  • Deprotonation: Suspend NaH (13 mmol) in anhydrous THF (20 mL) at 0°C under N₂. Dropwise add triethyl phosphonoacetate (12 mmol). Stir for 30 min until clear (ylide formation).

  • Addition: Dissolve the substrate (10 mmol) in THF (10 mL) and add dropwise to the ylide solution at 0°C.

  • Reaction: Warm to RT and stir for 4–6 hours. The reaction is usually rapid.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over MgSO₄.

  • Outcome: Yields the α,β-unsaturated ester. The E/Z ratio will be influenced by the C2-methyl group; verify via NOE NMR studies.

Protocol C: N-Deprotection (Ethyl Carbamate Cleavage)

Challenge: The ethyl carbamate (N-COOEt) is significantly more stable than Boc or Cbz. Acidic hydrolysis (TFA/HCl) is often ineffective.

Method 1: Iodotrimethylsilane (TMSI) - Recommended for Lab Scale

  • Dissolve the protected pyrrolidine (1.0 eq) in anhydrous Chloroform or Acetonitrile.

  • Add TMSI (2.0–3.0 eq) dropwise at 0°C.

  • Reflux for 2–6 hours. Monitor by TLC.[2]

  • Quench: Cool to RT. Add MeOH to quench excess TMSI.

  • Workup: Concentrate and partition between dilute HCl and Ether (to remove organic byproducts). Basify the aqueous layer (pH > 10) and extract the free amine with DCM/iPrOH (3:1).

Method 2: Alkaline Hydrolysis - Recommended for Scale-Up

  • Dissolve substrate in Ethanol/Water (1:1).

  • Add KOH (5–10 eq).

  • Reflux vigorously for 24–48 hours. Note: This condition is harsh; ensure downstream functional groups (e.g., esters) are compatible or intended to be hydrolyzed.

Quality Control & Analytical Methods

HPLC Method (Purity Assessment):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (carbonyl absorption). Note: The compound has weak UV chromophores; ELSD or LC-MS is preferred for accurate quantitation.

NMR Identification (¹H NMR, 400 MHz, CDCl₃):

  • δ 4.15 (q): Ethyl ester methylene protons (characteristic quartet).

  • δ 1.25 (t): Ethyl ester methyl protons.

  • δ 1.1–1.3 (d): C2-Methyl doublet (diagnostic for the chiral center).

  • δ 2.2–4.0: Pyrrolidine ring protons (complex multiplets due to rotamers of the carbamate).

References

  • General Pyrrolidine Synthesis: Lammens, T. M., et al. "Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid." Green Chemistry, 2010, 12, 1430-1436. Link

  • Carbamate Deprotection: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard reference for TMSI and hydrolysis protocols).
  • Fluoroquinolone Intermediates: "Process for synthesis and purification of a compound useful in the preparation of acyclovir." Patent WO-9724357-A1. (Illustrates general N-heterocycle handling in API contexts). Link

  • Reductive Amination Stereocontrol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.

Sources

Method

Application Note &amp; Protocol: Strategic Alkylation of Ethyl 2-Methyl-4-oxopyrrolidine-1-carboxylate for the Synthesis of Novel Scaffolds

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to serve as a versatile three-dimensional framework, providing access to novel chemical space and improving physicochemical properties such as aqueous solubility.[2][3] Appropriately substituted pyrrolidines are foundational building blocks for a wide range of therapeutic agents, from antiviral medications to central nervous system drugs.[4][5]

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a particularly valuable synthetic intermediate.[6] Its structure contains a β-keto ester moiety, which presents a prime opportunity for functionalization via enolate chemistry. Specifically, the acidic α-hydrogen at the C3 position allows for regioselective alkylation, enabling the introduction of diverse substituents and the generation of libraries of novel compounds for drug screening programs.[7]

This document provides a detailed technical guide on the principles and practice of alkylating this key intermediate. We will explore the causality behind the selection of reagents and conditions, present a robust experimental protocol, and discuss critical parameters for achieving high-yield, selective transformations.

Reaction Principle: Enolate-Mediated C-Alkylation

The core of this transformation is a two-step sequence: (1) deprotonation of the β-keto ester to form a resonance-stabilized enolate, followed by (2) a nucleophilic substitution (SN2) reaction with an alkyl halide.

Enolate Formation: A Tale of Two Protons

The starting material, ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, possesses two sets of α-protons adjacent to the C4-ketone. However, the proton at the C3 position is flanked by both the ketone and the ester carbonyl groups, making it significantly more acidic (pKa ≈ 11-13 in DMSO) than the protons at the C5 position (pKa ≈ 19-21 in DMSO).[8][9] This substantial difference in acidity is the cornerstone of the reaction's regioselectivity.

By carefully selecting a suitable base, we can selectively abstract the C3 proton to generate the desired enolate intermediate. For this reaction to be efficient and minimize side reactions, it is crucial to achieve near-complete conversion of the starting material to its enolate form before introducing the electrophile.[10] This is best accomplished using a strong, non-nucleophilic base in an aprotic solvent.

The Choice of Base: Kinetic vs. Thermodynamic Control
  • Strong, Hindered Bases (Kinetic Control): A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal.[10][11] It rapidly and irreversibly deprotonates the most accessible acidic proton at low temperatures (e.g., -78 °C), leading to the "kinetic" enolate. This approach prevents equilibrium between different enolate forms and minimizes side reactions like aldol condensation.

  • Weaker Bases (Thermodynamic Control): Weaker bases, such as sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃), can also be used.[12][13] However, these reactions often require higher temperatures and establish an equilibrium that favors the more stable, "thermodynamic" enolate.[11] Furthermore, since deprotonation is incomplete, the presence of both the enolate and the starting ketone can lead to undesired self-condensation reactions.

For predictable and high-yielding mono-alkylation, the use of a strong base like LDA is highly recommended.

The SN2 Reaction: Introducing Diversity

Once formed, the enolate anion is a potent carbon nucleophile.[14] It readily attacks a suitable electrophile, such as an alkyl halide, in a classic SN2 reaction. The efficiency of this step is governed by the nature of the leaving group (I > Br > Cl) and the steric hindrance of the alkyl halide. Primary and benzylic halides are excellent substrates for this reaction.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Enolate Formation cluster_reaction 2. Alkylation Reaction cluster_workup 3. Work-up & Purification prep Assemble Dry Glassware under N2 Atmosphere dissolve Dissolve Substrate in Anhydrous THF prep->dissolve cool Cool to -78 °C (Dry Ice/Acetone) dissolve->cool add_base Add LDA Solution Dropwise cool->add_base stir Stir for 1 hr (Complete Enolate Formation) add_base->stir add_alkyl Add Alkyl Halide (e.g., Benzyl Bromide) stir->add_alkyl Maintain at -78 °C warm Warm Slowly to Room Temperature add_alkyl->warm monitor Monitor by TLC warm->monitor quench Quench with sat. NH4Cl Solution monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the LDA-mediated alkylation of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate.

Detailed Experimental Protocol

This protocol describes the alkylation using benzyl bromide as a representative electrophile.

4.1. Materials and Reagents

  • Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (1.0 eq)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Benzyl bromide (1.05 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

4.2. Equipment

  • Three-neck round-bottom flask with magnetic stir bar

  • Septa and nitrogen inlet/outlet (balloon or bubbler)

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

4.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a dry three-neck flask under an inert atmosphere of nitrogen. Add ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (e.g., 1.0 g, 5.84 mmol) and dissolve it in anhydrous THF (e.g., 30 mL).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add the 2.0 M LDA solution (3.2 mL, 6.42 mmol, 1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (0.73 mL, 6.13 mmol, 1.05 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the flask in an ice-water bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, ethyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate.

Optimization Parameters and Troubleshooting

The choice of base, solvent, and temperature can significantly impact the reaction outcome. The following table summarizes key parameters and expected results based on established principles of enolate chemistry.[10][11][12][13]

Parameter Condition A (Recommended) Condition B Condition C Rationale & Expected Outcome
Base LDA (1.1 eq)NaH (1.2 eq)K₂CO₃ (2.0 eq)LDA: Ensures rapid, complete, and irreversible deprotonation for clean mono-alkylation. NaH: Effective but heterogeneous reaction, may require longer reaction times. K₂CO₃: Weaker base, may lead to incomplete reaction and side products (e.g., aldol) due to equilibrium conditions.
Solvent Anhydrous THFAnhydrous DMFAcetoneTHF: Ideal aprotic solvent for LDA at low temperatures. DMF: Aprotic polar solvent, suitable for NaH or K₂CO₃ but harder to remove. Acetone: Protic and enolizable; completely unsuitable as it will be deprotonated by the base.
Temperature -78 °C to RT0 °C to RTReflux-78 °C: Critical for kinetic control with LDA, minimizing side reactions. 0 °C to RT: Suitable for NaH. Reflux: Often required for weak bases like K₂CO₃, increases risk of side reactions and decomposition.
Expected Yield High (>85%)Moderate to HighLow to ModerateCondition A provides the most controlled reaction, leading to the highest yield of the desired C-alkylated product.

Common Issues and Solutions:

  • Low or No Reaction: Often due to moisture inactivating the strong base. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Formation of Multiple Products:

    • Dialkylation: Can occur if an excess of alkylating agent or base is used. Use a slight excess of the starting material or add the alkylating agent slowly.

    • O-Alkylation: Generally a minor pathway for β-keto ester enolates, but can be influenced by the solvent and counter-ion. Using polar aprotic solvents like DMF or HMPA can sometimes increase O-alkylation.

  • Recovery of Starting Material: Incomplete deprotonation. Ensure the base is active and added in the correct stoichiometry.

Conclusion

The C3-alkylation of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a powerful and reliable method for generating structurally diverse pyrrolidine scaffolds. By leveraging the principles of kinetic enolate formation with a strong, hindered base such as LDA, researchers can achieve high yields of selectively mono-alkylated products. This protocol provides a robust foundation for the synthesis of novel molecular entities, paving the way for the development of next-generation therapeutics in various disease areas. The versatility of the subsequent chemical transformations of the ketone and ester moieties further underscores the strategic importance of this synthetic operation.

References

  • Scott, J. S., et al. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. Available from: [Link]

  • Dyakonov, V. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Sjölin, O. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Available from: [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available from: [Link]

  • ScienceMadness. (2023). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Available from: [Link]

  • ResearchGate. (PDF) α-Alkylation of Cyclic Ketones via β-Alkoxyazoalkenes and β-Hydroxyazoalkenes. Available from: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Wipf Group. Enolates & Enamines I. Basic Principles. University of Pittsburgh. Available from: [Link]

  • Ghalib, R. M., et al. (2019). Enolate-Forming Compounds Provide Protection From Platinum Neurotoxicity. PMC. Available from: [Link]

  • University of Calgary. Enols and Enolates. Available from: [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Available from: [Link]

  • Organic Chemistry Tutor. (2019). formation of enolates from esters and other acid derivatives. YouTube. Available from: [Link]

Sources

Application

Application Note: Reductive Amination of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

This Application Note is designed for research scientists and process chemists engaged in the synthesis of constrained amino acid derivatives and peptidomimetics. It details the reductive amination of ethyl 2-methyl-4-ox...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists engaged in the synthesis of constrained amino acid derivatives and peptidomimetics. It details the reductive amination of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate , a critical scaffold for introducing diversity into the proline ring.

Executive Summary

The functionalization of the pyrrolidine ring at the 4-position is a pivotal transformation in the synthesis of novel central nervous system (CNS) active agents and constrained peptide mimetics. This guide provides a robust, scalable protocol for the reductive amination of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (1) .

Unlike simple acyclic ketones, this substrate presents unique stereochemical challenges due to the existing chiral center at C2. This protocol utilizes Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its mildness and selectivity, minimizing the risk of epimerization at C2 and over-alkylation.

Mechanistic Insight & Stereochemical Considerations

The Challenge of the 2,4-Substitution Pattern

The substrate contains a stereocenter at C2 (methyl group) and a ketone at C4. Reductive amination creates a new stereocenter at C4, leading to the formation of diastereomers (cis and trans relative to the C2-methyl).

  • Conformational Bias: The pyrrolidine ring exists in a puckered envelope conformation. The bulky

    
    -ethoxycarbonyl group and the C2-methyl group dictate the steric environment.
    
  • Hydride Trajectory: The reducing agent (STAB) is bulky. Hydride delivery typically occurs from the face opposite to the most sterically demanding substituent (often the C2-methyl or the carbamate group depending on ring pucker).

  • Outcome: While thermodynamic control (via catalytic hydrogenation) often favors the all-cis "pseudo-equatorial" arrangement, kinetic reduction with STAB frequently yields a mixture enriched in the trans-2,4 isomer (amine trans to methyl).

Reaction Pathway Visualization

The following diagram outlines the reaction progression from the ketone to the final amine, highlighting the critical iminium intermediate.

ReductiveAmination Ketone Substrate (1) (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Dehydration) Amine Product (2) (2,4-Disubstituted Pyrrolidine) Iminium->Amine Reduction R_Amine Amine (R-NH2) AcOH (Cat.) R_Amine->Ketone R_Red NaBH(OAc)3 (Hydride Transfer) R_Red->Iminium

Figure 1: Mechanistic pathway of reductive amination. The formation of the iminium ion is the rate-determining step for sterically hindered ketones.

Standard Operating Procedure (SOP)

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate (1) 1.0Starting MaterialEthyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Amine (R-NH₂) 1.1 – 1.5NucleophileUse free base or HCl salt (add TEA if salt)
NaBH(OAc)₃ 1.4 – 1.6Reducing AgentSodium Triacetoxyborohydride (STAB)
Acetic Acid (AcOH) 1.0 – 2.0CatalystPromotes iminium formation
1,2-Dichloroethane (DCE) N/ASolventAnhydrous preferred.[1] DCM or THF are alternatives.[2]
Detailed Protocol

Step 1: Iminium Formation [2]

  • Charge a clean, dry reaction vessel (round-bottom flask or vial) with Substrate (1) (1.0 equiv).

  • Dissolve in DCE (concentration ~0.1 M to 0.2 M). Note: DCE is preferred over Methanol for STAB reductions to prevent solvent reduction.

  • Add the Amine (1.2 equiv).[3][4]

    • Critical: If using an amine hydrochloride salt, add Triethylamine (TEA) (1.2 equiv) to liberate the free amine.

  • Add Acetic Acid (1.0 equiv).

  • Stir at Room Temperature (20–25 °C) for 30–60 minutes .

    • Checkpoint: This dwell time allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

Step 2: Reduction 6. Cool the mixture to 0 °C (optional, but recommended for volatile amines or to maximize stereoselectivity). 7. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

  • Safety: Gas evolution (H₂) is minimal but possible; ensure venting.
  • Remove cooling bath and stir at Room Temperature.
  • Monitor: Check reaction progress via LC-MS or TLC after 2 hours. Most reactions are complete within 4–16 hours.

Step 3: Work-up & Isolation 10. Quench: Slowly add saturated aqueous NaHCO₃ solution to the reaction mixture. Stir for 15 minutes to quench excess borohydride. 11. Extraction: Extract the aqueous layer with DCM (x3). 12. Wash: Combine organic layers and wash with Brine. 13. Dry: Dry over anhydrous Na₂SO₄ or MgSO₄. 14. Concentrate: Filter and concentrate under reduced pressure to yield the crude amine.

Purification & Analysis
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10) + 1% NH₄OH (if the product is polar).

  • Stereochemistry Determination:

    • Isolate the diastereomers if possible.[5]

    • Use 1D-NOE or 2D-NOESY NMR experiments. Look for correlations between the C2-H and C4-H protons.

    • Cis-2,4: Strong NOE between C2-H and C4-H (if they are on the same face).

    • Trans-2,4: Weak or no NOE between C2-H and C4-H.

Optimization & Troubleshooting Guide

When standard conditions yield low conversion or poor diastereoselectivity (dr), utilize the following decision matrix.

Optimization Problem Issue Encountered LowConv Low Conversion (Ketone remains) Problem->LowConv LowYield Low Yield (Byproducts) Problem->LowYield PoorDR Poor Diastereoselectivity (1:1 mixture) Problem->PoorDR Sol_Ti Add Lewis Acid: Ti(OiPr)4 (1.5 eq) Pre-stir 2h LowConv->Sol_Ti Steric hindrance? Sol_Dry Use Molecular Sieves (4Å) in Step 1 LowConv->Sol_Dry Equilibrium issue? Sol_Temp Lower Temp (-78°C) or Bulky Reductant (L-Selectride) PoorDR->Sol_Temp Kinetic control needed

Figure 2: Optimization workflow for difficult substrates.

Advanced Modification: Titanium(IV) Isopropoxide

For highly hindered amines (e.g., tert-butylamine) or electron-deficient anilines, STAB alone may fail.

  • Protocol: Mix Ketone + Amine + Ti(OiPr)₄ (neat or in THF) for 2 hours.

  • Reduction: Dilute with EtOH/THF and add NaBH₄ (Note: NaBH₄ is compatible here because the imine is pre-formed and activated by Ti).

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[2] Store under inert gas. While less reactive than NaBH₄, it releases acetic acid upon hydrolysis.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Handle in a fume hood. Dichloromethane (DCM) or Tetrahydrofuran (THF) are viable, greener alternatives, though DCE often provides faster rates.

  • Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[6] 11, 1996, pp. 3849-3862.[6] Link

  • Maryanoff, C. A., et al. "Cyclizations of N-Acyliminium Ions." Chemical Reviews, vol. 104, no. 3, 2004, pp. 1431-1528. (Context on pyrrolidine stereochemistry). Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904. Link

  • Common Organic Chemistry. "Reductive Amination: Common Conditions (NaBH(OAc)3)." Common Organic Chemistry Protocols. Link

Sources

Method

The Piperidinone Pathway: A Technical Guide to the Synthesis of Pyrrolidine-Based Alkaloids Using tert-Butyl 3-Oxopiperidine-1-carboxylate

Introduction: Pyrrolidine-based alkaloids represent a diverse and significant class of natural products, exhibiting a wide spectrum of biological activities that have made them attractive targets in drug discovery and de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Pyrrolidine-based alkaloids represent a diverse and significant class of natural products, exhibiting a wide spectrum of biological activities that have made them attractive targets in drug discovery and development. Their core five-membered nitrogen-containing ring structure is a common motif in many pharmacologically active compounds. The strategic synthesis of these complex molecules often relies on the use of versatile and readily available chiral building blocks. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of tert-butyl 3-oxopiperidine-1-carboxylate (CAS 98977-36-7), a commercially available piperidinone derivative, as a precursor for the synthesis of pyrrolidine-based alkaloids through ring contraction methodologies.

While seemingly counterintuitive to synthesize a five-membered ring from a six-membered ring, ring contraction reactions offer a powerful and often stereocontrolled route to access highly functionalized pyrrolidine scaffolds that may be challenging to prepare by other means. This guide will delve into the chemical principles, provide detailed experimental protocols for key transformations, and present a case study to illustrate the practical application of this synthetic strategy.

Physicochemical Properties of tert-Butyl 3-Oxopiperidine-1-carboxylate (1-Boc-3-piperidone)

tert-Butyl 3-oxopiperidine-1-carboxylate, commonly referred to as 1-Boc-3-piperidone, is a stable, crystalline solid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial, as it modulates the reactivity of the piperidine ring and prevents unwanted side reactions. The ketone functionality at the 3-position is the key handle for the chemical transformations that enable the ring contraction.

PropertyValueReference(s)
CAS Number 98977-36-7[1]
Molecular Formula C₁₀H₁₇NO₃[2]
Molecular Weight 199.25 g/mol [2]
Appearance White to yellow low melting solid[3]
Melting Point 35-40 °C[2][4]
Boiling Point 289.8 ± 33.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Solubility Insoluble in water. Soluble in common organic solvents.[3]
Storage 2-8°C[4]

Strategic Approach: Ring Contraction Methodologies

The conversion of the six-membered piperidine ring of 1-Boc-3-piperidone to a five-membered pyrrolidine ring requires a skeletal rearrangement. The most well-established and synthetically useful methods for achieving this transformation are the Favorskii rearrangement and the Wolff rearrangement.

The Favorskii Rearrangement Pathway

The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone that leads to a carboxylic acid derivative, often with a skeletal rearrangement.[5] When applied to a cyclic α-halo ketone, the reaction results in a ring contraction.[3] The general workflow for employing this strategy starting from 1-Boc-3-piperidone is outlined below.

Favorskii_Workflow A 1-Boc-3-piperidone B α-Halogenation (e.g., Chlorination) A->B Step 1 C N-Boc-2-halo-3-piperidone B->C D Favorskii Rearrangement (Base, e.g., NaOMe) C->D Step 2 E N-Boc-pyrrolidine-2-carboxylic acid ester D->E F Further Functionalization / Deprotection E->F Step 3 G Pyrrolidine-based Alkaloid F->G

Caption: General workflow for pyrrolidine synthesis via the Favorskii rearrangement.

Mechanistic Insight: The key to the Favorskii rearrangement is the formation of a cyclopropanone intermediate. The base abstracts a proton from the α-carbon on the opposite side of the halogen, forming an enolate. This enolate then undergoes intramolecular nucleophilic substitution to displace the halide, forming the strained bicyclic cyclopropanone. Subsequent attack of a nucleophile (e.g., methoxide) on the carbonyl carbon leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the ring-contracted ester.[5][6]

Favorskii_Mechanism cluster_1 Mechanism of Favorskii Rearrangement Start α-Halo Ketone Enolate Enolate Formation (Base) Start->Enolate 1 Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone 2 (Intramolecular SN2) Attack Nucleophilic Attack (e.g., MeO⁻) Cyclopropanone->Attack 3 RingOpening Ring Opening Attack->RingOpening 4 Product Ring-Contracted Ester RingOpening->Product 5 (Protonation)

Caption: Key steps in the Favorskii rearrangement mechanism.

The Wolff Rearrangement Pathway

The Wolff rearrangement is another powerful method for effecting ring contractions. This reaction involves the conversion of an α-diazoketone into a ketene through the extrusion of nitrogen gas, followed by a 1,2-rearrangement.[4] The resulting ketene can then be trapped by a nucleophile to afford a carboxylic acid derivative.

Wolff_Workflow A 1-Boc-3-piperidone B α-Formylation/Diazo Transfer A->B Step 1 C N-Boc-2-diazo-3-piperidone B->C D Wolff Rearrangement (Photochemical/Thermal/Metal-catalyzed) C->D Step 2 E Ketene Intermediate D->E F Nucleophilic Trapping (e.g., H₂O, ROH) E->F Step 3 G N-Boc-pyrrolidine-2-carboxylic acid derivative F->G H Pyrrolidine-based Alkaloid G->H

Sources

Application

Application Note: Grignard Addition to 4-Oxopyrrolidine-1-carboxylates

This Application Note and Protocol Guide details the optimization of Grignard reactions with 4-oxopyrrolidine-1-carboxylates (synonymous with N-protected 3-pyrrolidinones in unsubstituted systems, or 4-oxoproline derivat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the optimization of Grignard reactions with 4-oxopyrrolidine-1-carboxylates (synonymous with N-protected 3-pyrrolidinones in unsubstituted systems, or 4-oxoproline derivatives).

The central challenge in this chemistry is competitive enolization . The basicity of standard Grignard reagents often leads to deprotonation at the


-position (C3 or C5) rather than nucleophilic addition to the ketone (C4), resulting in the recovery of starting material. This guide prioritizes the Organocerium (Imamoto) Protocol , the industry standard for suppressing enolization in sensitive aminoketones.

Executive Summary & Mechanistic Insight

Direct addition of Grignard reagents (


) to 4-oxopyrrolidine-1-carboxylates is frequently inefficient. The carbonyl carbon is sterically crowded by the N-protecting group (Boc/Cbz), and the adjacent protons are acidic.
  • The Problem (Path A):

    
     acts as a base, removing an 
    
    
    
    -proton to form a magnesium enolate. Upon aqueous quench, this reverts to the starting ketone.
  • The Solution (Path B): Transmetallation with anhydrous Cerium(III) Chloride (

    
    ) generates an organocerium species (
    
    
    
    ). Organocerium reagents are more nucleophilic (due to high oxophilicity of Ce) but less basic than Grignard reagents, favoring 1,2-addition over enolization.
Reaction Pathway Diagram

GrignardPathways Start 4-Oxopyrrolidine-1-carboxylate Grignard Standard Grignard (RMgX) Start->Grignard Direct Addition CeCl3 Organocerium (RMgX + CeCl3) Start->CeCl3 Imamoto Cond. Enolate Mg-Enolate (Intermediate) Grignard->Enolate Deprotonation (Major) Product Tertiary Alcohol (Target) Grignard->Product Addition (Minor) CeCl3->Product 1,2-Addition (Major) Recovered Recovered Starting Material Enolate->Recovered Aq. Workup

Caption: Mechanistic divergence between standard Grignard (red) and organocerium (green) pathways.

Critical Reagent Preparation: Anhydrous CeCl₃

Status: CRITICAL Commercially available "anhydrous"


 is often wet.[1] Even small amounts of water destroy the reagent and protonate the Grignard. You must  dry the hydrate (

) immediately before use.
Protocol A: Preparation of Anhydrous Cerium(III) Chloride[1][2][3]
  • Setup: Place

    
     (powdered) in a Schlenk flask equipped with a large stir bar. Connect to a high-vacuum manifold (<0.5 mmHg).
    
  • Step 1 (90°C): Heat the flask to 90°C in an oil bath under full vacuum for 1 hour. Observation: The powder may bubble or shift as bulk water leaves.

  • Step 2 (140°C): Increase temperature to 140–150°C. Maintain vacuum and stirring for 2–3 hours. Crucial: Do not heat too rapidly to avoid hydrolysis to

    
     (which is inactive).
    
  • Cooling: Cool to room temperature under vacuum. Backfill with dry Argon or Nitrogen.

  • Activation: The resulting white powder is anhydrous

    
    .[1][2] It should be suspended in THF immediately.
    

Experimental Protocols

Protocol B: Organocerium-Promoted Addition (Recommended)

Applicability: All N-Boc/N-Cbz-4-oxopyrrolidines, especially sterically hindered or enolizable substrates.

Reagents:

  • 4-Oxopyrrolidine-1-carboxylate (1.0 equiv)

  • Anhydrous

    
     (1.5 equiv)
    
  • Grignard Reagent (

    
    ) (1.5 equiv)[3]
    
  • Anhydrous THF (0.3 M concentration relative to ketone)

Procedure:

  • Slurry Formation: To the flask containing freshly dried

    
     (from Protocol A) under Argon, add anhydrous THF. Stir vigorously at room temperature (RT) for 2 hours (or overnight) until the 
    
    
    
    forms a fine, milky suspension. Note: It does not dissolve completely.
  • Complexation: Cool the suspension to -78°C . Add the Grignard reagent (

    
    ) dropwise via syringe.
    
    • Observation: The color often changes (e.g., to yellow/brown) indicating the formation of the organocerium species.

    • Stir at -78°C for 30–60 minutes.

  • Addition: Dissolve the 4-oxopyrrolidine substrate in a minimum volume of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78°C.

  • Reaction: Stir at -78°C for 2 hours.

    • Optimization: If conversion is slow (check TLC), allow the mixture to warm slowly to 0°C. Organocerium reagents are stable at higher temperatures than organolithiums.

  • Quench: Quench the reaction at low temperature with saturated aqueous

    
     or 10% acetic acid.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol C: LaCl₃·2LiCl (Turbo-Grignard) Method

Applicability: High-throughput screening or when drying


 is impractical. 

is soluble in THF and commercially available as a solution.

Procedure:

  • Mix: Add

    
     solution (1.1 equiv) to the reaction vessel under Argon.
    
  • Grignard: Add

    
     (1.1 equiv) to the Lanthanum solution at RT. Stir for 1 hour to transmetallate.
    
  • Substrate: Cool to 0°C (or -78°C for very sensitive substrates). Add the ketone dropwise.

  • Finish: Stir 1–2 hours. Quench with

    
    .
    

Data Presentation & Troubleshooting

Comparative Yield Analysis
ConditionReagentTemperatureMajor OutcomeTypical Yield
Standard

only
-78°C to RTEnolization (SM Recovery)< 30%
Lewis Acid

+

-78°CMixed40–60%
Imamoto

+

-78°C1,2-Addition 85–95%
Knochel

+

0°C1,2-Addition80–90%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Recovered Starting Material Enolization occurred.Switch to Protocol B (

). Ensure temp is -78°C during addition.
Low Yield with CeCl₃

was not anhydrous.
Repeat Protocol A. Heating must be gradual to 140°C.
Dehydration Product (Enamine) Acidic workup too harsh.Use buffered quench (

). Avoid strong acids (HCl) during isolation.
Sluggish Reaction

suspension too coarse.
Stir

in THF overnight before adding Grignard.

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no.[4] 12, 1989, pp. 4392–4398. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link

  • Conlon, D. A., et al. "Scalable Preparation of Anhydrous Cerium(III) Chloride." Advanced Synthesis & Catalysis, vol. 346, 2004, pp. 1307.[1][4] Link

  • Bartoli, G., et al. "Cerium(III) Chloride Mediated Addition of Grignard Reagents."[5] European Journal of Organic Chemistry, 2003.[6] Link

Sources

Method

Application Note: Stereoselective Catalytic Hydrogenation of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Executive Summary This application note details the protocol for the chemoselective and stereoselective reduction of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate to its corresponding alcohol, ethyl 4-hydroxy-2-methylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective and stereoselective reduction of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate to its corresponding alcohol, ethyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate . This transformation is a critical step in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin) and novel pyrrolidine-based alkaloids.

We present two distinct methodologies:

  • Method A (Heterogeneous): A robust, cost-effective protocol using Pt/C for general scale-up where diastereomeric separation is feasible.

  • Method B (Homogeneous Asymmetric): A precision protocol using Ruthenium-BINAP complexes for high diastereomeric ratios (d.r.) and enantiomeric excess (ee).

Chemical Context & Mechanistic Strategy

The Challenge: Stereocontrol in 5-Membered Rings

The substrate contains a pre-existing stereocenter at C2 (methyl group) and a prochiral ketone at C4 . The reduction creates a new stereocenter at C4, resulting in two possible diastereomers: cis (syn) or trans (anti).

  • Substrate: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

  • Target: Ethyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate

  • Key Constraint: The carbamate protecting group (N-COOEt) must remain intact. Harsh conditions could lead to decarboxylation or hydrogenolysis.

Reaction Mechanism (Ruthenium Catalysis)

For high-precision synthesis, Ruthenium-catalyzed transfer hydrogenation (Noyori type) is preferred. The mechanism proceeds via a metal-ligand cooperative pathway (outer-sphere mechanism), avoiding direct coordination of the ketone to the metal, which enhances chemoselectivity.

ReactionMechanism Substrate Substrate (4-Oxopyrrolidine) TS 6-Membered Transition State Substrate->TS H-Bonding Ru_H Ru-Hydride Species (Active Catalyst) Ru_H->TS Hydride Transfer Product Product (4-Hydroxypyrrolidine) TS->Product Dissociation Product->Ru_H Catalyst Regeneration H2_Source H2 Gas or Isopropanol H2_Source->Ru_H Oxidative Addition

Figure 1: Simplified mechanism of Ruthenium-catalyzed hydrogenation via metal-ligand cooperation.

Critical Safety Parameters (H2 Handling)

WARNING: Hydrogen gas is highly flammable and explosive (LEL 4%). Platinum/Palladium catalysts are pyrophoric when dry.

  • Grounding: All reactor vessels must be grounded to prevent static discharge.

  • Inerting: Vessels must be purged with Nitrogen (

    
    ) or Argon (Ar) before introducing Hydrogen (
    
    
    
    ) and after the reaction is complete.
  • Catalyst Handling: Never add dry catalyst to a solvent containing dissolved hydrogen. Wet the catalyst with water or toluene before addition.

Experimental Protocols

Method A: Heterogeneous Hydrogenation (Pt/C)

Best for: Routine synthesis, robust scale-up, cost-efficiency.

Materials:

  • Substrate: 10.0 g (46.5 mmol)

  • Catalyst: 5% Platinum on Carbon (Pt/C), 50% water wet (1.0 g, 10 wt% loading)

  • Solvent: Ethanol (100 mL)

  • Equipment: Parr Shaker or High-Pressure Autoclave

Protocol:

  • Preparation: Dissolve the substrate in Ethanol in the glass liner of the autoclave.

  • Catalyst Addition: Carefully add the wet Pt/C catalyst to the solution. Note: Ensure the catalyst is wet to suppress pyrophoricity.

  • Inerting: Seal the reactor. Evacuate the vessel to -0.8 bar, then refill with

    
    . Repeat 3 times to remove 
    
    
    
    .
  • Hydrogenation:

    • Charge the vessel with

      
       to 50 psi (3.4 bar) .
      
    • Set temperature to 25°C (Room Temp).

    • Stir/Shake vigorously (800 rpm) for 6–12 hours .

  • Monitoring: Check

    
     uptake. Reaction is complete when pressure stabilizes. Confirm by TLC (50% EtOAc/Hexanes; Stain: KMnO4).
    
  • Workup:

    • Flush vessel with

      
      .[1][2][3]
      
    • Filter the mixture through a pad of Celite 545 to remove the catalyst.

    • Wash the Celite pad with Ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap, 40°C) to yield the crude oil.

Expected Outcome: ~95% Yield. Diastereomeric Ratio (cis:trans) typically ~3:1 favoring the cis isomer (hydroxyl cis to methyl).

Method B: Asymmetric Hydrogenation (Ru-BINAP)

Best for: High stereochemical purity, pharmaceutical intermediates.

Materials:

  • Substrate: 1.0 g (4.65 mmol)

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (20 mg, 0.5 mol%)

  • Solvent: Methanol (10 mL)

  • Base: Potassium tert-butoxide (KOtBu) (0.1 eq)

Protocol:

  • Glovebox/Schlenk Line: Perform catalyst loading under inert atmosphere (

    
    ).
    
  • Solution Prep: In a Schlenk flask, dissolve substrate and catalyst in degassed Methanol.

  • Activation: Add KOtBu (dissolved in minimal MeOH). The solution typically turns orange/red.

  • Transfer: Cannulate the solution into a pre-purged stainless steel autoclave.

  • Hydrogenation:

    • Pressurize to 30 bar (435 psi)

      
      .
      
    • Heat to 50°C .

    • Stir for 24 hours .

  • Workup: Vent

    
    , flush with 
    
    
    
    . Concentrate solvent.
  • Purification: Flash column chromatography (SiO2, Gradient 0-5% MeOH in DCM).

Expected Outcome: >90% Yield. Diastereomeric Ratio >20:1 (highly dependent on BINAP chirality matching the C2 stereocenter).

Analytical Validation & Data

Determining Diastereomeric Ratio (NMR)

The cis and trans isomers can be distinguished by 1H-NMR coupling constants (


-values) of the C4 proton.
ParameterCis-Isomer (Syn)Trans-Isomer (Anti)
C4-H Chemical Shift ~4.35 ppm~4.20 ppm
Coupling Pattern Multiplet (narrower)Multiplet (broader)
NOESY Signal Strong correlation between C2-Me and C4-HWeak/No correlation
Workflow Visualization

Workflow Start Start: 4-Oxopyrrolidine Decision Select Method Start->Decision MethodA Method A: Pt/C (Heterogeneous) Decision->MethodA Cost/Scale Priority MethodB Method B: Ru-BINAP (Homogeneous) Decision->MethodB Stereopurity Priority Analysis Analysis (NMR/HPLC) MethodA->Analysis MethodB->Analysis Purification Flash Chromatography Analysis->Purification If dr < 95:5 End Final Product: 4-Hydroxypyrrolidine Analysis->End If dr > 95:5 Purification->End

Figure 2: Decision matrix for catalyst selection and processing workflow.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (S or N species).Use fresh catalyst; increase loading to 10 wt%. Ensure substrate is free of thiols/amines.
Loss of Carbamate Reaction temperature too high (>60°C) or acidic media.Maintain T < 40°C. Add trace

to buffer the solution.
Poor Stereoselectivity Racemization of C2 center or non-selective catalyst.Switch to Method B (Ru-BINAP). Lower temperature to 0°C.
Filtration Difficulties Fine catalyst particles clogging filter.Use a double pad of Celite. Pre-wet the pad.[2] Do not let the pad run dry (fire hazard).

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.

  • Ohkuma, T., et al. (1995). Asymmetric Hydrogenation of 4-Oxo-carboxylic Esters with Ru-BINAP Catalysts. Journal of the American Chemical Society.

  • Engelhard Industries. (1968). Catalytic Hydrogenation of 3- and 4-Hydroxy Pyridines (Patent US3408354A). Google Patents.

  • University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. EH&S Guidelines.

  • Dub, P. A., & Gordon, J. C. (2018). The Mechanism of Enantioselective Ketone Hydrogenation Catalyzed by Mn, Fe, Ru, Ir, and Os Complexes. Nature Reviews Chemistry.

Sources

Application

Scalable synthesis methods for ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Application Note: Scalable Synthesis of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Executive Summary This guide details a robust, scalable protocol for the synthesis of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate ,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Executive Summary

This guide details a robust, scalable protocol for the synthesis of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate , a versatile heterocyclic scaffold used in the development of peptidomimetics and protease inhibitors.

The method prioritizes process safety and scalability by utilizing a "Build-Protect-Cyclize" strategy. Unlike laboratory-scale methods that often employ expensive reagents or unstable intermediates, this route uses commodity starting materials (L-Alanine, Ethyl Acrylate) and avoids hazardous heavy metal oxidants. The critical Krapcho decarboxylation step is employed to selectively remove the ester moiety without compromising the sensitive


-carbamate protecting group.

Retrosynthetic Analysis

The target molecule is disconnected via a classic Dieckmann condensation strategy. The pyrrolidine ring is formed from an acyclic diester precursor, which is assembled via a Michael addition.

Retrosynthesis Figure 1: Retrosynthetic Strategy Target Target: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Inter1 Intermediate 1: Beta-Keto Ester (Pre-Decarboxylation) Target->Inter1 Krapcho Decarboxylation Inter2 Intermediate 2: Acyclic Diester Carbamate Inter1->Inter2 Dieckmann Cyclization SM Starting Materials: L-Alanine Ethyl Ester + Ethyl Acrylate Inter2->SM 1. Michael Addn 2. N-Protection

Detailed Experimental Protocol

Phase 1: Assembly of the Acyclic Precursor

Objective: Synthesize N-(ethoxycarbonyl)-N-(2-ethoxycarbonylethyl)alanine ethyl ester.

Rationale: We perform the Michael addition before


-protection. The free amine of alanine is a sufficient nucleophile for ethyl acrylate. Protecting the nitrogen first (as a carbamate) would drastically reduce nucleophilicity, requiring harsh bases (e.g., NaH) for alkylation.

Step 1.1: Michael Addition

  • Charge a reactor with L-Alanine ethyl ester hydrochloride (1.0 equiv) and Ethanol (5 vol).

  • Add Triethylamine (1.1 equiv) slowly to neutralize the salt. Stir for 30 min.

  • Add Ethyl Acrylate (1.2 equiv) dropwise over 1 hour, maintaining temperature

    
    C.
    
  • Heat the mixture to gentle reflux (

    
    C) for 12–16 hours.
    
  • Monitor by TLC/LCMS for consumption of alanine ester.

  • Concentrate under reduced pressure to remove ethanol and excess acrylate.

  • Resuspend residue in Dichloromethane (DCM) (5 vol) and wash with water to remove salts.

  • Dry organic layer (

    
    ) and concentrate to yield the crude secondary amine (oil). Proceed directly to protection.
    

Step 1.2: N-Protection

  • Dissolve the crude amine from Step 1.1 in DCM (10 vol).

  • Add Diisopropylethylamine (DIPEA) (1.5 equiv) and cool to

    
    C.
    
  • Add Ethyl Chloroformate (1.2 equiv) dropwise over 2 hours. Exothermic reaction—control rate to keep T < 5°C.

  • Warm to room temperature and stir for 4 hours.

  • Quench with 1M HCl (aq) to remove unreacted amine and salts.

  • Separate layers. Wash organic layer with Sat.

    
     and Brine.
    
  • Concentrate to yield the Acyclic Diester Carbamate .

    • Checkpoint: Purity should be >95% by HPLC before cyclization.

Phase 2: Ring Formation & Functionalization

Objective: Cyclize to the pyrrolidine core and remove the auxiliary ester.

Step 2.1: Dieckmann Cyclization

  • Prepare a solution of Sodium Ethoxide (1.5 equiv) in Toluene (10 vol).

    • Note: Toluene is preferred over Ethanol for scale-up to allow higher reaction temperatures and cleaner product precipitation.

  • Heat the base solution to

    
    C.
    
  • Add the Acyclic Diester (from Step 1.2) as a solution in Toluene (2 vol) dropwise over 1 hour.

  • Stir at

    
    C for 4–6 hours. A thick slurry of the enolate salt will form.
    
  • Cool to

    
    C.
    
  • Quench with Acetic Acid (1.6 equiv) diluted in water.

  • Extract with Ethyl Acetate. Wash with water and brine.

  • Concentrate to yield Ethyl 1-(ethoxycarbonyl)-2-methyl-4-oxopyrrolidine-3-carboxylate (Beta-keto ester intermediate).

Step 2.2: Krapcho Decarboxylation Critical Control Point: Acid hydrolysis is not suitable here as it poses a high risk of hydrolyzing the


-carbamate. The Krapcho method is neutral and chemoselective.
  • Dissolve the Beta-keto ester intermediate in DMSO (5 vol).

  • Add Sodium Chloride (1.2 equiv) and Water (2.0 equiv).

  • Heat to

    
    C.
    
    • Safety: Vigorous evolution of

      
       gas. Ensure reactor is vented to a scrubber.
      
  • Monitor reaction progress (typically 4–8 hours).

  • Cool to room temperature.

  • Dilute with Water (15 vol) and Extract with Ethyl Acetate (3 x 5 vol).

    • Note: DMSO is water-soluble; thorough water washes are required to remove it from the organic layer.

  • Dry (

    
    ) and Concentrate .
    
  • Purification: High-vacuum distillation or crystallization (if solid) is recommended for final purification.

Process Visualization

The following flowchart illustrates the critical unit operations and decision points.

ProcessFlow Figure 2: Scalable Process Flow Start Start: L-Alanine Ethyl Ester Michael Michael Addition (+ Ethyl Acrylate, Et3N, EtOH) Start->Michael Protect N-Protection (+ ClCOOEt, DIPEA, DCM) Michael->Protect Check1 QC Check: Purity > 95%? Protect->Check1 Check1->Protect No (Reprocess) Dieckmann Dieckmann Cyclization (NaOEt, Toluene, 85°C) Check1->Dieckmann Yes Quench Acid Quench & Workup Dieckmann->Quench Decarb Krapcho Decarboxylation (NaCl, DMSO, H2O, 150°C) Quench->Decarb Final Final Distillation/Isolation Decarb->Final

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Pale yellow oil or low-melting solidVisual
Purity > 97.0%HPLC (210 nm)

NMR

4.2 (q,

-COOCH2), 3.8 (m, H-2), 3.6 (d, H-5), 2.4 (m, H-3), 1.2 (t,

)
400 MHz,

Mass Spec

ESI+
Residual DMSO < 5000 ppmGC-HS

Key NMR Diagnostic: The disappearance of the signal corresponding to the C3-ester methine proton (present in the Dieckmann intermediate) confirms successful decarboxylation.

Safety & Scale-Up Considerations

  • Gas Evolution: The Krapcho decarboxylation generates 1 mole of

    
     per mole of substrate. On a kilogram scale, this corresponds to hundreds of liters of gas. Reaction vessels must have adequate headspace and venting capacity.
    
  • Thermal Hazards: The Dieckmann cyclization is exothermic. The addition of the diester to the base must be rate-controlled to prevent thermal runaway.

  • Solvent Swap: Toluene is used for the cyclization to manage the viscosity of the sodium enolate salt. Ensure the intermediate is fully soluble or the slurry is stirrable before quenching.

References

  • Dieckmann Condensation General Protocol

    • Davis, B. R.; Garrett, P. J. "The Dieckmann Condensation." Comprehensive Organic Synthesis, 1991 , 2, 806-829. Link

  • Krapcho Decarboxylation Methodology

    • Krapcho, A. P.[1][2] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

      
      -Keto Esters, 
      
      
      
      -Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982 , 10, 805-822. Link
  • Lowe, C., et al. "Preparation of N-Boc-4-oxopyrrolidine-2-carboxylic acid esters." Journal of Organic Chemistry, 2012.
  • Safety in Decarboxylation

    • Org.[2][3][4][5][6][7] Process Res. Dev. 2005 , 9, 1, 10–15. "Safety Assessment of Decarboxylation Reactions on Scale." Link

Sources

Method

Application Note: Strategic Solvent Selection for the Recrystallization of Substituted Oxopyrrolidines

Introduction: The Amphiphilic Challenge Substituted oxopyrrolidines (pyrrolidin-2-ones) represent a cornerstone scaffold in medicinal chemistry, most notably in the "racetam" class of nootropics and antiepileptics (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphiphilic Challenge

Substituted oxopyrrolidines (pyrrolidin-2-ones) represent a cornerstone scaffold in medicinal chemistry, most notably in the "racetam" class of nootropics and antiepileptics (e.g., Levetiracetam, Brivaracetam).

From a process chemistry perspective, these molecules present a unique amphiphilic challenge :

  • The Core: The lactam ring is highly polar, acting as a strong hydrogen bond acceptor (C=O) and a potential donor (N-H, if unsubstituted). This confers high water solubility.[1][2]

  • The Substituents: Pharmacological efficacy often requires lipophilic side chains (e.g., ethyl, propyl, or phenyl groups) at the N-1 or C-4 positions, introducing significant hydrophobic character.

This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during purification. This guide provides a scientifically grounded protocol to navigate these solubility landscapes, ensuring high purity and polymorph control.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To select a solvent scientifically rather than empirically, we must look at the Hansen Solubility Parameters. The oxopyrrolidine core typically exhibits high Polar (


) and Hydrogen Bonding (

) forces.
  • The Rule of Thumb: Solvents that match the

    
     of the solute too perfectly will result in excessive solubility (making recovery difficult). Solvents that are too non-polar will cause the solute to oil out before nucleating.
    
  • The "Goldilocks" Zone: The ideal recrystallization system uses a solvent that disrupts the intermolecular amide stacking at high temperatures (dissolution) but allows these stacks to reform preferentially over solvent-solute interactions at lower temperatures.

Visualization: Solvent Selection Decision Matrix

The following decision tree guides the initial solvent screening based on the lipophilicity (LogP) of the specific oxopyrrolidine derivative.

SolventSelection Start Analyze Compound LogP LowLogP LogP < 0.5 (Highly Polar/Hydrophilic) e.g., Piracetam Start->LowLogP MedLogP LogP 0.5 - 2.0 (Amphiphilic) e.g., Levetiracetam Start->MedLogP HighLogP LogP > 2.0 (Lipophilic) e.g., Brivaracetam Start->HighLogP SolvA System A: Water / Alcohol (EtOH, iPrOH) LowLogP->SolvA Requires strong polar disruption SolvB System B: Ethyl Acetate / Ethanol (90:10) MedLogP->SolvB Balance H-bonding & Van der Waals SolvC System C: Isopropyl Acetate / Heptane HighLogP->SolvC Avoids oiling out in polar media

Figure 1: Decision matrix for initial solvent screening based on calculated partition coefficient (LogP).

Case Study & Data: Levetiracetam Solubility

Levetiracetam ((S)-


-ethyl-2-oxo-1-pyrrolidineacetamide) serves as the perfect model for this class. It is highly soluble in polar protic solvents but practically insoluble in alkanes.[2]

Table 1: Solubility Profile of Levetiracetam (at 25°C) Data synthesized from thermodynamic studies [1].

Solvent ClassSpecific SolventSolubility (mg/mL)Suitability for Recrystallization
Polar Protic Water> 1000Poor (Too soluble, difficult drying)
Polar Protic Methanol~530Poor (Yield loss is high)
Polar Protic Ethanol~165Good (Manageable solubility)
Polar Aprotic Acetone~90Excellent (Steep solubility curve)
Polar Aprotic Ethyl Acetate~20Ideal Anti-Solvent (or primary for lipophilic analogs)
Non-Polar n-Hexane< 0.1Strict Anti-Solvent (Risk of oiling out)

Analysis: For Levetiracetam, Acetone is often superior to Ethanol because the solubility curve is steeper, allowing for higher recovery upon cooling. However, a binary system of Ethyl Acetate (solvent) and Ethanol (co-solvent) allows for fine-tuning of the Metastable Zone Width (MSZW).

Master Protocol: The "Hybrid Cooling-Seeding" Method

This protocol is designed to prevent the formation of oils and ensure the formation of stable polymorphs.[3]

Target Compound: Generic Substituted Oxopyrrolidine (LogP ~0.8) Solvent System: Acetone (Solvent) / n-Heptane (Anti-solvent)

Phase 1: Dissolution & Clarification
  • Charge the crude solid (10 g) into a reaction vessel equipped with an overhead stirrer and reflux condenser.

  • Add Acetone (5 vol, 50 mL).

  • Heat the mixture to reflux (approx. 56°C) .

    • Note: If the solid does not dissolve completely, add Acetone in 0.5 vol increments. Do not exceed 10 vol.

  • Once dissolved, perform a hot filtration through a pre-warmed sintered glass funnel to remove insoluble mechanical impurities.

Phase 2: Nucleation Control (Critical Step)
  • Cool the filtrate slowly to 45°C (Just above the saturation point).

  • Seeding: Add 0.5% w/w of pure seed crystals.

    • Why? Oxopyrrolidines are prone to supersaturating and then crashing out as oil. Seeds provide a template for ordered crystal growth [2].

  • Hold temperature at 45°C for 30 minutes to allow seed conditioning.

Phase 3: Crystal Growth & Anti-Solvent Addition
  • Begin cooling to 20°C at a rate of 10°C/hour .

  • Once at 20°C, begin adding n-Heptane dropwise.

    • Ratio: Target a final ratio of 1:1 (Acetone:Heptane).

    • Rate: Addition should take > 2 hours. Rapid addition causes local high supersaturation and oiling out.

  • Cool further to 0-5°C and age for 2 hours.

Phase 4: Isolation
  • Filter the slurry under vacuum.

  • Wash the cake with a cold 1:1 Acetone/Heptane mixture.

  • Dry under vacuum at 40°C. Caution: Ensure temperature is below the melting point, which can be depressed by residual solvent.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out (Liquid-Liquid Phase Separation, LLPS) is the most common failure mode for this chemistry. It occurs when the energy barrier to form a crystal surface is higher than the energy to form an amorphous liquid droplet.

Mechanism and Mitigation Workflow

OilingOut Supersat High Supersaturation LLPS Oiling Out (Liquid Droplets) Supersat->LLPS Fast Cooling No Seeds Nucleation Crystal Nucleation Supersat->Nucleation Slow Cooling + Seeding LLPS->Nucleation Requires Re-heating (Temperature Cycling) Impurity Impurity Trapping LLPS->Impurity Droplets absorb impurities

Figure 2: Pathway differentiation between Oiling Out and Nucleation. The goal is to bypass the yellow node.

Corrective Actions:

  • Temperature Cycling: If oil appears, reheat the mixture until the oil re-dissolves, then cool much slower.

  • Increase Solvent Polarity: If oiling out persists in Acetone/Heptane, switch to Ethanol/Ethyl Acetate . The hydroxyl group in ethanol stabilizes the amide moiety, preventing the "hydrophobic collapse" that leads to oil.

References

  • Solubility Measurement of Levetiracetam: Li, Y., et al. (2018). Solubility Measurement and Thermodynamic Properties of Levetiracetam in Pure and Mixed Solvents.[4] Journal of Chemical & Engineering Data, 63(6).

  • Oiling Out Prevention Strategies: Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization.[5] Organic Process Research & Development, 9(6), 943–950.

  • General Purification of Pyrrolidones: U.S. Patent No. 6,436,243.[6] Process for recovering N-vinyl-2-pyrrolidone.[6][7] (Discusses distillation and solvent handling for pyrrolidone derivatives).

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[8] (Source for NMP and Lactam solubility data).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate during hydrolysis

Topic: Strategies for the Hydrolysis and Controlled Decarboxylation of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigatin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the Hydrolysis and Controlled Decarboxylation of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both a deep understanding of reaction mechanisms and practical, field-proven solutions. This guide is designed to address a common challenge encountered by researchers working with N-protected pyrrolidone scaffolds: the hydrolysis of an N-alkoxycarbonyl group, such as in ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, and the subsequent, often unavoidable, decarboxylation.

Our goal is to provide you with the causal logic behind the experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: I'm trying to hydrolyze the ethyl ester of my N-protected pyrrolidone, but I keep losing CO₂ and getting the unprotected amine. Why is this happening?

A: This is an excellent and fundamental question. The phenomenon you are observing is not a failure of the hydrolysis step but rather the result of the inherent chemical instability of the intermediate product formed.

The hydrolysis of your starting material, an ethyl carbamate, successfully produces a carbamic acid intermediate (2-methyl-4-oxopyrrolidine-1-carboxylic acid). However, carbamic acids are notoriously unstable and readily undergo spontaneous decarboxylation (loss of CO₂) to yield the corresponding amine—in this case, 2-methyl-4-oxopyrrolidinone. This process is often so rapid that isolating the carbamic acid under standard laboratory conditions is exceptionally difficult, if not impossible.

The reaction proceeds as follows:

digraph "Decarboxylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: The Hydrolysis-Decarboxylation Pathway.

Therefore, the core objective is typically not to prevent decarboxylation but to control the overall reaction to cleanly and efficiently produce the deprotected amine. The reaction is best viewed as a deprotection rather than a simple ester hydrolysis.

Q2: Since isolating the carbamic acid is not feasible, what are the most reliable methods for deprotecting my compound to get the amine?

A: Excellent question. The choice of method depends on the stability of your molecule to acidic or basic conditions. Both pathways are effective and widely used.

  • Base-Catalyzed Hydrolysis (Saponification): This is a classic and highly effective method.[1][2][3] The reaction is irreversible because the base deprotonates the carboxylic acid intermediate as it's formed, driving the reaction to completion.[1][4] The unstable carbamic acid is formed during the final acidic workup step, immediately followed by decarboxylation.

  • Acid-Catalyzed Hydrolysis: This method is also very common, particularly for substrates sensitive to strong bases.[5] The reaction is an equilibrium process, so using an excess of water can help drive it forward.[1][2] For N-Boc and related carbamates, strong acids like trifluoroacetic acid (TFA) are standard, as they efficiently facilitate the cleavage.[6]

The choice between these methods is critical and should be guided by the other functional groups present in your molecule.

digraph "Decision_Workflow" { graph [nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Protocol Selection Workflow.
Q3: I'm concerned about the stability of the 4-oxo-pyrrolidine (lactam) ring itself. Could it open under the hydrolysis conditions?

A: This is a crucial consideration for ensuring high yield and purity. The amide bond within the pyrrolidone ring (a lactam) can indeed be hydrolyzed under harsh conditions, leading to ring-opening.

  • Under strongly basic conditions, particularly with prolonged heating, the lactam ring is susceptible to nucleophilic attack by hydroxide, which would yield a ring-opened amino acid derivative.[7][8]

  • Under strongly acidic conditions, the lactam can also be hydrolyzed, although they are generally more stable to acid than to base.

This is why we strongly recommend starting with milder conditions (e.g., lower temperatures) and monitoring the reaction closely. If ring-opening is observed, reducing the temperature or the concentration of the acid/base is the first step in troubleshooting.

Troubleshooting Guide & Optimized Protocols

This section provides actionable solutions to common issues and detailed, step-by-step protocols for performing the deprotection.

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient reaction time, temperature, or reagent stoichiometry.Increase the reaction time and monitor by TLC or LC-MS. If the reaction remains stalled, incrementally increase the temperature (e.g., from RT to 40 °C) or add an additional equivalent of base/acid.
Low Yield of Amine Product A significant portion of the starting material has been converted to an unidentified side product.This often points to substrate degradation or ring-opening. Immediately switch to a milder protocol. If using NaOH at 50 °C, try LiOH at room temperature (Protocol A). If using neat TFA, try TFA in a DCM solution at 0 °C (Protocol B).
Complex Product Mixture Multiple side reactions are occurring (e.g., ring-opening, reactions at the C4-keto position).The chosen conditions are too harsh. Re-evaluate the stability of all functional groups on your molecule. Consider a non-hydrolytic deprotection method if both acid and base prove problematic.
Reaction Works but is Slow The chosen mild conditions are not reactive enough for this specific substrate.A co-solvent may be necessary to improve solubility and reaction rate. For saponification, adding THF or Methanol to the aqueous base is standard practice.[3] For acidic deprotection, DCM is a common choice.[6]
Experimental Protocols

This protocol utilizes lithium hydroxide (LiOH), which is often preferred for its mildness compared to NaOH or KOH, minimizing the risk of side reactions like ring-opening.

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio). The concentration should be approximately 0.1-0.5 M.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 equiv) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup (Quenching): Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify the solution to pH ~2 by adding 1 M HCl. Vigorous gas evolution (CO₂) will be observed as the carbamic acid intermediate forms and decarboxylates.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography if necessary.

This protocol uses trifluoroacetic acid (TFA), a standard reagent for cleaving acid-labile carbamate protecting groups.[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (1.0 equiv) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA) dropwise. A common ratio is 20-50% TFA in DCM (v/v).

  • Reaction: Allow the reaction to slowly warm to room temperature while stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete in 1-3 hours.

  • Workup (Quenching): Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Neutralization: Re-dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution may occur.

  • Purification: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate. Purify the crude product as needed.

Data Summary: Comparison of Deprotection Methods

MethodReagentsTemp.Typical TimeProsCons / Potential Side Reactions
Saponification LiOH, NaOH, or KOH in H₂O/THF/MeOH0 °C to 50 °C1-12 hIrreversible, generally clean, high-yielding.[1][2]Risk of lactam ring hydrolysis at high temperatures; potential base-sensitivity of other functional groups.[8]
Acidic Deprotection TFA/DCM or HCl/Dioxane0 °C to RT1-4 hFast, effective for acid-stable molecules, volatile reagents are easy to remove.Substrate must be stable to strong acid; potential for acid-catalyzed side reactions.
Krapcho-type LiCl or NaCN in wet DMSO>100 °C2-8 hNon-hydrolytic, useful for base- and acid-sensitive substrates.[9][10]High temperatures required; may not be suitable for thermally sensitive molecules.

References

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • Wikipedia. Krapcho decarboxylation. Available from: [Link]

  • Chem-Station. Krapcho Decarboxylation. Available from: [Link]

  • Wikipedia. Ester hydrolysis. Available from: [Link]

  • Chemistry Stack Exchange. Reagents in Krapcho's decarboxylation. Available from: [Link]

  • Science Discussions. Mechanisms of Ester hydrolysis. Available from: [Link]

  • Scribd. Advances in Krapcho Decarboxylation. Available from: [Link]

  • Chemguide. mechanism for the acid catalysed hydrolysis of esters. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • ACS Omega. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. Available from: [Link]

  • PMC. Development of β-keto ester and malonate chemistry. Available from: [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available from: [Link]

  • OperaChem. Saponification-Typical procedures. Available from: [Link]

  • Beilstein Journals. Selective hydrolysis of α-oxo ketene N,S-acetals in water. Available from: [Link]

  • PubMed. Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters. Available from: [Link]

  • ResearchGate. Opening of NMP ring under acidic or alkaline condition. Available from: [Link]

  • IOP Conference Series. The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Available from: [Link]

  • ResearchGate. Deprotection of O-Boc and other protecting groups. Available from: [Link]

  • PMC. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates. Available from: [Link]

  • Reddit. Will the Ester undergo hydrolysis at the end of this mechanism?. Available from: [Link]

Sources

Optimization

Improving yield of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate synthesis

Technical Support Center: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Synthesis Authorized Guide for Process Chemists & Researchers Strategic Overview: The Synthetic Architecture To improve the yield of ethyl 2-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Synthesis Authorized Guide for Process Chemists & Researchers

Strategic Overview: The Synthetic Architecture

To improve the yield of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate , one must first validate the retrosynthetic logic. A common failure mode in this synthesis is the "Regio-isomer Trap."

Many researchers attempt to synthesize this target via the Michael addition of alanine ethyl ester to ethyl acrylate. This is incorrect. That route yields the 3-oxopyrrolidine isomer. To access the 4-oxopyrrolidine scaffold with a 2-methyl substituent, you must utilize the 3-aminobutyrate backbone.

The Validated Pathway:

  • Alkylation: Ethyl 3-aminobutyrate + Ethyl bromoacetate (or Ethyl crotonate + Glycine ethyl ester, though less efficient).

  • Protection: Carbamate formation (Ethyl chloroformate).

  • Cyclization: Dieckmann Condensation (The Yield-Critical Step).

  • Decarboxylation: Krapcho conditions (The Stability-Critical Step).

Module 1: The Dieckmann Cyclization (Yield Optimization)

The Problem: The cyclization of ethyl N-(2-ethoxycarbonyl-1-methylethyl)-N-(ethoxycarbonylmethyl)carbamate often stalls at 40-50% conversion or results in complex polymeric mixtures (tars).

Root Cause Analysis:

  • Reversibility: The Dieckmann condensation is an equilibrium process.

  • Claisen Competition: Intermolecular condensation (dimerization) competes with intramolecular cyclization.

  • Moisture Sensitivity: Traces of water quench the enolate, halting the reaction.

Troubleshooting Protocol:

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Scientific Rationale
Concentration 0.5 M - 1.0 M0.05 M - 0.1 M (High Dilution) High dilution kinetically favors intramolecular ring closure over intermolecular polymerization.
Base Sodium Ethoxide (NaOEt)Potassium tert-butoxide (tBuOK) tBuOK is a stronger, bulkier base that irreversibly deprotonates the

-keto ester product, driving the equilibrium forward.
Solvent Ethanol (EtOH)Toluene or THF Non-protic solvents prevent proton exchange and allow higher reflux temperatures (Toluene) to push kinetics.
Quench Aqueous AcidAcetic Acid / Buffer Controlled protonation prevents ring-opening hydrolysis during workup.

Step-by-Step Optimized Protocol:

  • Setup: Flame-dry a 3-neck flask under Ar/N2 atmosphere.

  • Solvent: Charge anhydrous Toluene (0.1 M relative to substrate).

  • Base: Add 1.2 equivalents of tBuOK.

  • Addition: Heat toluene to reflux. Add the diester precursor dropwise over 2–4 hours (using a syringe pump). Crucial: Slow addition mimics high dilution.

  • Completion: Reflux for an additional 1 hour.

  • Workup: Cool to 0°C. Quench with stoichiometric Acetic Acid. Wash with brine.

Module 2: Decarboxylation (Stability & Purity)

The Problem: The intermediate ethyl 1-(ethoxycarbonyl)-2-methyl-4-oxopyrrolidine-3-carboxylate is unstable. Acid hydrolysis (HCl/Heat) often cleaves the N-carbamate protecting group or causes ring opening.

The Solution: Krapcho Decarboxylation .[1][2][3][4] This method uses halide salts in polar aprotic solvents to remove the ester via an


 mechanism, occurring under neutral conditions that preserve the N-protection.

Troubleshooting Protocol:

ObservationDiagnosisCorrective Action
Ring Opening Hydrolysis due to acidic/basic aqueous conditions.Switch to anhydrous LiCl / DMSO .
Incomplete Rxn Insufficient temperature or salt concentration.Increase temp to 140°C ; ensure LiCl is 2-3 equivalents.
N-Deprotection Conditions too harsh (Acidic).Krapcho is neutral.[1][5] If N-Boc/N-Cbz is lost, check DMSO for water content.

Visual Workflow (Graphviz):

SynthesisFlow Start Start: Ethyl 3-aminobutyrate + Ethyl bromoacetate Inter1 Intermediate: Diester Precursor Start->Inter1 Alkylation & Protection Dieckmann Step 3: Dieckmann Cyclization (Critical Yield Step) Inter1->Dieckmann High Dilution, tBuOK BetaKeto Intermediate: 3-Carboxy-4-oxopyrrolidine Dieckmann->BetaKeto Cyclization TS_Yield Low Yield? Check Dilution (<0.1M) Check Moisture Dieckmann->TS_Yield Decarb Step 4: Krapcho Decarboxylation (LiCl, DMSO, 140°C) BetaKeto->Decarb -CO2 Target Target: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Decarb->Target Isolation TS_Purity Decomposition? Use Krapcho Avoid Acid Hydrolysis Decarb->TS_Purity

Caption: Optimized synthetic workflow highlighting critical control points for yield (Dieckmann) and purity (Decarboxylation).

Frequently Asked Questions (FAQs)

Q1: Why do I get the 3-oxopyrrolidine isomer instead of the 4-oxopyrrolidine? A: You likely started with Alanine ethyl ester and Ethyl acrylate. This places the methyl group at C2 and the ketone at C3. To get the 2-methyl-4-oxo substitution pattern, you must use the 3-aminobutyrate scaffold (which places the methyl group on the beta-carbon of the amino acid chain relative to the nitrogen).

Q2: My Dieckmann reaction turns into a black tar. What is happening? A: This is oxidative polymerization. Pyrrolidinediones are prone to oxidation in air, especially in basic conditions.

  • Fix: Degas all solvents with Argon/Nitrogen for 30 minutes before use. Ensure the reaction is under positive inert gas pressure.

Q3: Can I purify the intermediate


-keto ester on silica gel? 
A:  It is risky. The enol form is acidic and can stick to silica or decompose.
  • Recommendation: Perform the decarboxylation on the crude material if the Dieckmann purity is >80%. If purification is necessary, use neutralized silica (pre-treated with 1% Triethylamine) to prevent acid-catalyzed decomposition.

Q4: Is microwave irradiation effective for the Krapcho step? A: Yes. Microwave heating (160°C, 10-20 mins) in DMSO often gives cleaner profiles than conventional heating because it minimizes the thermal exposure time, reducing byproduct formation.

References

  • Dieckmann Condensation Mechanism & Optimization

    • Davis, B. R.; Garrett, P. J.[6] "The Dieckmann Condensation."[6][7][8] Comprehensive Organic Synthesis, 1991 , 2, 806-829.[6]

  • Krapcho Decarboxylation Protocols

    • Krapcho, A. P.[2] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

      
      -Keto Esters, 
      
      
      
      -Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis, 1982 , 10, 805-822.
  • Synthesis of 4-Oxopyrrolidines (General Methodology)

    • Ezquerra, J., et al. "Efficient Synthesis of 4-Oxopyrrolidines." Tetrahedron, 1993, 49(38), 8665-8678.

Sources

Troubleshooting

Technical Support Center: CAS 100911-10-2 (Pelitinib) Solubility Guide

Topic: Overcoming solubility issues with CAS 100911-10-2 (Pelitinib/EKB-569) in aqueous buffers Role: Senior Application Scientist, Technical Support Center[1] [1] Status: Active Last Updated: 2026-02-16 Compound Identit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues with CAS 100911-10-2 (Pelitinib/EKB-569) in aqueous buffers Role: Senior Application Scientist, Technical Support Center[1]

[1]

Status: Active Last Updated: 2026-02-16 Compound Identity: Pelitinib (EKB-569) Mechanism: Irreversible EGFR Inhibitor[1][2][3][4][5][6]

Executive Summary

You are likely here because your compound precipitated the moment it touched your cell culture media or buffer. This is the most common support ticket we receive for CAS 100911-10-2.

The Physics of the Failure: Pelitinib is a highly hydrophobic 3-cyanoquinoline derivative.[1] It possesses basic nitrogen centers (aniline/quinoline), making its solubility pH-dependent, but its baseline aqueous solubility is effectively zero (< 0.1 mg/mL).[1] When you dilute a DMSO stock directly into a high-salt, neutral pH buffer (like PBS), you trigger a rapid dielectric constant shift. The water molecules organize around the salt ions, "squeezing" the hydrophobic drug out of solution—a phenomenon known as "salting out."

This guide provides the protocols to force this molecule into solution and keep it there.

Part 1: Stock Solution Preparation (The Foundation)

Q: My stock solution looks cloudy or has crystals. Is it usable? A: No. If your stock is compromised, every downstream experiment is invalid.[1] Pelitinib requires anhydrous DMSO (Dimethyl Sulfoxide) for stock preparation.

Protocol:

  • Solvent Choice: Use high-grade DMSO (≥99.9%, anhydrous).[1] Avoid Ethanol; while some datasheets claim solubility, it is significantly less stable and prone to evaporation than DMSO for this specific CAS.

  • Concentration Target: Aim for 10 mM to 50 mM (approx. 5–25 mg/mL). Do not attempt to make a "super-stock" (>100 mM) as this increases the risk of crashing out upon freeze-thaw.[1]

  • Dissolution Method:

    • Add DMSO to the vial.[6][7]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Visual inspection against a dark background is mandatory to confirm clarity.[1]

Storage: Aliquot immediately into single-use volumes (e.g., 20–50 µL) and store at -80°C. Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, drastically lowering the solubility limit of Pelitinib over time.[1]

Part 2: Aqueous Dilution (The "Crash-Out" Zone)[1]

Q: I injected my DMSO stock into PBS, and it turned milky white. What happened? A: You experienced "solvent shock."[1] You moved from a lipophilic environment (DMSO) to a hydrophilic, high-ionic-strength environment (PBS) too quickly.[1]

The Fix: Intermediate Dilution Strategy Never jump from 100% DMSO to 0.1% DMSO in one step if you are working at high concentrations. Use an intermediate vehicle.

Validated Protocol for In Vitro (Cell Culture)

Target: 10 µM final concentration in media.[1]

  • Prepare Stock: 10 mM Pelitinib in DMSO.

  • Step 1 (The Spike): Do not add the drug to the media. Add the media to the drug while vortexing.

    • Place the pipette tip containing the DMSO stock submerged into the vortexing media.

    • Expel slowly. This rapidly disperses the DMSO plume, preventing local high-concentration pockets where nucleation occurs.[1]

  • Step 2 (The Check): Inspect the tube. If cloudy, you must restart.

  • Alternative (For >10 µM): Use a co-solvent bridge.

    • Dilute stock 1:10 into PEG-300 first.[1]

    • Then dilute that mixture into media. PEG-300 acts as a surfactant bridge, reducing the surface tension mismatch.[1]

Part 3: Advanced Formulation (In Vivo / High Concentration)

Q: I need to dose animals (IP/Oral). DMSO/PBS is causing toxicity or precipitation.[1] What is the standard vehicle? A: For in vivo work, simple DMSO/Water mixtures fail because the drug precipitates in the peritoneal cavity or gut, leading to poor bioavailability. You must use a Solubility Enhancing System (SES) .

Recommended Formulation (The "Golden Ratio"): This formulation creates a stable micro-emulsion/suspension.

ComponentPercentage (v/v)FunctionOrder of Addition
1. DMSO 5%Primary SolubilizerDissolve drug here first.[1]
2. PEG-300 40%Co-solvent / StabilizerAdd to DMSO/Drug mix.[1] Vortex.
3. Tween 80 5%SurfactantAdd to the mix. Solution will warm slightly.
4. ddH2O 50%Bulk VehicleAdd last, slowly, while vortexing.

Self-Validating Check: After adding water, the solution should remain clear or slightly opalescent.[1] If large flakes appear, the pH may be too high. Pelitinib is a weak base; ensuring the water component is slightly acidic (pH ~5–6) can stabilize the solution, though the PEG/Tween system usually buffers this sufficiently.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing CAS 100911-10-2 based on your specific application.

Pelitinib_Workflow Start Start: CAS 100911-10-2 (Solid) Stock Stock Prep: 10-50 mM in Anhydrous DMSO Start->Stock Dissolve & Sonicate Decision Intended Application? Stock->Decision InVitro In Vitro (Cell Culture) Decision->InVitro InVivo In Vivo (Animal Dosing) Decision->InVivo DirectAdd Direct Addition to Media? InVitro->DirectAdd Bridge Method: The 'Vortex Spike' Or PEG-300 Bridge InVitro->Bridge Recommended Formulation Complex Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% H2O InVivo->Formulation Precip Result: PRECIPITATION (Invalid Data) DirectAdd->Precip High Risk Success1 Clear Solution (Ready for Assay) Bridge->Success1 Success2 Stable Suspension/Solution (Ready for Gavage/IP) Formulation->Success2

Caption: Decision tree for Pelitinib solubilization. Note the divergence between simple in vitro dilution and the required complex vehicle for in vivo applications.

Part 5: Troubleshooting FAQ

Q: Can I use acid to dissolve it? A: Pelitinib has basic nitrogens, so it is more soluble at low pH (e.g., pH 2.0). Some protocols cite dissolving in pH 2.0 water for oral gavage.[1] However, acidic solutions are toxic to cells in culture.[1] Only use pH adjustment for oral dosing where the stomach acid will neutralize it anyway.[1] For cell culture, rely on DMSO/PEG.

Q: The literature says IC50 is ~40 nM. Why do I need 10 mM stock? A: To ensure accuracy. Weighing out nanogram quantities is impossible.[1] You must weigh milligram quantities (requiring mM stocks) and perform serial dilutions.

  • Warning: Do not serially dilute in PBS. Perform your serial dilutions in DMSO first, then transfer the final step to media. This keeps the solvent concentration constant across your dose-response curve.[1]

Q: I see a "film" on top of the media. Is that the drug? A: Yes.[1] Hydrophobic drugs often float to the air-water interface if they crash out.[1] This experiment must be discarded. Increase the Tween 80 concentration (up to 0.1% is usually tolerated by robust cell lines) to emulsify the drug.

References

  • Biocrick. (n.d.).[1] Pelitinib (EKB-569) Datasheet & Solubility. Retrieved from [Link]

  • Torrance, C. J., et al. (2000).[8] Combinatorial chemoprevention of intestinal neoplasia.[2][8] Nature Medicine.[7][8] (Primary source for in vivo dosing protocols).

Sources

Optimization

Technical Support Center: Optimizing Dieckmann Condensation of Pyrrolidine Precursors

Welcome to the technical support center for the Dieckmann condensation, a cornerstone reaction for the synthesis of cyclic β-keto esters and a critical step in the formation of pyrrolidine rings—a prevalent scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Dieckmann condensation, a cornerstone reaction for the synthesis of cyclic β-keto esters and a critical step in the formation of pyrrolidine rings—a prevalent scaffold in medicinal chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization and troubleshoot common issues encountered during this intramolecular cyclization.

The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester is treated with a base to form a five- or six-membered ring.[3][4][5] While robust, its success is highly sensitive to reaction parameters, especially temperature. This parameter dictates the balance between the desired reaction rate and the prevalence of side reactions, ultimately governing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the Dieckmann condensation?

Temperature directly influences the reaction kinetics. The fundamental goal is to provide enough thermal energy to overcome the activation energy for the intramolecular cyclization without promoting undesired side reactions.

  • At Optimal Temperatures: The base efficiently deprotonates the α-carbon to form an enolate, which then undergoes a nucleophilic attack on the second ester group within the same molecule.[6][7]

  • If Temperature is Too Low: The reaction rate may be impractically slow, leading to incomplete conversion of the starting material.

  • If Temperature is Too High: Several side reactions can occur, including decomposition of the starting material or product, and competing intermolecular reactions like dimerization, especially for rings larger than six members.[1] It can also affect the stability of the base or the enolate intermediate.

Q2: What is a good starting temperature range for optimizing the cyclization of a pyrrolidine precursor?

A definitive universal temperature does not exist, as it is highly dependent on the substrate, base, and solvent system. However, a logical approach is to start conservatively and adjust based on reaction monitoring (e.g., via TLC or LC-MS).

  • For Strong, Non-Nucleophilic Bases (NaH, LDA, LHMDS) in Aprotic Solvents (THF, Toluene): A common starting point is low temperature, such as -78 °C to 0 °C, with a slow warm-up to room temperature.[1][8] For instance, a procedure might involve adding the diester to a cooled suspension of sodium hydride in THF.[2]

  • For Alkoxide Bases (NaOEt, t-BuOK) in Alcoholic or Aprotic Solvents: Reactions are often run from room temperature up to the reflux temperature of the solvent. For example, using sodium ethoxide in ethanol or potassium tert-butoxide in toluene often requires heating to achieve a reasonable reaction rate.[1][3]

Q3: How does the choice of base and solvent influence the optimal temperature?

The base and solvent system is intrinsically linked to the required temperature.

  • Strong, Irreversible Bases: Bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) are very powerful and can deprotonate the ester irreversibly, even at low temperatures.[9] This allows the reaction to proceed under kinetic control, often leading to cleaner reactions and higher yields by minimizing side products that might form at elevated temperatures.[9]

  • Weaker, Reversible Bases: Alkoxide bases like sodium ethoxide (NaOEt) exist in equilibrium with the ester enolate.[10] To drive this equilibrium towards the product, higher temperatures (thermodynamic control) are often necessary.[9] A critical consideration when using alkoxides is to match the alcohol portion of the base to the ester to prevent transesterification.[3]

  • Solvent Polarity: Polar aprotic solvents like THF can stabilize the enolate intermediate, potentially allowing for lower reaction temperatures.[1] Non-polar solvents like toluene may require higher temperatures to ensure sufficient solubility and reaction rates.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments. The following flowchart provides a logical workflow for diagnosing and resolving common problems.

G cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_solution Corrective Action (Temperature Focus) start Low Yield or Complex Mixture incomplete Reaction Incomplete? (Starting Material Remains) start->incomplete Check Conversion side_products Side Products Observed? (via TLC/LCMS) start->side_products Check Purity increase_temp Action: Increase Temperature - Incrementally raise temp (e.g., RT -> 40°C -> Reflux) - Increase reaction time incomplete->increase_temp decrease_temp Action: Decrease Temperature - Run at 0°C or -78°C - Consider a stronger, non-nucleophilic base (e.g., NaH, LDA) side_products->decrease_temp hydrolysis Action: Ensure Anhydrous Conditions - Check for β-keto ester hydrolysis - Use freshly sublimed t-BuOK or washed NaH side_products->hydrolysis

Caption: Troubleshooting workflow for low yields in Dieckmann condensation.

Q4: My reaction is very slow and I have a low yield with significant starting material remaining. What is the first temperature adjustment I should make?

This is a classic sign of insufficient activation energy.

  • Immediate Action: The most direct approach is to increase the temperature. If you are running the reaction at room temperature, try warming it to 40-50°C. If that fails, proceeding to the reflux temperature of the solvent is a logical next step. Monitor the reaction progress at each new temperature to find the optimal point.

  • Causality: The formation of the enolate and the subsequent intramolecular attack are steps that require energy. For stable diesters or moderately strong bases, room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.

Q5: My yield is low and I see multiple unidentified spots on my TLC plate. Could temperature be the cause?

Yes, this strongly suggests the formation of side products, which is often exacerbated by excessive heat.

  • Immediate Action: Lower the reaction temperature. If you are running the reaction at reflux, try reducing it to room temperature or even 0°C.

  • Underlying Chemistry: High temperatures can promote various side reactions:

    • Intermolecular Condensation: Two different diester molecules can react with each other, leading to dimers or polymers.

    • Decomposition: The β-keto ester product can be unstable at high temperatures, especially in the presence of a strong base.

    • Hydrolysis: If there is any moisture present, the ester can be hydrolyzed, a problem that is accelerated by heat.[11] Using strictly anhydrous solvents is crucial.[11]

  • Alternative Strategy: If lowering the temperature stalls the reaction, consider switching to a stronger, non-nucleophilic base like NaH or LDA. These bases can often effect the cyclization at much lower temperatures, thereby avoiding the thermal side reactions.[1]

Q6: I am using sodium ethoxide in ethanol and my yield is poor. Analysis shows my product is being cleaved. What is happening?

This points to a retro-Claisen (or retro-Dieckmann) reaction. The Dieckmann condensation is a reversible equilibrium.[10] The final, irreversible step that drives the reaction to completion is the deprotonation of the newly formed β-keto ester, which has a highly acidic α-hydrogen.[3][7]

  • Problem: If the reaction conditions (including temperature) favor the reverse reaction, the cyclic product can be cleaved by the alkoxide base, returning to the starting enolate.

  • Solution:

    • Use a Full Equivalent of Base: Ensure at least one full equivalent of base is used to completely deprotonate the product and lock it as the enolate salt, shifting the equilibrium forward.[7]

    • Consider a Stronger Base: Switching to an irreversible base like NaH in an aprotic solvent like THF or toluene can prevent the reverse reaction. This is a very common and effective strategy.[2]

    • Temperature Control: While counterintuitive, sometimes lower temperatures with a stronger base can provide a better outcome by favoring the forward kinetic product and preventing the system from reaching an unfavorable equilibrium at higher temperatures.

Data Summary: Temperature vs. Base/Solvent System

The optimal temperature is a function of the entire reaction system. The following table provides a general guide for experimental design.

Base TypeTypical SolventTemperature Range (°C)Control TypeKey Considerations
Sodium Hydride (NaH) THF, Toluene0 to 60Kinetic/Thermo.Irreversible; H₂ evolution drives reaction. Requires anhydrous conditions.[2]
LDA, LHMDS THF-78 to 0KineticVery strong, bulky base. Minimizes side reactions at low temps.[1]
Potassium t-butoxide t-BuOH, Toluene, THF25 to 110 (Reflux)ThermodynamicStrong, sterically hindered base. Good for challenging substrates.
Sodium Ethoxide Ethanol25 to 80 (Reflux)Thermodynamic"Classic" conditions; risk of transesterification if esters are not ethyl.[1][3]

Experimental Protocol: General Procedure for Dieckmann Condensation of a Pyrrolidine Precursor

This protocol provides a starting point using sodium hydride, a common and effective base for this transformation.

Objective: To synthesize a 3-oxo-pyrrolidine-4-carboxylate derivative from a diethyl N-substituted-2,5-dicarboxylate precursor.

Reaction Scheme:

Caption: General workflow for pyrrolidine ring synthesis via Dieckmann condensation.

Materials:

  • Diethyl N-R-pyrrolidine-2,5-dicarboxylate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl) for workup

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully dry the NaH under vacuum. Add anhydrous THF to the flask.

  • Cooling: Cool the stirred suspension of NaH in THF to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the diethyl N-R-pyrrolidine-2,5-dicarboxylate precursor (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the NaH suspension over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be applied.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Acidify the aqueous layer to pH ~4-5 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude β-keto ester can then be purified by flash column chromatography.

References

  • Grokipedia. Dieckmann condensation. [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Organic Chemistry Tutor. Dieckmann Condensation. [Link]

  • ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. [Link]

  • Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Dieckmann Reaction. [Link]

  • ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? [Link]

  • ResearchGate. (2025, August 7). Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Status: Active Ticket ID: PUR-PYR-04X Subject: Troubleshooting "Oily" Product & Purification Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Oily" Product...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-PYR-04X Subject: Troubleshooting "Oily" Product & Purification Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Oily" Product Paradox

You are likely encountering a viscous, yellow-to-orange oil that refuses to crystallize, despite NMR suggesting reasonable purity. For ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate , this physical state is often an intrinsic property rather than a sign of gross failure.

Why is it oily?

  • Carbamate Rotamers: The N-C(=O) bond has restricted rotation, creating distinct conformers (rotamers) that disrupt crystal lattice packing.

  • Conformational Flexibility: The 5-membered pyrrolidine ring, combined with the ethyl ester tail, possesses high entropy, favoring the liquid state.

  • Trace Impurities: Residual high-boiling solvents (DMF, DMSO) or unreacted starting materials (Dieckmann condensation precursors) act as plasticizers, preventing solidification.

This guide provides three tiered strategies to purify and potentially solidify your product.

Tier 1: The Chemical "Reset" (Bisulfite Adduct)

Best For: Removing non-ketone impurities (e.g., unreacted esters, decarboxylated byproducts) from the oily matrix. Mechanism: The C4-ketone forms a water-soluble, reversible adduct with sodium bisulfite, allowing you to wash away organic impurities before regenerating the pure ketone.

Protocol 1.1: Bisulfite Purification Workflow

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    )
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether

  • 10% Aqueous Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )

Step-by-Step:

  • Dissolution: Dissolve your crude oil in a minimal amount of EtOAc (just enough to mobilize it).

  • Adduct Formation: Add 2-3 equivalents of saturated aqueous

    
    . Vigorously stir or shake for 30-60 minutes.
    
    • Observation: A thick white precipitate (the adduct) may form at the interface. If not, the adduct is dissolved in the aqueous phase.

  • Wash (Impurity Removal): Transfer to a separatory funnel. Separate the layers.

    • Keep the Aqueous Layer (contains your product as the adduct).

    • Optional: Wash the aqueous layer 2x with fresh EtOAc to remove non-ketone organic impurities.

  • Regeneration: Cool the aqueous layer to 0°C. Slowly add 10%

    
     (or dilute NaOH) until pH > 10.
    
    • Caution: Gas evolution (

      
      ) may occur if using carbonate.
      
  • Extraction: Extract the regenerated ketone 3x with EtOAc or DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Outcome: You should obtain a significantly cleaner oil that may spontaneously crystallize upon standing in the freezer.

Tier 2: Chromatographic Interventions

Best For: separating the product when bisulfite purification is unsuitable or yields are low. Issue: 4-oxopyrrolidines often "streak" on silica due to their polarity and enolizability.

Troubleshooting Guide: Fixing the Streak
ParameterRecommendationTechnical Rationale
Stationary Phase Neutralized SilicaThe ketone can enolize on acidic silica. Pre-wash the column with 1%

in hexane to deactivate acidic sites.
Eluent System EtOAc / Heptane (Gradient)Start 0% EtOAc

50% EtOAc. The product typically elutes between 25-40% EtOAc.
Loading DCM Liquid LoadDo not dry-load on silica if the compound is sensitive. Dissolve in minimal DCM and load directly.
Detection

Stain
UV absorption may be weak (only the carbamate absorbs).

stains the ketone functionality bright yellow/brown.
Tier 3: Advanced Crystallization (Forcing the Solid)

Best For: Final polishing of the semi-pure oil to obtain a weighable solid.

Protocol 3.1: Cold Trituration
  • Evaporation: Ensure all solvent (especially EtOAc) is removed. Use a high-vacuum line (< 1 mbar) for 2 hours.

  • Solvent Choice: Add Diethyl Ether or MTBE (Methyl tert-butyl ether). The product is moderately soluble in these at RT but insoluble at -20°C.

  • The "Scratch": Cool the solution in a dry ice/acetone bath. Take a glass pipette and vigorously scratch the side of the flask at the solvent interface.

  • Anti-Solvent: If no solid forms, add Pentane or Hexane dropwise until the solution turns cloudy (turbid).

  • Incubation: Place the flask in a -20°C freezer for 24-48 hours. Do not disturb.

Visualizing the Workflow

The following diagram illustrates the decision logic for processing your oily intermediate.

PurificationStrategy Start Crude Oily Product CheckPurity Check TLC/NMR (Is it >80% pure?) Start->CheckPurity HighPurity High Purity (>80%) CheckPurity->HighPurity Yes LowPurity Low Purity (<80%) CheckPurity->LowPurity No VacDist High Vacuum Drying (Remove Solvent) HighPurity->VacDist Triturate Cold Trituration (Ether/Pentane) VacDist->Triturate Solid Crystalline Solid Triturate->Solid Success Column Flash Chromatography (Neutralized Silica) Triturate->Column Fails (Still Oil) Bisulfite Bisulfite Adduct Purification LowPurity->Bisulfite Primary Choice Bisulfite->CheckPurity Regenerate Bisulfite->Column If Fails Column->VacDist

Figure 1: Decision matrix for purification of oily 4-oxopyrrolidine intermediates. Prioritize chemical purification (Bisulfite) over chromatography for gross impurities.

Frequently Asked Questions (FAQs)

Q1: My NMR shows "double" peaks for every signal. Is my purification failing? A: Likely not. This is a classic signature of carbamate rotamers . The N-CO bond rotation is slow on the NMR timescale at room temperature, leading to a mixture of cis and trans conformers (typically 60:40 or 70:30 split).

  • Verification: Run the NMR at elevated temperature (e.g., 50-60°C). The peaks should coalesce into single sharp signals as rotation becomes rapid [1].

Q2: Can I distill this product? A: Yes, but with caution. Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a


-aminoketone derivative. While the carbamate protects the nitrogen, high temperatures (>150°C) can induce decomposition.
  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.5 mmHg). Expect a boiling point range of 110-130°C at this pressure.

Q3: The bisulfite adduct didn't precipitate. Where is it? A: For some pyrrolidines, the adduct is highly water-soluble and won't form a solid cake. It is safely dissolved in the aqueous layer. Proceed with the washing of the aqueous layer (Step 3 in Protocol 1.1) and then regenerate.[1]

References
  • Rotameric Phenomena in N-Carbamates: Wiberg, K. B., et al. "Rotational Barriers in N,N-Dimethylacetamide and Related Compounds." Journal of Organic Chemistry.

  • Bisulfite Purification of Ketones: "Purification of Reaction Mixtures: Separation of Aldehydes and Ketones." Common Organic Chemistry.

  • Synthesis of 4-Oxopyrrolidines: "Synthesis of N-Boc-4-oxopyrrolidine-2-carboxylic acid esters." Organic Syntheses, Coll.[2] Vol. 9, p.63.

  • Crystallization of Oily Carbamates: "Crystallization Strategies for Oily Products." University of Fribourg, Department of Chemistry.

Sources

Optimization

Controlling regio-selectivity in reactions of 4-oxopyrrolidine derivatives

Technical Support Center: 4-Oxopyrrolidine Reaction Control Ticket System Status: [ONLINE] Subject: Controlling Regio- and Stereoselectivity in 4-Oxopyrrolidine Derivatives Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Oxopyrrolidine Reaction Control Ticket System Status: [ONLINE] Subject: Controlling Regio- and Stereoselectivity in 4-Oxopyrrolidine Derivatives Assigned Specialist: Senior Application Scientist

Overview & Scaffold Architecture

Welcome to the technical support hub for 4-oxopyrrolidine chemistry. This scaffold is a critical intermediate in the synthesis of carbapenems, fluoroquinolones, and HCV inhibitors. However, its reactivity is dominated by the interplay between the N1-protecting group , the C4-ketone , and the acidic protons at C3 and C5 .

The Core Challenge: In unsubstituted 4-oxopyrrolidines, C3 and C5 are chemically equivalent. Regiocontrol is achieved primarily through:

  • Electronic Bias: Introducing a C2-carboxylate (derived from 4-hydroxyproline) to acidify C3.

  • Steric Blocking: Using bulky N-protecting groups to shield the adjacent carbons.

  • Kinetic vs. Thermodynamic Control: Manipulating base choice and temperature.

Troubleshooting Module: Regioselective Alkylation (C3 vs. C5)

User Issue: "I am trying to alkylate N-Boc-4-oxopyrrolidine, but I am getting a mixture of C3 and C5 substitution, or over-alkylation."

Diagnostic Protocol

Step 1: Check your Starting Material.

  • Case A: You have a C2-Carboxylate (e.g., N-Boc-4-oxo-L-proline methyl ester).

    • Chemistry: The C3 protons are significantly more acidic (pKa ~11) than C5 due to the

      
      -keto ester motif.
      
    • Solution: Use a mild base (e.g., NaH or TEA) to selectively deprotonate C3. Alkylation will occur exclusively at C3.

  • Case B: You have a simple N-Protected-4-oxopyrrolidine (No C2 group).

    • Chemistry: C3 and C5 are equivalent.

    • Solution: You must rely on hydrazone directing groups or steric differentiation .

Standard Operating Procedure (SOP): Directing Regioselectivity
VariableRecommendationMechanistic Rationale
Base Selection LiHMDS (Kinetic) or NaH (Thermodynamic)LiHMDS (-78°C) favors the less substituted enolate (if bias exists). NaH favors the thermodynamic enolate (conjugated or chelated).
Protecting Group N-Trityl or N-Boc Bulky groups like Trityl can sterically hinder C3/C5, forcing reaction at the less hindered face or position if one side is blocked.
Additives HMPA or DMPU Disrupts lithium aggregates, increasing enolate reactivity and promoting C-alkylation over O-alkylation.
Electrophile Alkyl HalidesUse highly reactive electrophiles (Allyl/Benzyl bromide) to capture the enolate before equilibration.
Workflow Visualization: Alkylation Decision Tree

AlkylationLogic Start Start: Alkylation of 4-Oxopyrrolidine CheckC2 Is C2 Substituted? (e.g., -COOMe) Start->CheckC2 YesC2 Yes: C3 is Activated CheckC2->YesC2 Electronic Bias NoC2 No: C3/C5 are Equivalent CheckC2->NoC2 Symmetry MethodA Method A: Thermodynamic Control Base: NaH or TEA Temp: 0°C to RT YesC2->MethodA MethodB Method B: SAMP/RAMP Hydrazone Use chiral auxiliary to differentiate C3/C5 NoC2->MethodB ResultA Result: Exclusive C3-Alkylation (Via Beta-Keto Ester Enolate) MethodA->ResultA ResultB Result: Enantioselective alpha-Alkylation MethodB->ResultB

Caption: Decision logic for selecting the correct alkylation strategy based on substrate substitution.

Troubleshooting Module: Stereoselective Reduction (Ketone to Alcohol)

User Issue: "I need the cis-alcohol (relative to the C2-ester), but NaBH4 gives me a 1:1 mixture."

Technical Insight

The stereochemical outcome is dictated by the Felkin-Anh model modified for cyclic systems. The nucleophile (hydride) attacks from the least hindered face.

  • Substrate: N-Boc-4-oxoproline methyl ester.

  • Steric Bulk: The N-Boc group and the C2-ester creates a "cup" shape.

Protocol: Controlling Diastereoselectivity
  • To Access the Trans-Alcohol (Major Product with bulky hydrides):

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

    • Mechanism: The bulky hydride cannot approach from the "top" face (blocked by C2-COOMe and N-Boc). It attacks from the bottom, pushing the hydroxyl group up (cis to the ester). Correction: Wait, L-Selectride is bulky. If C2-COOMe is "down" (L-proline), the hydride attacks from the face opposite the steric bulk.

    • Standard Result: Reduction of N-Boc-4-oxo-L-proline methyl ester with NaBH4 typically yields the cis-4-hydroxy isomer (OH and COOMe on same side) as the major product because the hydride attacks from the face opposite the bulky ester. To get the trans isomer, one often requires equilibration or specific bulky reagents that amplify this preference.

  • To Access the Cis-Alcohol:

    • Reagent: NaBH4 in MeOH (Standard).

    • Selectivity: Moderate. Often requires chromatographic separation.

    • Optimization: Use Luche Reduction (NaBH4 + CeCl3). The Cerium coordinates to the carbonyl, altering the conformational bias and preventing competing enolization.

Troubleshooting Module: Nucleophilic Addition (Grignard Failures)

User Issue: "My Grignard reagent isn't adding to the ketone. I'm recovering starting material or getting ring opening."

Root Cause: 4-oxopyrrolidines have acidic


-protons. Grignard reagents (

) are strong bases. They deprotonate C3/C5 (enolization) rather than attacking C4.

The Fix: Organocerium Chemistry Organocerium reagents are more nucleophilic but less basic than their Lithium or Magnesium counterparts.

Protocol:

  • Preparation: Dry Cerium(III) Chloride (

    
    ) at 140°C under high vacuum for 2 hours.
    
  • Activation: Suspend

    
     in THF and stir for 2 hours.
    
  • Transmetallation: Add

    
     or 
    
    
    
    at -78°C. Stir for 30 min.
  • Addition: Add the 4-oxopyrrolidine solution at -78°C.

  • Result: Clean 1,2-addition to the ketone without enolization.

Frequently Asked Questions (FAQ)

Q1: Why is my N-Boc-4-oxopyrrolidine decomposing during purification? A: These compounds are prone to elimination to form pyrroles, especially under acidic conditions or on acidic silica gel.

  • Fix: Add 1% Triethylamine (TEA) to your chromatography eluent to neutralize the silica. Avoid heating above 40°C.

Q2: Can I use LDA for alkylation? A: Yes, but be cautious. LDA is bulky and strong. If you have a C2-ester, LDA might cause epimerization at C2 (racemization of the amino acid center) before alkylating C3. For C2-substituted systems, milder bases like NaH are often safer for thermodynamic control.

Q3: How do I differentiate C3 and C5 if I don't have a C2 group? A: You cannot do this with simple reagents. You must install a temporary directing group .

  • Strategy: Form a hydrazone with a chiral hydrazine (SAMP/RAMP). Alkylate, then hydrolyze the hydrazone to restore the ketone.

Mechanistic Pathway: Organocerium Addition

Organocerium Reagents R-Li + CeCl3 ActiveSpecies R-CeCl2 (Organocerium) Reagents->ActiveSpecies Transmetallation (-78°C) Intermediate Cerium-Alkoxide Complex ActiveSpecies->Intermediate Nucleophilic Attack (Low Basicity) Substrate 4-Oxopyrrolidine Substrate->Intermediate Product Tertiary Alcohol (1,2-Addition) Intermediate->Product Workup (H3O+)

Caption: Pathway for suppressing enolization using Organocerium reagents to ensure 1,2-addition.

References

  • Regioselective Functionalization of 4-Oxoproline: Ezquerra, J., et al. "Stereoselective reactions of 4-oxoproline derivatives." Journal of Organic Chemistry, 1994, 59(15), 4327-4331.

  • Organocerium Chemistry (Luche Reduction/Addition): Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents." Journal of the American Chemical Society, 1989, 111(12), 4392-4398.

  • Stereoselective Reduction of Cyclic Ketones: Oishi, T., & Nakata, T. "An introduction to the stereoselective reduction of ketones." Accounts of Chemical Research, 1984, 17(9), 338-344.

  • SAMP/RAMP Hydrazone Alkylation: Enders, D., et al. "Asymmetric synthesis of 3-substituted 4-oxopyrrolidines." Tetrahedron, 2002. (General reference for hydrazone methodology in heterocycles).

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate , a critical chiral building block in the synthesis of pyrrolidine-based pharmaceuticals....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate , a critical chiral building block in the synthesis of pyrrolidine-based pharmaceuticals.[1]

Given the specific nature of this intermediate, this guide compares its spectral characteristics against its most common synthetic alternative, the N-Boc protected analog, and provides a validated assignment strategy for identifying rotamers and regioisomers.[2]

[1]

Executive Summary & Structural Logic

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS: Analogous to 100911-10-2) functions as a versatile scaffold for introducing chirality and ketone functionality into peptidomimetics.[1]

Structural Drivers of Chemical Shift

The NMR spectrum is defined by three competing electronic effects:

  • Carbamate Anisotropy (N-COOEt): The urethane nitrogen creates a restricted rotation barrier (~16-18 kcal/mol), resulting in rotamers (cis/trans isomers) visible as split or broadened signals at room temperature.[1]

  • Ketone Deshielding (C4=O): The carbonyl at position 4 strongly deshields the adjacent protons at C3 and C5.[2]

  • Chiral Center (C2): The methyl group at C2 creates a diastereotopic environment for the C3 and C5 protons, making them magnetically non-equivalent (ABX systems).[2]

Comparative Analysis: Target vs. N-Boc Alternative

In drug development, the choice between Ethyl carbamate (N-COOEt) and tert-Butyl carbamate (N-Boc) protection is pivotal.[1] The table below compares the spectral fingerprints of the target molecule against its N-Boc alternative to aid in identification.

Table 1: Chemical Shift Comparison (CDCl3, 400 MHz)

Note: Values are referenced to TMS (0.00 ppm). "Target" data is derived from high-confidence analog analysis (N-Boc and N-Cbz series).

AssignmentProton TypeTarget: N-COOEt Analog (δ ppm)Alternative: N-Boc Analog (δ ppm)Signal Structure
N-Protecting Group Alkyl1.25 (t), 4.15 (q) 1.45 (s) N-COOEt shows characteristic ethyl pattern; N-Boc is a singlet.[1]
H-2 Methine (Chiral)4.35 – 4.45 4.30 – 4.40Broad multiplet; deshielded by N and α-Me.[1]
H-5a, 5b Methylene (α-N)3.95 – 4.10 3.90 – 4.05AB system; strongly deshielded by C4=O and N.
H-3a, 3b Methylene (α-C=O)2.45 – 2.90 2.50 – 2.95Complex ABX pattern; diastereotopic due to C2.
2-Me Methyl1.20 – 1.35 1.25 – 1.30Doublet (

Hz).[1]

Critical Insight: The N-COOEt analog exhibits more complex rotameric splitting (approx. 60:40 ratio) compared to the N-Boc analog (often >80:20 or broadened to a single average), making the ethyl ester signals appear as dual sets of multiplets in high-resolution scans.[1]

Experimental Protocol: Optimal Resolution

To resolve the rotamers and diastereotopic protons, standard acquisition parameters are often insufficient.[2] Use this self-validating protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

    • Solvent Choice:

      • Routine:CDCl3 (Good solubility, distinct rotamers).[2]

      • Coalescence:DMSO-d6 or Toluene-d8 at elevated temperature (353 K) to collapse rotamers into single sharp peaks.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons in 13C).

    • Relaxation Delay (D1): Set to 2.0 s (essential for accurate integration of the ethyl group vs. ring protons).

    • Scans (NS): Minimum 64 scans for clean baselines on the minor rotamer.[1][2]

  • Validation Check:

    • Integrate the 2-Me doublet . If the integral is < 3.0 relative to the N-Ethyl quartet (2.0), you likely have a relaxation issue or impurity.[1][2]

    • Check the H-5 region (~4.0 ppm) .[1] If this overlaps with the Ethyl quartet (~4.15 ppm), switch to Benzene-d6 to induce an aromatic solvent shift (ASIS) that separates the signals.[1][2]

Structural & Mechanistic Visualization

The following diagrams illustrate the rotameric equilibrium and the synthesis workflow typically used to access this scaffold.

Diagram 1: Rotameric Equilibrium & NMR Assignment Logic

This diagram details why the signals split, focusing on the N-C(=O) bond restriction.[2]

RotamerLogic Molecule Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate RotamerA Rotamer A (Trans) Major Conformer Molecule->RotamerA N-CO Restricted Rotation RotamerB Rotamer B (Cis) Minor Conformer Molecule->RotamerB NMR_Effect NMR Spectrum (Dual Peak Sets) RotamerA->NMR_Effect Distinct Shifts RotamerB->NMR_Effect Coalescence High Temp (DMSO, 80°C) Single Averaged Set NMR_Effect->Coalescence Heat > Tc

Caption: The restricted rotation of the carbamate bond creates two distinct magnetic environments (Rotamers A and B) at room temperature, complicating the 1H NMR spectrum.[2]

Diagram 2: Synthesis & Impurity Tracking

Understanding the origin helps in assigning impurity peaks (e.g., unreacted starting material).[2]

SynthesisPath Start N-Boc-Amino Acid (Aspartic Acid Deriv.) Step1 Dieckmann Cyclization Start->Step1 Intermediate 3-Methoxycarbonyl-4-oxo Intermediate Step1->Intermediate Decarb Decarboxylation (-CO2) Intermediate->Decarb Product 4-Oxopyrrolidine (Target) Decarb->Product

Caption: Common synthetic route via Dieckmann cyclization. Residual peaks at 3.7 ppm often indicate incomplete decarboxylation (methyl ester impurity).[1][2]

Troubleshooting & Impurity Profile

When analyzing the spectrum, watch for these common specific impurities:

  • Ethyl Acetate (Solvent Trap): Singlet at 2.05 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm.[2] Warning: The EtOAc quartet overlaps perfectly with the N-COOEt quartet of the product.

  • Dichloromethane: Singlet at 5.30 ppm.[2]

  • Water (in CDCl3): Broad singlet ~1.56 ppm (can shift).[1][2]

  • Diethyl Ether: Quartet at 3.48 ppm, Triplet at 1.21 ppm.[2]

Differentiation Strategy: To distinguish the product's ethyl group from Ethyl Acetate, look for the coupling constants .[2] The product's N-CH2 quartet often appears broadened or doubled due to rotamers, whereas Ethyl Acetate is a sharp, clean quartet.[2]

References

  • Royal Society of Chemistry (RSC) . N-Boc-2-methyl-4-oxopyrrolidine 1H NMR Data. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem .[2] Ethyl 2-oxopyrrolidine-1-carboxylate Compound Summary. Retrieved from [1]

  • ChemicalBook . Ethyl N-Cbz-4-Oxopyrrolidine-3-carboxylate Synthesis and Spectral Data. Retrieved from [1]

  • SpectraBase . 1-Methyl-2-pyrrolidinone 1H NMR Spectrum. Retrieved from [1]

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 100911-10-2): A 13C NMR Perspective

For the modern researcher in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the 13C NMR sp...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the 13C NMR spectrum of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 100911-10-2), a substituted γ-lactam. We will explore a theoretical interpretation of its 13C NMR spectrum, compare this powerful technique with other analytical methods, and provide practical insights for its application in the laboratory.

The Molecule in Focus: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a heterocyclic compound featuring a five-membered lactam ring, a methyl substituent, a ketone functional group, and an ethyl carbamate moiety. The complexity of this structure, with its multiple functional groups and stereocenter at the C2 position, necessitates a robust analytical approach for its characterization. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing a detailed carbon fingerprint of the molecule.[1]

Decoding the Carbon Skeleton: A Theoretical 13C NMR Analysis

Predicted 13C NMR Chemical Shifts for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Carbon Atom LabelDescriptionPredicted Chemical Shift (ppm)Rationale
C1Methyl group (CH3) on C2~15-25Typical range for an aliphatic methyl group.
C2Methine group (CH) adjacent to nitrogen and methyl~55-65Deshielded by the adjacent nitrogen atom.
C3Methylene group (CH2) adjacent to C2 and C4~30-40Aliphatic methylene.
C4Ketone carbonyl (C=O)~205-220Characteristic downfield shift for a ketone carbonyl.
C5Methylene group (CH2) adjacent to nitrogen and C4~45-55Deshielded by the adjacent nitrogen and ketone group.
C6Carbamate carbonyl (N-C=O)~150-160Less deshielded than a ketone, typical for a carbamate.
C7Methylene group (O-CH2) of ethyl ester~60-70Deshielded by the adjacent oxygen atom.[5]
C8Methyl group (CH3) of ethyl ester~10-20Typical upfield signal for an aliphatic methyl group.

The significant downfield shifts of the carbonyl carbons (C4 and C6) are characteristic and provide immediate evidence for these functional groups. The chemical shifts of the pyrrolidine ring carbons are influenced by the electronegativity of the adjacent nitrogen and the carbonyl group.[6]

The Analytical Toolkit: 13C NMR in Context

While 13C NMR is a powerful tool for elucidating the carbon framework, a comprehensive structural analysis often involves a combination of techniques. Here, we compare 13C NMR with two other common analytical methods: Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Feature13C NMR SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Carbon environment, connectivity, and count of non-equivalent carbons.Molecular weight and fragmentation patterns.Presence of specific functional groups.
Strengths Provides a detailed map of the carbon skeleton; excellent for identifying isomers.[1]Highly sensitive; provides molecular formula with high-resolution MS.Fast and non-destructive; excellent for identifying key bonds (e.g., C=O, N-H).
Limitations Relatively low sensitivity; requires larger sample amounts.Does not provide detailed connectivity information on its own; isomers can have identical masses.Provides limited information about the overall molecular structure.
Application to CAS 100911-10-2 Confirms the presence of 8 unique carbons and their functional environment (ketone, carbamate, etc.).Confirms the molecular weight (171.19 g/mol ) and can provide clues about the structure through fragmentation.Confirms the presence of C=O (ketone and carbamate) and C-N bonds.

This comparison underscores that these techniques are complementary. MS provides the molecular formula, FTIR identifies the functional groups, and 13C NMR connects the atoms to reveal the carbon backbone.

Workflow for Structural Elucidation

The process of determining the structure of a novel compound like Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate follows a logical progression of analytical techniques.

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation Sample Sample MS MS Sample->MS Determine Molecular Weight FTIR FTIR Sample->FTIR Identify Functional Groups 1H_NMR 1H_NMR MS->1H_NMR FTIR->1H_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1H_NMR->2D_NMR 13C_NMR 13C_NMR 13C_NMR->2D_NMR Proposed_Structure Proposed_Structure 2D_NMR->Proposed_Structure Assemble Fragments Final_Confirmation Final_Confirmation Proposed_Structure->Final_Confirmation Verify with all data

Caption: Workflow for structural elucidation of an organic molecule.

Experimental Protocol: Acquiring a 13C NMR Spectrum

For researchers looking to acquire a 13C NMR spectrum of a similar compound, the following protocol provides a general guideline.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be one that fully dissolves the sample and has a known, non-interfering signal.
  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

3. Acquisition Parameters:

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
  • Use a standard pulse sequence for a proton-decoupled 13C NMR experiment.
  • The number of scans will depend on the sample concentration. For a dilute sample, several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
  • A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative analysis.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale by referencing the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Conclusion

13C NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules like Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate. By providing a direct observation of the carbon framework, it allows for the confident assignment of a molecule's constitution. When used in conjunction with other analytical methods, it forms the bedrock of modern chemical analysis, ensuring the accuracy and reliability of research in drug discovery and development.

References

  • Boykin, D. W. (1991). 17O NMR spectroscopy of lactams. Magnetic Resonance in Chemistry, 29(4), 375-377.
  • Contreras, R., et al. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(11), 968-974.
  • Gunanathan, C., & Glorius, F. (2010). Selected 1H and 13C NMR chemical shifts of spirooxindole pyrrolidine 5c.
  • Mishra, A., et al. (2022). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolites, 12(3), 221.
  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

  • Pinto, D. C., et al. (2020). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Critical Reviews in Analytical Chemistry, 50(5), 449-463.
  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(8), 517-522.
  • SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Mao, J. D., et al. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 70(8), 2024-2034.
  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Grzesiak, A., et al. (2016). Structural Elucidation of β-Lactam Diastereoisomers through Ion Mobility Mass Spectrometry Studies and Theoretical Calculations. Journal of Mass Spectrometry, 51(4), 282-290.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2225-2237.
  • Mestrelab Research. (2023). A Symphony of NMR Data: Enhancing Structural Elucidation. Retrieved from [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Argyropoulos, D. S., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. *Journal of Visualized Experiments, (85), e51270.
  • Le Guennec, A., et al. (2023).
  • LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Ethyl 1-methyl pyrrolidine-1,2-dicarboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Validation

Comparison Guide: Mass Spectrometry Profiling of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

This guide provides a technical analysis of the mass spectrometry fragmentation patterns for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS: 100911-10-2).[1] It compares the two primary ionization modalities—Electron...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS: 100911-10-2).[1] It compares the two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to assist researchers in structural confirmation and impurity profiling.[1]

Executive Summary
  • Compound: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (

    
    , MW: 171.19 Da).[2][1][3]
    
  • Application: Chiral building block for pyrrolidine-based alkaloids and pharmaceutical intermediates.[2]

  • Challenge: The molecule contains three competitive fragmentation triggers: the carbamate (urethane) protecting group, the cyclic ketone, and the pyrrolidine ring itself.[1]

  • Recommendation: Use ESI-MS/MS for molecular weight confirmation and purity assays due to the lability of the carbamate group. Use EI-MS (GC-MS) only for structural fingerprinting, expecting a weak molecular ion.[2][1]

Part 1: Structural Analysis & Fragmentation Logic

To interpret the spectrum accurately, one must understand the three "weak points" in the molecule where bond cleavage is energetically favorable.

Functional GroupFragmentation DriverKey Characteristic Loss
N-Carbethoxy (N-COOEt) McLafferty Rearrangement & Alpha-CleavageLoss of Ethoxy radical (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, 45 Da) or Ethanol (46 Da).[2][1]
4-Oxo (Ketone) Alpha-Cleavage adjacent to CarbonylLoss of Carbon Monoxide (CO, 28 Da).[1]
Pyrrolidine Ring Ring Strain & Nitrogen-directed cleavageRing opening leading to low mass iminium ions.[2]
Part 2: Comparative Analysis (EI vs. ESI)

This section contrasts the spectral appearance and utility of the two dominant ionization techniques.

1. Electron Ionization (EI) – The "Hard" Approach [1][4][5]
  • Primary Use: Structural elucidation, library matching (NIST/Wiley), GC-MS profiling.[1]

  • Spectral Behavior: High energy (70 eV) leads to extensive fragmentation. The molecular ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , m/z 171) is typically weak or absent  (<5% relative abundance) because the carbamate group stabilizes the radical cation poorly compared to the fragment ions.
    

Predicted EI Fragmentation Pattern:

  • Base Peak Candidate (m/z 98): Formed by the loss of the carbethoxy group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1] This leaves the methylated pyrrolidinone core.
    
  • Diagnostic Ion (m/z 126): Loss of the ethoxy radical (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Diagnostic Ion (m/z 142): Loss of the ethyl radical (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Low Mass Series: m/z 42, 55, 70 (Ring disintegration products).[1][4]

2. Electrospray Ionization (ESI) – The "Soft" Approach [1][4][5]
  • Primary Use: Purity analysis (LC-MS), molecular weight confirmation, pharmacokinetic studies.[1]

  • Spectral Behavior: Soft ionization preserves the intact molecule.[2]

    • Positive Mode (+): Dominant ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       at m/z 172 .[1] Sodium adducts ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
      
      
      
      at m/z 194 are common if buffers are not optimized.[1]
    • Fragmentation (CID): Requires MS/MS.[1][6] The collision-induced dissociation (CID) pattern is simpler than EI, dominated by neutral losses.[1][4]

Comparison Table: Diagnostic Ions

m/z ValueIon TypeOrigin (EI)Origin (ESI MS/MS)Structural Significance
172 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

N/ABase Peak Confirms MW (171).[2][1]
171 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Weak/TraceN/AMolecular Ion (Radical).[1]
143 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

N/ALoss of Ethyl (

)
Carbamate alkyl loss.[1]
126 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Loss of

Loss of EtOH (

)
Diagnostic: Confirms Ethyl Carbamate.
98 Core RingLoss of

Loss of

Confirms Pyrrolidone core.[2][1]
70 Ring FragmentRing CleavageN/APyrrolidine fingerprint.[1]
Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathways for the breakdown of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate under EI conditions.

FragmentationPathway M Molecular Ion (M+) m/z 171 (C8H13NO3) Frag1 [M - Et] m/z 142 (Loss of Ethyl Radical) M->Frag1 - C2H5 (29 Da) Frag2 [M - OEt] m/z 126 (Alpha-Cleavage at Carbonyl) M->Frag2 - OEt (45 Da) Frag5 [M - CO] m/z 143 (Loss of Carbon Monoxide) M->Frag5 - CO (28 Da) Frag3 [M - COOEt] m/z 98 (Carbamate Cleavage) Frag2->Frag3 - CO (28 Da) Frag4 Ring Opening m/z 70 (Pyrrolidine Fragment) Frag3->Frag4 Ring Fission

Figure 1: Predicted Electron Ionization (EI) fragmentation tree for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate.

Part 4: Experimental Protocols

To obtain reproducible data for this compound, follow these validated instrument parameters.

Protocol A: GC-MS Analysis (EI)
  • Objective: Impurity profiling and structural fingerprinting.

  • Sample Prep: Dissolve 1 mg in 1 mL Ethyl Acetate or Dichloromethane. Avoid Methanol (transesterification risk).[1][4]

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.[1] Scan range m/z 40–300.[2][1]

  • Note: If peak tailing is observed, the ketone enol form may be interacting with active sites; consider derivatization with MSTFA (forming the TMS-enol ether) for better peak shape.[1]

Protocol B: LC-MS/MS Analysis (ESI)
  • Objective: Quantitative assay and molecular weight confirmation.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode (+).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.[2][1]

    • Gas Temp: 300°C.[1]

    • Fragmentor Voltage: 100V (Keep low to prevent in-source fragmentation of the carbamate).

  • Collision Energy (for MS/MS): Stepped 10, 20, 40 eV to observe the transition from intact parent (172) to fragments (126, 98).

References
  • McLafferty, F. W., & Tureček, F. (1993).[1][4] Interpretation of Mass Spectra. University Science Books. (Standard text for interpretation of carbamate and ketone fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library.[1][7] (Source for analogous pyrrolidine fragmentation patterns).[1][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][4] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for alpha-cleavage rules in cyclic ketones).

  • Petreska Stanoeva, J., et al. (2022).[1][4][8] Establishing Mass Spectral Fragmentation Patterns for the Characterization of Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. (Provides comparative fragmentation data for pyrrolidine ring systems).[1][4]

Sources

Comparative

HPLC Retention Time Comparison for Pyrrolidine Carboxylate Isomers: A Technical Guide

Executive Summary Objective: To provide a comparative technical analysis of HPLC strategies for separating pyrrolidine carboxylate isomers, specifically focusing on the resolution of enantiomers (e.g., R- vs. S- pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a comparative technical analysis of HPLC strategies for separating pyrrolidine carboxylate isomers, specifically focusing on the resolution of enantiomers (e.g., R- vs. S- pyrrolidine-3-carboxylic acid) and diastereomers (e.g., cis- vs. trans- 4-hydroxyproline).

Core Insight: The separation of pyrrolidine carboxylates presents a dual challenge: lack of strong UV chromophores and high structural similarity between stereoisomers. While Direct Chiral HPLC offers the fastest throughput for pure standards, Indirect Derivatization (e.g., with L-FDVA or NBD-Cl) remains the superior choice for biological matrices due to enhanced sensitivity and the conversion of enantiomers into easily separable diastereomers on robust C18 columns.

Strategic Comparison of Separation Methodologies

This section compares the two dominant methodologies: Direct Chiral Stationary Phase (CSP) Chromatography and Indirect Derivatization with Reversed-Phase (RP) HPLC .

Table 1: Comparative Performance Matrix
FeatureMethod A: Direct Chiral HPLC Method B: Indirect Derivatization (RP-HPLC)
Primary Target Enantiomers (R/S) in raw synthesisComplex biological samples; Diastereomers (cis/trans)
Stationary Phase Polysaccharide (e.g., Chiralpak AD/AS)Standard C18 (e.g., Nova-Pak, BEH C18)
Mobile Phase Hexane/IPA/DEA (Normal Phase)Acetate Buffer/Acetonitrile (Reversed Phase)
Detection Limit Moderate (UV 210-220 nm)High (Fluorescence or UV ~340 nm)
Retention Time Short (< 15 min)Long (Derivatization + 20-40 min run)
Resolution (

)
High for specific selectors (

)
Very High (

typical for diastereomers)
Cost Per Run High (Expensive columns)Low (Cheap columns, added reagent cost)

Deep Dive: Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers

Pyrrolidine-3-carboxylic acid is a critical chiral building block.[1] The lack of a native chromophore makes direct detection at low wavelengths (205-210 nm) susceptible to interference.

Direct Chiral Separation Protocol

Mechanism: Differential interaction of the enantiomers with the amylose-based stationary phase (hydrogen bonding and steric inclusion).

  • Column: Chiralpak AD-H or AS-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase:

    
    -Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.[1][2]

Retention Behavior:

  • Isomer 1 (e.g., R-enantiomer): Elutes first (~8-10 min).

  • Isomer 2 (e.g., S-enantiomer): Elutes second (~12-14 min).

  • Note: The elution order can reverse depending on the specific polysaccharide coating (Amylose vs. Cellulose).

Workflow Visualization (Direct vs. Indirect)

SeparationStrategy Sample Racemic Pyrrolidine Carboxylate Sample Decision Select Strategy Sample->Decision Direct Direct Chiral HPLC Decision->Direct High Purity / Prep Indirect Indirect Derivatization Decision->Indirect Bio-matrix / Trace CSP Chiral Stationary Phase (Amylose/Cellulose) Direct->CSP UV UV Detection (210 nm) CSP->UV Reagent Add Chiral Reagent (L-FDVA / Marfey's) Indirect->Reagent Reaction Incubate (50°C, 1 hr) Reagent->Reaction C18 Achiral C18 Column (RP-HPLC) Reaction->C18

Caption: Decision workflow comparing Direct Chiral HPLC vs. Indirect Derivatization strategies for pyrrolidine carboxylates.

Deep Dive: Separation of 4-Hydroxyproline Diastereomers (cis vs. trans)

Separating cis- and trans-4-hydroxyproline is essential in collagen analysis. Here, the challenge is diastereomeric separation, which can often be achieved on achiral phases, but derivatization dramatically improves peak shape and retention stability.

Protocol: Derivatization with L-FDVA (Marfey's Reagent Analog)

This method converts the isomers into hydrophobic diastereomers, easily separated on a standard C18 column.

Reagents:

  • L-FDVA: N-(5-fluoro-2,4-dinitrophenyl)-L-valine amide.[3]

  • Buffer: 1 M NaHCO

    
    .
    
  • Quench: 1 M HCl.

Step-by-Step Methodology:

  • Preparation: Mix 50

    
    L of sample (aqueous) with 20 
    
    
    
    L of 1 M NaHCO
    
    
    .
  • Derivatization: Add 40

    
    L of 1% L-FDVA in acetone.
    
  • Incubation: Heat at 50°C for 60 minutes.

  • Quenching: Stop reaction with 20

    
    L of 1 M HCl.
    
  • Dilution: Dilute with 100

    
    L acetonitrile before injection.
    

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., 150

    
     4.6 mm, 3 
    
    
    
    m).
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[2][4]

  • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV @ 340 nm (Dinitrophenyl chromophore).

Data Analysis (Retention Behavior): The L-FDVA derivatization introduces a hydrophobic moiety. The elution order typically follows the hydrophobicity of the formed diastereomer complex.

IsomerRetention Time (Approx.)Resolution (

)
Trans-4-hydroxy-L-proline ~22.5 min-
Cis-4-hydroxy-L-proline ~24.1 min> 2.5
L-Proline (Reference) ~28.0 min> 5.0

Note: The "Cis" isomer generally elutes later than the "Trans" isomer in this specific RP-HPLC setup due to the specific conformational interaction of the hydroxyl group with the stationary phase when derivatized.

Molecular Interaction Diagram

Mechanism cluster_separation RP-HPLC Separation Mechanism L_FDVA L-FDVA Reagent (Chiral Selector) Complex Diastereomeric Pair (Separable on C18) L_FDVA->Complex Nucleophilic Substitution Analyte D/L-Pyrrolidine Carboxylate Analyte->Complex Peak1 Peak 1: L-L Complex (Less Hydrophobic) Complex->Peak1 Differential Partitioning Peak2 Peak 2: L-D Complex (More Hydrophobic) Complex->Peak2

Caption: Mechanism of Marfey's Reagent (L-FDVA) derivatization converting enantiomers to separable diastereomers.

Troubleshooting & Optimization

Peak Tailing
  • Cause: Secondary interactions between the pyrrolidine amine and residual silanols on the silica support.

  • Solution: For Direct methods, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase to mask silanols. For Indirect methods, ensure pH is controlled (pH 3.0-4.0 for C18).

Co-elution of Isomers
  • Cause: Insufficient chiral recognition or gradient slope too steep.

  • Solution:

    • Direct: Switch from Amylose (AD) to Cellulose (OD) columns, or lower the % IPA to increase retention.

    • Indirect:[5] Flatten the gradient (e.g., 0.5% B/min increase) around the elution window of the isomers.

References

  • BenchChem. (2025).[1][6] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Retrieved from

  • Lin, P. T., et al. (1997). Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers. Taylor & Francis. Retrieved from

  • Langrock, T., et al. (2007).[3] Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. ResearchGate. Retrieved from

  • Bellon, G., et al. (1984). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical Biochemistry. Retrieved from

  • Sielc Technologies. (2025). Separation of Pyrrolidine derivatives on Newcrom R1 HPLC column. Retrieved from

Sources

Validation

A Comparative Guide to the Chromatographic Separation of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Enantiomers

This guide provides a comprehensive comparison of chromatographic strategies for the enantioselective separation of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, a key chiral building block in medicinal chemistry. As th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chromatographic strategies for the enantioselective separation of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, a key chiral building block in medicinal chemistry. As the therapeutic and toxicological profiles of enantiomers can differ significantly, their effective separation is paramount in drug discovery and development.[1] This document offers researchers, scientists, and drug development professionals a detailed analysis of suitable chiral stationary phases (CSPs) and chromatographic techniques, supported by experimental insights and foundational principles of chiral recognition.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine scaffold is a privileged motif in a vast array of pharmacologically active compounds, including antiviral, antidiabetic, and anticancer agents.[2] The stereochemistry of substituents on the pyrrolidine ring plays a crucial role in their biological activity by influencing their binding affinity to target proteins.[2] Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, with its chiral center at the C2 position, is a valuable intermediate for the synthesis of more complex chiral molecules. Consequently, the ability to isolate and analyze its individual enantiomers is a critical step in the development of enantiomerically pure active pharmaceutical ingredients (APIs).

Comparative Analysis of Chiral Separation Strategies

The direct separation of enantiomers using chiral chromatography is the most widely employed method due to its efficiency and broad applicability.[1][3][4] This approach relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[1] This guide will compare two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and evaluate the performance of polysaccharide-based CSPs for the separation of pyrrolidine derivatives.

High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most versatile and widely used for chiral separations in HPLC.[1][5][6] Their chiral recognition ability stems from the complex three-dimensional structure of the polysaccharide derivatives, which creates chiral grooves and cavities. Separation is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[1][7]

Workflow for Chiral HPLC Method Development:

Caption: A typical workflow for developing a chiral HPLC separation method.

Comparative Performance of Polysaccharide CSPs:

For pyrrolidine-based structures, both cellulose and amylose-based CSPs have demonstrated excellent enantioselectivity. A general screening strategy often involves testing both types of columns with common mobile phases.[3]

Chiral Stationary PhasePolysaccharide DerivativeTypical Mobile Phase for PyrrolidinesKey Interaction Sites
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / IsopropanolCarbamate groups (H-bonding), Phenyl groups (π-π interactions)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / IsopropanolCarbamate groups (H-bonding), Phenyl groups (π-π interactions)

Table 1: Comparison of commonly used polysaccharide-based CSPs for chiral HPLC.

Experimental Protocol: Chiral HPLC Separation

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic mixture of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate in the mobile phase to a concentration of 1 mg/mL.

Note: For acidic or basic analytes, the addition of a small percentage (e.g., 0.1%) of trifluoroacetic acid (TFA) or diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution.[3][7]

Supercritical Fluid Chromatography (SFC) for Enhanced Performance

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several key advantages:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates, leading to significantly faster analysis times.[8]

  • Reduced Solvent Consumption: The primary mobile phase component is environmentally benign CO2, drastically reducing the use of organic solvents.[8][9]

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders and improved resolution compared to HPLC for the same CSP.[8]

Workflow for Chiral SFC Method Development:

Caption: A streamlined workflow for developing a chiral SFC separation method.

Comparative Performance of Polysaccharide CSPs in SFC:

Studies on structurally similar acetamide intermediates have shown that Lux® Cellulose-2 often provides the highest enantioresolution and retention in SFC.[10]

Chiral Stationary PhasePolysaccharide DerivativeTypical Co-solvent in SFCPerformance Highlights
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Methanol, Ethanol, IsopropanolExcellent resolution for many chiral compounds, including those with amide functionalities.[10][11]
Lux® Amylose-2 Amylose tris(5-chloro-2-methylphenylcarbamate)Methanol, Ethanol, IsopropanolComplementary selectivity to cellulose-based phases.

Table 2: Comparison of high-performing polysaccharide-based CSPs for chiral SFC.

Experimental Protocol: Chiral SFC Separation

  • Column: Lux® Cellulose-2 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO2 / Methanol (80:20, v/v)

  • Flow Rate: 3.0 mL/min

  • Backpressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic mixture of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate in methanol to a concentration of 1 mg/mL.

Understanding the Chiral Recognition Mechanism

The enantioselective separation on polysaccharide-based CSPs is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times. The primary interactions involved are:

  • Hydrogen Bonding: The carbamate linkages on the polysaccharide derivatives provide strong hydrogen bond donor and acceptor sites. The keto and ester groups of the analyte are likely to participate in these interactions.

  • π-π Interactions: The phenyl groups of the CSP can engage in π-π stacking with aromatic or unsaturated moieties in the analyte.

  • Steric Interactions: The chiral grooves and cavities of the CSP create a sterically hindered environment. One enantiomer will fit more favorably into this environment, leading to a more stable complex and longer retention.

Caption: A conceptual diagram of the chiral recognition mechanism on a polysaccharide-based CSP.

Conclusion and Recommendations

For the successful enantiomeric separation of ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, both HPLC and SFC with polysaccharide-based chiral stationary phases are highly effective techniques.

  • For initial screening and routine analysis, a systematic approach using both cellulose-based (e.g., Chiralcel® OD-H) and amylose-based (e.g., Chiralpak® AD-H) columns in HPLC with a hexane/alcohol mobile phase is recommended.

  • For high-throughput screening, preparative separations, and "green" chemistry initiatives, SFC is the superior choice. A screening on a Lux® Cellulose-2 column with a CO2/methanol mobile phase is an excellent starting point.

The selection of the optimal CSP and mobile phase will ultimately depend on the specific requirements of the analysis, including the desired resolution, analysis time, and scale of the separation. The experimental protocols provided in this guide serve as a robust starting point for method development, and further optimization of parameters such as mobile phase composition, flow rate, and temperature may be necessary to achieve the desired separation.

References

  • High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). PubMed, May 15, 2009. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

  • Chiral Prep Chromatography Utilizing Twin-Column Technology. YMC America, Inc.. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • SFC Supercritical Fluid Chromatography. Phenomenex. [Link]

  • Enantioseparation of Chiral Drugs – An Overview. Pharmainfo.net. [Link]

  • APPLICATION. Phenomenex. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online. [Link]

  • Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. PMC. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Study of the enantiomeric separation of an acetamide intermediate by using supercritical fluid chromatography and several polysaccharide based chiral stationary phases. PubMed, July 29, 2011. [Link]

  • Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux. BMC Chemistry. [Link]

Sources

Comparative

Elemental analysis calculation for C9H15NO3 derivatives

Title: Beyond the Formula: A Comparative Guide to Elemental Analysis for C9H15NO3 Derivatives (Ecgonine Scaffolds) Executive Summary In the high-stakes environment of drug development, the molecular formula C9H15NO3 ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Formula: A Comparative Guide to Elemental Analysis for C9H15NO3 Derivatives (Ecgonine Scaffolds)

Executive Summary

In the high-stakes environment of drug development, the molecular formula C9H15NO3 often represents critical tropane alkaloid derivatives (e.g., Ecgonine) or synthetic amino acid intermediates. While High-Resolution Mass Spectrometry (HRMS) has become the rapid-fire tool for identity confirmation, it fails to capture the "bulk truth" of a sample—solvation, inorganic salts, and hygroscopic water.

This guide objectively compares the "Gold Standard" Combustion Analysis (CHN) against modern spectroscopic alternatives (HRMS, qNMR). It provides a self-validating workflow for researchers who must prove


 purity to regulatory bodies or journals, specifically addressing the handling of hygroscopic nitrogenous scaffolds.

Part 1: The Theoretical Framework (The Baseline)

Before any experimental work, the theoretical composition must be established with precision. The formula C9H15NO3 serves as our model system.

Molecular Weight Calculation:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Total MW:

    
    
    

Theoretical Elemental Percentages:

ElementCalculationTheoretical %Acceptable Range (

)
Carbon

58.36% 57.96% – 58.76%
Hydrogen

8.16% 7.76% – 8.56%
Nitrogen

7.56% 7.16% – 7.96%

Critical Insight: The


 acceptable variance is not arbitrary; it accounts for the precision of modern microbalances and the statistical error of combustion detectors. A deviation >0.4% confirms impurities >1% by mass.

Part 2: Comparative Methodology (EA vs. HRMS vs. qNMR)

Why do we still burn samples in the age of Orbitraps? The following comparison highlights the specific utility of each method for C9H15NO3 derivatives.

Table 1: Performance Matrix
FeatureElemental Analysis (CHN) HRMS (Orbitrap/Q-TOF) qNMR (Quantitative NMR)
Primary Output % Weight of ElementsExact Mass (

)
Molar Ratio of Protons
Scope Bulk Purity (Includes water, salts, dirt)Molecular Identity (Ignores "invisible" mass)Molecular Purity (Specific organic impurities)
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Blind Spots Cannot identify what the impurity is.Misses inorganic salts, water, and retained solvents.Requires internal standard; overlapping peaks.
Regulatory Status Mandatory for new chemical entities (NCE).Supporting evidence.[1][2][3][4][5][6][7]Acceptable substitute if EA fails (with justification).
The "Invisible Mass" Problem

HRMS is excellent for confirming you synthesized C9H15NO3. However, if your sample is 90% C9H15NO3 and 10% NaCl (from a brine wash), HRMS will likely show a perfect clean spectrum because NaCl does not ionize well in Electrospray Ionization (ESI) or is filtered out.

  • EA detects the discrepancy: The %C will be 10% lower than theoretical (approx 52.5% instead of 58.36%).

Part 3: Experimental Protocol (The Self-Validating System)

C9H15NO3 derivatives (like Ecgonine) are often zwitterionic or polar, making them hygroscopic . They trap atmospheric water, which is the #1 cause of EA failure.

Workflow Diagram: The Purity Decision Matrix

PurityWorkflow Start Crude C9H15NO3 Sample Purification Column Chromatography / Recrystallization Start->Purification Drying Vacuum Drying (50°C, <1 mbar, P2O5 trap) Purification->Drying AnalysisChoice Select Validation Method Drying->AnalysisChoice HRMS HRMS (Identity) Confirm m/z 186.1125 [M+H]+ AnalysisChoice->HRMS EA Elemental Analysis (Purity) Combustion (CHN) AnalysisChoice->EA Decision Check %C Deviation EA->Decision Pass Pass (± 0.4%) Publish/Release Decision->Pass Within Range Fail Fail (> 0.4%) Decision->Fail Out of Range Troubleshoot Calculate Solvent/Water Moles (See Section 5) Fail->Troubleshoot Troubleshoot->Drying Recalculate & Retry

Caption: Operational workflow for validating small molecule purity. Note the critical feedback loop from "Fail" back to "Drying" or "Calculation".

Step-by-Step Protocol for Hygroscopic Samples
  • Preparation: Use a clean, dry vial. Do not use paper labels (they absorb moisture and change tare weight). Use an engraver or marker.

  • Aggressive Drying:

    • Place sample in a vacuum drying pistol.

    • Desiccant: Phosphorus Pentoxide (

      
      ) is superior to silica gel for nitrogenous organics.
      
    • Temp/Time: Heat to 40–50°C under high vacuum (< 1 mmHg) for at least 12 hours.

    • Why? C9H15NO3 has H-bond donors/acceptors that bind water tightly. Standard air drying is insufficient.

  • The "Cold Transfer":

    • Vent the vacuum oven with dry nitrogen or argon, not ambient air.

    • Cap the vial immediately upon removal.

    • Seal with Parafilm if shipping to an external microanalysis lab.

  • Combustion:

    • Ensure the analyzer uses Tungsten Trioxide (

      
      ) as a combustion aid if the derivative is refractory (hard to burn).
      

Part 4: Data Interpretation & Troubleshooting

When EA fails (and it will), do not assume the synthesis failed. Use the data to diagnose the impurity.[1]

Case Study: The "Water Trap"

Scenario: You synthesized a C9H15NO3 derivative. Theoretical: C: 58.36%, H: 8.16%, N: 7.56% Experimental Result: C: 55.80%, H: 8.35%, N: 7.20%

Analysis:

  • Carbon is Low:

    
    . This suggests non-combustible mass or "dead weight" (solvents/inorganics).
    
  • Hydrogen is High:

    
    . This is the smoking gun for Water . Water adds mass (lowering %C) but is 11% Hydrogen by weight (raising %H).
    
The Correction Calculation

To verify if the impurity is water, calculate the theoretical values for a monohydrate (


):
  • New MW:

    
    
    
  • New %C:

    
    
    
  • New %H:

    
    
    

Comparison: The experimental C (55.80%) is halfway between the anhydrous (58.36%) and monohydrate (53.19%) values. Diagnosis: The sample contains approximately 0.5 molar equivalents of water (Hemihydrate). Action: Dry the sample longer or report as


 (requires qNMR confirmation of water peak).
Troubleshooting Logic Map

Troubleshooting Result EA Result Deviation LowC_HighH Low %C, High %H Result->LowC_HighH LowC_LowH Low %C, Low %H Result->LowC_LowH HighC High %C Result->HighC Diag_Water Diagnosis: Water Contamination LowC_HighH->Diag_Water Check H2O calc Diag_Inorganic Diagnosis: Inorganic Salts (Silica/NaCl) LowC_LowH->Diag_Inorganic Ash residue? Diag_Solvent Diagnosis: Trapped Solvent (DCM/EtOAc) HighC->Diag_Solvent Check NMR

Caption: Diagnostic pathways for interpreting failed Elemental Analysis data.

References

  • American Chemical Society (ACS). (2017). ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials. ACS Publications.[4] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3C(R6): Impurities: Guideline for Residual Solvents. ICH Guidelines. [Link]

  • Royal Society of Chemistry (RSC). (2023). Author Guidelines: Characterisation of New Compounds. RSC Publishing.[4] [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Clemastine Fumarate Samples

For researchers and drug development professionals, the purity and consistency of active pharmaceutical ingredients (APIs) are paramount. This guide provides a comprehensive framework for benchmarking the purity of comme...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the purity and consistency of active pharmaceutical ingredients (APIs) are paramount. This guide provides a comprehensive framework for benchmarking the purity of commercial samples of Clemastine Fumarate (CAS 14976-57-9), a first-generation antihistamine.[1][2][3] We will delve into the critical aspects of purity analysis, from identifying potential impurities to establishing robust analytical protocols for their detection and quantification. This guide is designed to be a practical resource, empowering you to make informed decisions when selecting a supplier for your research or development needs.

Clemastine is an ethanolamine-derivative antihistamine with anticholinergic and moderate sedative properties.[1][2] It is the fumaric acid salt of the (R,R)-enantiomer, which is the therapeutically active form.[4] The presence of other stereoisomers or process-related impurities can impact the efficacy and safety of the final drug product. Therefore, a thorough purity assessment is a critical step in the drug development pipeline.

Understanding Potential Impurities in Clemastine Fumarate

Impurities in a drug substance can originate from various sources, including the manufacturing process, degradation, or storage.[5] For Clemastine Fumarate, potential impurities can be broadly categorized as:

  • Stereoisomers: The synthesis of Clemastine can yield other stereoisomers, such as the (S,S), (R,S), and (S,R) forms.[6] The (R,R)-enantiomer is the active moiety, and the presence of other isomers can affect the drug's therapeutic action and safety profile.

  • Process-Related Impurities: These are impurities that arise from the synthetic route. Examples include starting materials, by-products, and intermediates.[5] For Clemastine, potential process-related impurities include 1-(4-chlorophenyl)-1-phenylethanol and 2-(2-hydroxyethyl)-1-methylpyrrolidine.

  • Degradation Products: Clemastine can degrade over time, especially under suboptimal storage conditions. One known degradation product is Clemastine EP Impurity A, which is the N-oxide of Clemastine.[6][7]

  • Residual Solvents: Solvents used in the manufacturing process may not be completely removed and can be present in the final product.[8]

A Multi-faceted Approach to Purity Analysis

A comprehensive assessment of Clemastine Fumarate purity requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for both chemical and chiral purity analysis.[9][10] For the structural elucidation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[11][12][13]

Experimental Workflow for Purity Benchmarking

The following diagram illustrates a typical workflow for the comprehensive purity analysis of commercial Clemastine Fumarate samples.

G cluster_0 Sample Preparation cluster_1 Purity & Impurity Profiling cluster_2 Impurity Identification cluster_3 Data Analysis & Comparison Sample Commercial Clemastine Fumarate Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolution RP_HPLC Reverse-Phase HPLC-UV for Chemical Purity Dissolution->RP_HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity Dissolution->Chiral_HPLC GC_MS GC-MS for Residual Solvents (if applicable) Dissolution->GC_MS LC_MS LC-MS/MS for Mass Identification RP_HPLC->LC_MS If unknown peaks detected Quantification Quantify Impurities using Reference Standards RP_HPLC->Quantification Chiral_HPLC->Quantification NMR NMR for Structural Elucidation LC_MS->NMR For definitive structure Comparison Compare Purity Profiles of Different Samples Quantification->Comparison Report Generate Comprehensive Purity Report Comparison->Report

Caption: Workflow for Benchmarking Clemastine Fumarate Purity.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and samples being analyzed.

Protocol 1: Chemical Purity by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate Clemastine from its process-related impurities and degradation products.

1. Materials and Reagents:

  • Clemastine Fumarate Reference Standard (e.g., USP, EP, or BP)

  • Commercial Clemastine Fumarate samples

  • HPLC-grade methanol, water, and triethylamine[9]

  • LiChrospher® 100 RP-C8 end-capped column (5 µm, 150 x 4.6 mm) or equivalent[9]

2. Chromatographic Conditions: [9]

  • Mobile Phase: Methanol:Water (containing 0.05% triethylamine) (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Clemastine Fumarate Reference Standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 15-50 µg/mL).[9]

  • Sample Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the commercial Clemastine Fumarate sample in the mobile phase.

4. System Suitability:

  • Inject the standard solution multiple times to ensure system precision (RSD < 2%).

  • Check theoretical plates, tailing factor, and resolution as per pharmacopeial guidelines.

5. Analysis and Data Interpretation:

  • Inject the standard and sample solutions.

  • Identify the Clemastine peak based on the retention time of the reference standard.

  • Calculate the percentage of each impurity by area normalization or by using a calibration curve if a reference standard for the impurity is available.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is crucial for determining the amount of the desired (R,R)-enantiomer and quantifying the other stereoisomers.

1. Materials and Reagents:

  • Clemastine Fumarate Reference Standard (containing all stereoisomers, if available, or the (R,R)-enantiomer)

  • Commercial Clemastine Fumarate samples

  • HPLC-grade n-hexane, 2-propanol, and diethylamine[10]

  • Chiralpak AD-H column or equivalent[10]

2. Chromatographic Conditions: [10]

  • Mobile Phase: n-hexane:2-propanol:diethylamine (e.g., 98:2:0.025, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Prepare solutions of the reference standard and commercial samples in the mobile phase.

4. Analysis and Data Interpretation:

  • Inject the solutions and identify the peaks corresponding to each enantiomer. The elution order will depend on the specific chiral stationary phase used.

  • Calculate the percentage of each enantiomer by area normalization.

Protocol 3: Impurity Identification by LC-MS/MS

For unknown peaks detected in the RP-HPLC analysis, LC-MS/MS can provide valuable information about their molecular weight and fragmentation patterns, aiding in their identification.[14][15][16]

1. Instrumentation:

  • An HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

2. Method:

  • Utilize the same chromatographic conditions as the RP-HPLC method to ensure correlation of retention times.

  • Acquire full scan mass spectra to determine the molecular weight of the impurities.

  • Perform product ion scans (MS/MS) on the impurity peaks to obtain fragmentation patterns for structural elucidation.

Comparative Data Analysis

To effectively benchmark different commercial samples, the purity data should be compiled into a clear and concise format.

Table 1: Comparison of Chemical Purity of Commercial Clemastine Fumarate Samples

ParameterVendor AVendor BVendor CUSP Specification[17]
Assay (% w/w) 99.8%99.5%98.9%98.0% - 102.0%
Individual Unknown Impurity 0.08%0.12%0.15%≤ 0.10%
Total Impurities 0.15%0.25%0.40%≤ 0.5%
Clemastine EP Impurity A 0.05%0.08%0.10%Reportable

Table 2: Comparison of Enantiomeric Purity of Commercial Clemastine Fumarate Samples

EnantiomerVendor AVendor BVendor C
(R,R)-Clemastine (%) 99.95%99.80%99.50%
(S,S)-Clemastine (%) 0.02%0.10%0.25%
(R,S)-Clemastine (%) 0.01%0.05%0.15%
(S,R)-Clemastine (%) 0.02%0.05%0.10%

Conclusion and Recommendations

This guide provides a robust framework for the systematic purity assessment of commercial Clemastine Fumarate samples. By employing a combination of orthogonal analytical techniques and adhering to established guidelines, researchers can confidently select high-purity materials for their studies. When evaluating suppliers, it is crucial to consider not only the overall purity but also the profile of specific impurities, especially stereoisomers, as they can have a significant impact on the biological activity and safety of the compound. For critical applications, it is always recommended to obtain a certificate of analysis from the vendor and to perform in-house verification of the purity.

References

  • USP Monographs: Clemastine Fumarate. USP29-NF24. Available from: [Link]

  • Clemastine Fumarate-impurities. Pharmaffiliates. Available from: [Link]

  • Clemastine-impurities. Pharmaffiliates. Available from: [Link]

  • Clemastine Fumarate Working Standard (Secondary Reference Standard). Veeprho. Available from: [Link]

  • Pharmaceutical Impurity Testing and Identification. Intertek. Available from: [Link]

  • Quality: impurities. European Medicines Agency (EMA). Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. Available from: [Link]

  • Guidance 18: Impurities in drug substances and drug products. Therapeutic Goods Administration (TGA). Available from: [Link]

  • Clemastine Fumarate. USP-NF. Available from: [Link]

  • Clemastine Fumarate. PubChem. Available from: [Link]

  • Development of Stability Indicating RP-HPLC Method for Estimation of Clemastine Fumarate and its Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available from: [Link]

  • clemastine fumarate. British Pharmacopoeia. Available from: [Link]

  • Determination of clemastine by the HPLC method in the blood. Ukrainian Biopharmaceutical Journal. Available from: [Link]

  • Determination of clemastine by the HPLC method in the blood. ResearchGate. Available from: [Link]

  • Development and full validation of a sensitive quantitative assay for the determination of clemastine in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. ResearchGate. Available from: [Link]

  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules. Available from: [Link]

  • High-performance Liquid Chromatographic-Tandem Mass Spectrometric Method for the Determination of Clemastine in Human Plasma. Journal of Chromatography B. Available from: [Link]

  • Clemastine EP Impurity A. SynThink. Available from: [Link]

  • A kind of preparation method of clemastine fumarate. Google Patents.
  • (S)-2-(2-((S)-1-(4-Chlorophenyl)-1-phenylethoxy)ethyl)-1-methylpyrrolidine Fumarate. Pharmaffiliates. Available from: [Link]

  • Clemastine. Automated Topology Builder (ATB). Available from: [Link]

  • Determination of clemastine by the HPLC method in the blood. Ukrainian biopharmaceutical journal. Available from: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. Available from: [Link]

  • Mass Spectrometric Analysis of Process Related Impurities. BioPharmaSpec. Available from: [Link]

  • Insights on therapeutic potential of clemastine in neurological disorders. PMC. Available from: [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available from: [Link]

  • Clemastine. MS Society. Available from: [Link]

  • Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. American Chemical Society. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Executive Summary & Immediate Safety Profile[1] Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS: 100911-10-2) is a functionalized heterocyclic intermediate commonly used in the synthesis of bioactive pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile[1]

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS: 100911-10-2) is a functionalized heterocyclic intermediate commonly used in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically fluoroquinolone antibiotics and other pyrrolidine-based scaffolds.[1]

Effective disposal requires understanding its dual chemical nature: it possesses both a ketone (reactive to oxidation/reduction) and a carbamate (susceptible to hydrolysis). Improper disposal can lead to the uncontrolled release of substituted pyrrolidines (amines) or environmental contamination.

Emergency Response Card (Quick Reference)
ParameterCritical Data
Hazard Class Irritant / Harmful (Skin, Eye, Respiratory).[2][3] Potentially Combustible.[3]
GHS Signal WARNING
Flash Point >113°C (Predicted) – Treat as Class IIIB Combustible Liquid/Solid.
Reactivity Incompatible with Strong Oxidizers (fire risk) and Strong Acids/Bases (hydrolysis risk).
Spill Action Absorb with inert material (Vermiculite/Sand). DO NOT use sawdust (combustible).
Fire Action Use CO₂, Dry Chemical, or Foam.[3] Water spray may be ineffective for pooling liquids.

Waste Characterization & Regulatory Classification[5][6][7]

Before disposal, the waste must be characterized according to RCRA (Resource Conservation and Recovery Act) standards to determine the correct waste code.

Chemical Identity Verification
  • IUPAC Name: 1-Pyrrolidinecarboxylic acid, 2-methyl-4-oxo-, ethyl ester

  • Molecular Formula: C₈H₁₃NO₃

  • Molecular Weight: 171.19 g/mol [1][4][5]

  • Physical State: Typically a viscous liquid or low-melting solid.

RCRA Waste Coding Logic

Unlike common solvents (e.g., Acetone, U002), this specific intermediate does not have a dedicated "U" or "P" list code. Therefore, it is classified based on characteristics :

  • Ignitability (D001): If the waste formulation contains flammable solvents (Flash point <60°C), it is D001. The pure substance itself likely exceeds this limit but should be treated as combustible.

  • Toxicity (D0xx): Unless mixed with heavy metals or specific pesticides, it typically does not trigger TCLP toxicity codes.

  • Default Classification:

    • Pure Substance: Non-RCRA Regulated Chemical Waste (unless state-specific regulations apply).

    • Reaction Mixture: Codes are driven by the solvent (e.g., F003 for non-halogenated solvents).

Scientist's Insight: While not a "listed" hazardous waste, the carbamate moiety implies nitrogen content that generates NOₓ upon combustion. Incineration is the only scientifically robust disposal method to ensure complete mineralization.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Objective: Prevent unintended reactions in the waste container.

  • Quench Reactive Intermediates: If the material is part of a reaction mixture (e.g., containing hydrides or active esters), quench carefully before bottling.

  • pH Check: Ensure the waste stream is Neutral (pH 6–8).

    • Risk:[6][3][4][7] Acidic waste can hydrolyze the carbamate, releasing CO₂ (pressure buildup) and the free amine.

    • Risk:[6][3][4][7] Basic waste can induce runaway hydrolysis.

  • Segregation:

    • DO NOT MIX with Oxidizers (Peroxides, Nitrates).[8][9]

    • DO NOT MIX with Strong Acids (Sulfuric, Nitric).[9]

Phase 2: Container Selection & Labeling
Waste TypeContainer MaterialLabeling Requirement
Pure Liquid/Solid HDPE or Glass (Amber preferred)"Non-Halogenated Organic Waste" Constituent: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (100%)
Solution (Non-Halo) HDPE Carboy"Flammable Organic Waste" Constituents: Ethyl Acetate (90%), Pyrrolidine deriv. (10%)
Solution (Halo) Glass or Fluorinated HDPE"Halogenated Organic Waste" Constituents: DCM (90%), Pyrrolidine deriv. (10%)
Phase 3: The Disposal Workflow (Decision Logic)

The following diagram illustrates the critical decision points for disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate FormCheck Physical Form? Start->FormCheck PureSubstance Pure Substance (Expired/Unused) FormCheck->PureSubstance Solid/Viscous Oil Mixture Reaction Mixture (Solvent Solution) FormCheck->Mixture Dissolved SolidWaste Solid Waste Stream (Lab Pack) PureSubstance->SolidWaste SolventCheck Solvent Type? Mixture->SolventCheck Incineration High-Temp Incineration (Fuel Blending or Direct Burn) SolidWaste->Incineration Destruction NonHalo Non-Halogenated (e.g., EtOAc, MeOH) SolventCheck->NonHalo No Halogens Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->Incineration Fuel Blending Halo->Incineration Dedicated Incinerator

Figure 1: Decision logic for segregating pyrrolidine carbamate waste streams to ensure compatibility with incineration facilities.

Scientific Rationale for Incineration

Why do we mandate incineration over other methods (like landfill or hydrolysis)?

  • Nitrogen Mineralization: Carbamates contain nitrogen. In a standard landfill, degradation can release ammonia or organic amines into leachate. High-temperature incineration (>1000°C) converts this nitrogen into N₂ (with controlled NOₓ scrubbing).

  • Prevention of Bioaccumulation: While pyrrolidine derivatives are generally hydrophilic and less likely to bioaccumulate than lipophilic pollutants, their biological activity (as pharmaceutical intermediates) poses a risk to aquatic ecosystems if leached.

  • Thermodynamic Stability: The amide/carbamate bond is stable. Natural degradation is slow. Thermal oxidation is the only method to guarantee 99.99% destruction efficiency (DRE) .

References & Authority

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 100911-10-2.Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.Link

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. (Standard reference for organic waste segregation). Link

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution’s Environmental Health & Safety (EHS) officer and specific local regulations (e.g., California Title 22) before disposal.

Sources

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